alpha-Bisabolene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051800 | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17627-44-0 | |
| Record name | α-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bisabolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
α-Bisabolene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bisabolene, a naturally occurring sesquiterpene, has garnered significant scientific interest due to its potential pharmacological activities and its role as a key intermediate in the biosynthesis of other valuable compounds. This technical guide provides an in-depth overview of the primary natural sources of α-bisabolene, its quantitative distribution, and detailed methodologies for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathways leading to its formation in plants. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of α-Bisabolene
α-Bisabolene is found as a constituent of the essential oils of a variety of plants. The concentration and isomeric form of bisabolene (B7822174) can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. The primary natural sources include, but are not limited to, German chamomile (Matricaria chamomilla), Ginger (Zingiber officinale), and Oregano (Origanum vulgare).
Quantitative Distribution
The following table summarizes the quantitative data for α-bisabolene and its isomers found in the essential oils of selected plant sources. It is important to note that these values can exhibit considerable variation.
| Plant Species | Plant Part | α-Bisabolene Isomer(s) | Concentration (%) | Analytical Method | Reference |
| Matricaria chamomilla | Flowers | α-(-)-bisabolol, α-bisabolol oxide A/B | 5.6 - 41.5 (as α-bisabolol and its oxides) | GC-MS | [1] |
| Matricaria chamomilla | Flowers | cis-α-bisabolene | Not explicitly quantified | GC-MS | |
| Matricaria recutita | Flowers | α-bisabolol | 4.30 - 7.45 | GC-MS | [2] |
| Origanum vulgare subsp. vulgare | Aerial Parts | cis-α-bisabolene | 6.80 | GC-MS | [3] |
| Zingiber officinale | Rhizomes | β-bisabolene | 1.6 - 11.2 | GC-MS | [4][5] |
| Zingiber officinale | Rhizomes | β-bisabolene | 6.53 | GC-MS | [6] |
| Commiphora myrrha | Resin | (Z)-α-Bisabolene | 0.03 ± 0.00 | GC-MS | [7] |
Biosynthesis of α-Bisabolene
α-Bisabolene is synthesized in plants via the isoprenoid pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. These precursors are then condensed to form the C15 compound farnesyl pyrophosphate (FPP). The final step involves the cyclization of FPP, catalyzed by a specific terpene synthase, α-bisabolene synthase, to yield α-bisabolene.
Experimental Protocols
The efficient extraction and accurate quantification of α-bisabolene are critical for research and development. The following sections provide detailed protocols for these procedures.
Extraction Methodologies
The choice of extraction method depends on the plant matrix, the stability of α-bisabolene, and the desired scale of extraction.
This is a traditional and widely used method for extracting essential oils rich in volatile compounds like α-bisabolene.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flasks, condenser, collection burette.
-
Procedure:
-
Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of chamomile flowers) and place it into a 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Assemble the Clevenger apparatus, ensuring all joints are properly sealed.
-
Heat the flask using a heating mantle to boil the water and generate steam.
-
Continue the distillation for a period of 2-4 hours, collecting the condensed essential oil and hydrosol in the collection burette.[8][9]
-
After cooling, separate the essential oil layer from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C in the dark.
-
This method utilizes organic solvents to dissolve α-bisabolene from the plant matrix.
-
Materials: Erlenmeyer flask, magnetic stirrer, filter paper, rotary evaporator.
-
Solvents: Ethanol, methanol (B129727), hexane (B92381), or ethyl acetate.
-
Procedure:
-
Place a known amount of powdered plant material (e.g., 20 g of ginger rhizome) into an Erlenmeyer flask.
-
Add a suitable volume of the chosen solvent (e.g., 200 mL of ethanol) to achieve a desired solid-to-solvent ratio.
-
Seal the flask and macerate the mixture at room temperature with continuous stirring for 24-48 hours.
-
Filter the mixture to separate the plant debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.[10]
-
Store the extract at 4°C.
-
SFE is a modern, environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Apparatus: Supercritical fluid extractor.
-
Parameters:
-
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters (pressure, temperature, and CO₂ flow rate).
-
Pump supercritical CO₂ through the extraction vessel. The α-bisabolene will dissolve in the supercritical fluid.
-
The extract-laden fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the extract and store it appropriately.
-
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of α-bisabolene. High-performance liquid chromatography (HPLC) can also be utilized.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Injector Temperature: 250°C.[13]
-
Injection Volume: 1 µL (split or splitless mode).[13]
-
Oven Temperature Program: Initial temperature of 50-70°C for 2-3 min, ramp at 3-5°C/min to 240-250°C, and hold for 5 min.[13][14]
-
-
MS Parameters:
-
Quantification:
-
Prepare a stock solution of an α-bisabolene standard in a suitable solvent (e.g., hexane or dodecane).
-
Create a series of calibration standards by serial dilution of the stock solution.[15]
-
Inject the standards into the GC-MS to generate a calibration curve by plotting peak area against concentration.
-
Prepare the essential oil sample by diluting it in the same solvent.
-
Inject the sample and determine the concentration of α-bisabolene using the calibration curve.
-
While less common for volatile sesquiterpenes, HPLC can be an alternative or complementary technique.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve using an α-bisabolene standard.
Conclusion
This technical guide has provided a detailed overview of the natural sources, distribution, biosynthesis, and analytical methodologies for α-bisabolene. The presented information, including the quantitative data table, biosynthetic pathway diagram, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The variability in α-bisabolene content across different plant sources underscores the importance of robust extraction and analytical techniques for accurate characterization and potential standardization of α-bisabolene-containing products. Further research into the diverse biological activities of α-bisabolene and the optimization of its production through metabolic engineering holds significant promise for future therapeutic and industrial applications.
References
- 1. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. VOLATILE CONSTITUENTS OF GINGER OIL PREPARED ACCORDING TO IRANIAN TRADITIONAL MEDICINE AND CONVENTIONAL METHOD: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DK175030B1 - Process for the production of chamomile oil with high natural content of polyyn compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrj.org [chemrj.org]
- 11. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. benchchem.com [benchchem.com]
α-Bisabolene: A Comprehensive Technical Guide for Researchers
Abstract
alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for α-bisabolene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.
Chemical Structure and Identification
This compound is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄. It exists as several isomers, with the (E)- and (Z)- isomers being the most common. The chemical structure is characterized by a cyclohexene (B86901) ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain.
Table 1: Chemical Identification of α-Bisabolene
| Identifier | Value |
| IUPAC Name | 1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene |
| CAS Number | 17627-44-0 (for the racemate) |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| SMILES | CC1=CCC(CC1)C(=C)CCC=C(C)C |
| InChI Key | YHBUQBJHSRGZNF-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of α-bisabolene are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.
Table 2: Physicochemical Properties of α-Bisabolene
| Property | Value | Reference |
| Physical Properties | ||
| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.859 ± 0.06 g/cm³ (Predicted) | [2] |
| logP (Octanol-Water Partition Coefficient) | 5.2 | [3] |
| Chemical Properties | ||
| Reactivity | Can undergo hydrogenation, oxidation, and polymerization. | [4] |
| Stability | The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. | [4] |
Spectroscopic Data
The structural elucidation and identification of α-bisabolene are primarily achieved through spectroscopic techniques.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of α-bisabolene. The fragmentation pattern is key to its identification. The mass spectrum of (Z)-α-bisabolene shows a prominent peak at m/z 93, with other significant fragments at m/z 119, 94, 107, and 91.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is useful for distinguishing between the (Z) and (E) isomers of α-bisabolene. In the (Z)-isomer, the C2 and C3 carbons exhibit downfield shifts (δ 120–125 ppm) compared to the (E)-isomer, which is attributed to differences in electron density distribution.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in α-bisabolene, such as C-H and C=C bonds.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest. It is important to note that much of the detailed mechanistic work has been conducted on its derivative, α-bisabolol, and essential oils containing α-bisabolene. The biological activities of α-bisabolene itself are an active area of research.
Table 3: Biological Activities of α-Bisabolene and Related Compounds
| Activity | Compound | Key Findings | Reference |
| Anticancer | (E)-gamma-Bisabolene | Induces apoptosis in human neuroblastoma TE671 cells (CC50 = 8.2 μM) via extrinsic and intrinsic pathways, mediated by the p53 signaling pathway. | [2] |
| Anticancer | α-Bisabolol | Induces apoptosis in acute leukemia cells (IC50 = 14-65 μM) through direct mitochondrial damage. Suppresses Akt activation in pancreatic cancer cells. Modulates the PI3K/Akt/FAK/BRAF and NF-κB/Akt/PI3K signaling pathways in breast cancer cells. | [1][2][6][7] |
| Anti-inflammatory | α-Bisabolol | Reduces pro-inflammatory cytokines. | [2] |
| Anti-inflammatory | Bisabolene (B7822174) Isomers | General anti-inflammatory properties are attributed to bisabolene isomers. | [2] |
| Antimicrobial | α-Bisabolene | Exhibits activity against Gram-positive and Gram-negative bacteria by disrupting the microbial cell membrane. | [8] |
Proposed Anticancer Signaling Pathway
Based on studies of its derivative α-bisabolol, a proposed signaling pathway for the anticancer effects of α-bisabolene involves the modulation of key survival and apoptotic pathways.
Experimental Protocols
Extraction of α-Bisabolene from Plant Material
A common method for extracting α-bisabolene from plant sources is steam distillation.
Protocol: Steam Distillation
-
Preparation: The plant material is dried and powdered to increase the surface area for extraction.
-
Assembly: The powdered plant material is placed in the distillation flask with water. The steam distillation apparatus is assembled, ensuring all joints are sealed.
-
Distillation: The water is heated to generate steam, which passes through the plant material, vaporizing the volatile essential oils, including α-bisabolene.
-
Condensation: The vapor mixture of steam and essential oil is passed through a condenser, where it liquefies.
-
Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected in a receiving flask.
-
Separation: The essential oil layer, which is less dense than water, is separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in an airtight, dark container at 4°C.[9]
Analysis of α-Bisabolene by GC-MS
Gas chromatography-mass spectrometry is a standard technique for the qualitative and quantitative analysis of α-bisabolene.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a primary stock solution of a known concentration of an α-bisabolene standard in a suitable solvent (e.g., dodecane).
-
Perform serial dilutions to create working standards at various concentrations.
-
An internal standard (e.g., β-caryophyllene) can be added to both the standards and samples for improved quantification.[4]
-
-
Instrumentation:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injection: Split or splitless injection mode at an appropriate temperature (e.g., 250 °C).[4][10]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program starts at 50°C, holds for 2 minutes, then ramps up to higher temperatures.[10]
-
-
Mass Spectrometer (MS):
-
-
Data Analysis:
-
The retention time of the peak corresponding to α-bisabolene is used for identification by comparison with the standard.
-
The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation.
-
A calibration curve is generated from the peak areas of the standards to quantify the amount of α-bisabolene in the sample.
-
Experimental Workflow
The general workflow for the extraction and analysis of α-bisabolene is depicted below.
Conclusion
This compound is a promising natural compound with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies required for its study. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this versatile sesquiterpene. As research progresses, a deeper understanding of the specific molecular mechanisms of α-bisabolene will undoubtedly unlock new avenues for its use in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, (E)- | C15H24 | CID 5315468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (Z)-alpha-Bisabolene | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Identification and Characterization of α-Bisabolene Synthase Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the identification, cloning, expression, and functional characterization of α-bisabolene synthase genes. α-Bisabolene, a sesquiterpene with significant potential in biofuel and pharmaceutical applications, is synthesized from farnesyl diphosphate (B83284) (FPP) by the enzyme α-bisabolene synthase.[1][2][3] A thorough understanding of the genetic and enzymatic mechanisms governing its production is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.
Gene Identification and Cloning
The initial step in characterizing an α-bisabolene synthase is the identification and isolation of its corresponding gene from a source organism. Plants from the Abies, Zingiber, and Helianthus genera are known producers of bisabolene (B7822174) isomers and serve as excellent sources for gene discovery.[4]
Experimental Protocol: From Plant Tissue to Expression Vector
This protocol outlines the complete workflow for cloning an α-bisabolene synthase gene.
1.1. RNA Extraction from Plant Trichomes:
Glandular trichomes are often the primary sites of sesquiterpene biosynthesis in plants.
-
Materials:
-
Fresh plant tissue (e.g., young leaves or flowers)
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction buffer (e.g., TRIzol reagent or CTAB-based buffer)
-
Chloroform
-
70% Ethanol (B145695) (RNase-free)
-
RNase-free water
-
-
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to inhibit RNase activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing RNA extraction buffer and homogenize thoroughly.
-
Add chloroform, vortex, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol and air-dry briefly.
-
Resuspend the purified RNA in RNase-free water.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
1.2. cDNA Synthesis:
-
Materials:
-
Purified total RNA
-
Reverse transcriptase
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
-
Procedure:
-
Combine total RNA, oligo(dT) or random primers, and dNTPs. Heat to denature secondary structures and then cool on ice.
-
Add reverse transcriptase and RNase inhibitor.
-
Incubate at the optimal temperature for the reverse transcriptase to synthesize the first-strand cDNA.
-
Heat-inactivate the enzyme.
-
1.3. PCR Amplification of the α-Bisabolene Synthase Gene:
-
Materials:
-
cDNA template
-
Degenerate or gene-specific primers
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
-
Procedure:
-
Design primers based on conserved regions of known sesquiterpene synthase genes or from transcriptome sequencing data.
-
Perform PCR using the synthesized cDNA as a template.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.
-
1.4. Cloning into an Expression Vector:
-
Materials:
-
Purified PCR product
-
Expression vector (e.g., pET series for E. coli expression)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells
-
-
Procedure:
-
Digest both the purified PCR product and the expression vector with the same restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the digested insert and vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells.
-
Select for transformed cells on antibiotic-containing medium.
-
Verify the presence and orientation of the insert in the plasmid by colony PCR and Sanger sequencing.
-
Heterologous Expression and Protein Purification
To characterize the enzymatic activity, the cloned α-bisabolene synthase gene is expressed in a heterologous host, typically E. coli, and the recombinant protein is purified.
Experimental Protocol: Protein Expression and Purification
2.1. Protein Expression:
-
Materials:
-
E. coli strain carrying the expression plasmid (e.g., BL21(DE3))
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
-
Procedure:
-
Inoculate a starter culture of the E. coli strain and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
Harvest the cells by centrifugation.
-
2.2. Protein Purification (for His-tagged proteins):
-
Materials:
-
Cell pellet
-
Lysis buffer
-
Lysozyme and DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer
-
Elution buffer (containing imidazole)
-
-
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged α-bisabolene synthase with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity and concentration.
-
Functional Characterization and Kinetic Analysis
The enzymatic activity of the purified α-bisabolene synthase is assayed to confirm its function and determine its kinetic parameters.
Experimental Protocol: In Vitro Enzyme Assay
3.1. Enzyme Assay:
-
Materials:
-
Purified α-bisabolene synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl diphosphate (FPP) substrate
-
Organic solvent for extraction (e.g., hexane (B92381) or dodecane)[5][6]
-
Internal standard (e.g., caryophyllene)
-
-
Procedure:
-
Set up the reaction mixture containing assay buffer and purified enzyme.
-
Initiate the reaction by adding FPP.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding EDTA or by vigorous vortexing with an organic solvent containing an internal standard.
-
Extract the sesquiterpene products by vortexing and centrifuging to separate the phases.
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
-
3.2. GC-MS Analysis of α-Bisabolene:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for sesquiterpene analysis.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 min.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 min at 250°C.[7]
-
-
Mass Spectrometer Parameters:
3.3. Kinetic Analysis:
To determine the kinetic parameters (Kₘ and kcat), perform the enzyme assay with varying concentrations of the substrate FPP. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to quantify the expression levels of the α-bisabolene synthase gene in different tissues or under various experimental conditions.
Experimental Protocol: Quantitative Real-Time PCR
4.1. Primer Design and Validation:
-
Design primers that are specific to the α-bisabolene synthase gene of interest.
-
Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.
-
The amplicon size should be between 70 and 200 bp for optimal qPCR efficiency.
-
Validate primer specificity using a melt curve analysis and by running the PCR product on an agarose gel to ensure a single product of the correct size is amplified.
4.2. qRT-PCR Reaction:
-
Materials:
-
cDNA template
-
Validated gene-specific primers
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Reference gene primers (for normalization)
-
-
Procedure:
-
Prepare a reaction mixture containing the qPCR master mix, primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
4.3. Data Analysis:
-
Determine the cycle threshold (Ct) value for both the gene of interest and the reference gene(s).
-
Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.
Quantitative Data Summary
The following tables summarize key quantitative data related to α-bisabolene synthase characterization.
Table 1: Microbial Production of α-Bisabolene
| Host Organism | α-Bisabolene Titer (mg/L) | Reference |
| Escherichia coli | 389 | [1] |
| Saccharomyces cerevisiae | 994 | [1] |
| Yarrowia lipolytica | 973.1 | [4] |
| Methanosarcina acetivorans | 10.6 | [8][9] |
Table 2: Kinetic Parameters of α-Bisabolene Synthases
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Abies grandis | (2E,6E)-farnesyl diphosphate | 49.5 | - | [10] |
| Ginkgo biloba (GbTPS2) | Farnesyl diphosphate | - | - | [11][12] |
Note: A dash (-) indicates that the data was not available in the cited literature.
Visualizations
Biosynthetic Pathway of α-Bisabolene
Caption: Biosynthesis of α-bisabolene via the MVA and MEP pathways.
Experimental Workflow for α-Bisabolene Synthase Characterization
Caption: Workflow for α-bisabolene synthase gene identification and characterization.
References
- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 4. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of alpha-Bisabolene Isomers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, is a significant constituent of various essential oils, notably from chamomile, and has garnered considerable attention for its diverse pharmacological properties. As a family of isomers, including (E)-α-bisabolene and (Z)-α-bisabolene, these compounds exhibit a range of biological activities, from anticancer and anti-inflammatory to antimicrobial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Anticancer Activities
Various isomers of bisabolene (B7822174) have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in a variety of cancer cell lines. The cytotoxic effects are often isomer- and cell-line-specific.
Quantitative Anticancer Data
The anticancer efficacy of bisabolene isomers is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While data for α-bisabolene isomers are still emerging, studies on related isomers provide valuable insights.
| Isomer | Cancer Cell Line | Cancer Type | IC50 Value |
| β-Bisabolene | MCF-7 | Human Breast Adenocarcinoma | 66.91 µg/mL[1] |
| SKBR3 | Human Breast Cancer | 70.62 µg/mL[1] | |
| BT474 | Human Breast Cancer | 74.3 µg/mL[2] | |
| MDA-MB-231 | Human Breast Cancer | 98.39 µg/mL[1] | |
| 4T1 | Murine Mammary Carcinoma | 48.99 µg/mL[1][2] | |
| MG1361 | Murine Mammary Carcinoma | 65.49 µg/mL | |
| γ-Bisabolene | TE671 | Human Neuroblastoma | 8.2 µM[2] |
| α-Bisabolol * | Acute Leukemia Cells | Leukemia | 14 - 65 µM[2] |
Note: α-Bisabolol is a closely related derivative, and its data is often cited in the context of α-bisabolene's potential activities.
Signaling Pathways in Anticancer Activity
The anticancer effects of bisabolene isomers are intricately linked to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Research has shown that γ-bisabolene induces apoptosis in human oral squamous cell carcinoma and neuroblastoma cells through a p53-mediated mitochondrial pathway.[2] This involves the activation of ERK1/2 and the inhibition of HDAC2, which leads to the acetylation of p53 and the subsequent expression of pro-apoptotic genes.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Objective: To determine the IC50 value of a bisabolene isomer against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bisabolene isomer stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the bisabolene isomer in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify apoptosis induced by a bisabolene isomer.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the bisabolene isomer for the desired time. Include untreated cells as a negative control.
-
Harvesting: Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Anti-inflammatory Activities
Bisabolene isomers have demonstrated notable anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Compound/Essential Oil | Assay | Target Cell Line | Inhibition (%) / IC50 or EC50 | Concentration |
| Bisabolane Sesquiterpenes | NO Production | RAW 264.7 | >50% inhibition | 20 µM[2] |
| β-Bisabolol * | IL-6 Inhibition | 3T3 | EC50: 4.3 µg/mL[3] | - |
| Cotton Gin Trash Oil (8.7% γ-Bisabolene) | NO Production | RAW 264.7 | 48.8% inhibition | 50.0 µg/mL[4] |
Note: β-Bisabolol is a closely related derivative, and its data provides context for the potential anti-inflammatory effects of bisabolene isomers.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of bisabolane-type sesquiterpenes are often attributed to their ability to suppress the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for the expression of pro-inflammatory enzymes like iNOS and COX-2.
Experimental Protocol: Nitric Oxide Assay
This assay measures the production of nitric oxide by quantifying its stable end product, nitrite (B80452), in cell culture supernatant using the Griess reagent.
Objective: To assess the inhibitory effect of a bisabolene isomer on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Bisabolene isomer stock solution
-
Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.
-
Treatment: Treat the cells with various concentrations of the bisabolene isomer for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Antimicrobial Activities
This compound and its isomers have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The primary mechanism is believed to be the disruption of the microbial cell membrane.[5]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Essential Oil Source | Major Bisabolene Isomer | Microorganism | MIC Value (µg/mL) |
| Vernonia volkameriifolia | β-Bisabolene (25.2%) | Bacillus subtilis | 200[4] |
| Staphylococcus aureus | 200[4] | ||
| Escherichia coli | 200[4] | ||
| Aspergillus niger | 200[4] | ||
| Saccharomyces cerevisiae | 200[4] | ||
| Candida albicans | 100[4] | ||
| Kielmeyera coriacea | (Z)-γ-Bisabolene | Prevotella nigrescens | 50[4] |
| Psammogeton canescens | β-Bisabolene (25%) | Candida albicans | Low[4][6] |
| Escherichia coli | Low[4][6] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration of a compound against a specific microorganism.
Objective: To determine the MIC of a bisabolene isomer against a bacterial or fungal strain.
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bisabolene isomer stock solution
-
Solvent (e.g., DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the bisabolene isomer in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by adding a viability indicator like resazurin.
Conclusion and Future Directions
The isomers of this compound exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. While significant progress has been made in understanding the anticancer, anti-inflammatory, and antimicrobial properties of the bisabolene family, particularly the β and γ isomers, further research is needed to elucidate the specific activities and mechanisms of the (E)- and (Z)-α-bisabolene isomers. Future studies should focus on isolating or synthesizing pure α-bisabolene isomers to conduct detailed in vitro and in vivo studies. Elucidating their precise molecular targets and further detailing their engagement with key signaling pathways will be crucial for advancing these promising natural compounds towards clinical applications. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in this exciting area of drug discovery.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [benchchem.com]
- 6. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of α-Bisabolene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Bisabolene, a naturally occurring monocyclic sesquiterpene, has been a subject of scientific inquiry for over a century. Initially identified as a constituent of essential oils, its structural elucidation paved the way for a deeper understanding of sesquiterpenoid chemistry. This technical guide provides an in-depth exploration of the discovery, historical research, and modern understanding of α-bisabolene. It details the classical experimental protocols used for its isolation and structural determination, presents quantitative data in a structured format, and illustrates key biosynthetic and signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and biochemical significance of this versatile molecule.
Discovery and Historical Context
The investigation into the chemical constituents of essential oils in the early 20th century led to the discovery of a class of C15H24 hydrocarbons known as sesquiterpenes. Among these, bisabolene (B7822174) was first isolated from the essential oil of "bisabol myrrh" (Commiphora erythraea)[1]. The pioneering work on the structure of bisabolene and other sesquiterpenes was conducted by Leopold Ruzicka and his contemporaries in the 1920s. Their research was foundational to the establishment of the "isoprene rule," a cornerstone of terpene chemistry[2].
Early research focused on isolating bisabolene from various natural sources, including bergamot oil, and determining its molecular structure through classical chemical methods[3]. These early investigations were crucial in differentiating the various isomers of bisabolene (α-, β-, and γ-) and laid the groundwork for future synthetic and biosynthetic studies.
Physicochemical and Spectroscopic Properties
The isomers of bisabolene share the same molecular formula (C15H24) and molecular weight (204.35 g/mol ) but differ in the position of their double bonds[4]. The following table summarizes key physicochemical data for bisabolene isomers, with a focus on α-bisabolene where historical data is available.
| Property | α-Bisabolene Value | β-Bisabolene Value | γ-Bisabolene Value | Reference(s) |
| Molecular Formula | C15H24 | C15H24 | C15H24 | [4] |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | Colorless clear liquid (est) | - | [5] |
| Specific Gravity | - | 0.87900 to 0.88500 @ 25.00 °C | - | [5] |
| Refractive Index | - | 1.48900 to 1.49500 @ 20.00 °C | - | [5] |
| Boiling Point | - | - | - | |
| CAS Number | 17627-44-0 | 495-61-4 | 495-62-5 | [4] |
Historical Experimental Protocols
The structural elucidation of α-bisabolene in the early 20th century relied on a series of classical organic chemistry techniques. These methods, while laborious by modern standards, provided the foundational evidence for its chemical structure.
Isolation by Fractional Distillation
The initial step in studying α-bisabolene was its isolation from its natural source, typically an essential oil. This was achieved through fractional distillation under reduced pressure to separate the hydrocarbon fraction from more volatile and less volatile components.
Protocol:
-
The crude essential oil (e.g., from bisabol myrrh or bergamot) is placed in a distillation flask.
-
The apparatus is connected to a vacuum pump to reduce the pressure, allowing distillation at lower temperatures and preventing thermal degradation of the terpenes.
-
The flask is gently heated, and fractions are collected based on their boiling point ranges.
-
The fraction corresponding to the sesquiterpene hydrocarbons is collected.
-
Repeated fractional distillation is performed to purify the bisabolene isomer mixture.
Structural Elucidation via Dehydrogenation
A key technique in determining the carbon skeleton of cyclic terpenes was dehydrogenation, which converts the molecule into a known aromatic hydrocarbon. Ruzicka and his team famously used sulfur or selenium for this purpose. Dehydrogenation of bisabolene yielded cadalene (B196121), a known naphthalene (B1677914) derivative, which provided crucial information about its bicyclic structure[6].
Protocol:
-
A sample of purified bisabolene is mixed with powdered sulfur in a reaction vessel.
-
The mixture is heated to a high temperature (typically >200°C) for several hours.
-
During the reaction, hydrogen sulfide (B99878) gas is evolved as the hydrocarbon is aromatized.
-
The resulting reaction mixture is cooled and then subjected to distillation or crystallization to isolate the aromatic product.
-
The isolated product is then identified as cadalene through its physical properties and by preparing a characteristic derivative, such as a picrate, and determining its melting point.
Structural Elucidation via Ozonolysis
Ozonolysis was a critical tool for determining the position of double bonds within an alkene. This reaction cleaves the double bonds to produce smaller, more easily identifiable carbonyl compounds (aldehydes and ketones)[7]. The identification of these fragments allowed chemists to piece together the original structure of the molecule[8]. For α-bisabolene, ozonolysis would lead to the formation of acetone (B3395972) and levulinic acid, indicating the positions of the exocyclic and endocyclic double bonds, respectively.
Protocol:
-
A solution of purified α-bisabolene in an inert solvent (e.g., chloroform (B151607) or ethyl acetate) is cooled to a low temperature (typically -78°C).
-
A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change.
-
The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution.
-
A reducing agent (e.g., zinc dust in water or dimethyl sulfide) is added to the solution to work up the ozonide intermediate. This is known as a "reductive workup."
-
The resulting mixture is then separated, and the carbonyl-containing products are isolated.
-
The isolated products (e.g., acetone, levulinic acid) are identified through classical methods such as the formation of crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) and determination of their melting points.
Biosynthesis of α-Bisabolene
In nature, α-bisabolene is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key steps are outlined below.
Caption: Biosynthesis of α-Bisabolene via the Mevalonate Pathway.
Signaling Pathways and Therapeutic Potential
While research on the specific signaling pathways of α-bisabolene is ongoing, studies on the closely related isomers and its derivative, α-bisabolol, provide significant insights into its potential therapeutic effects, particularly in inflammation and cancer.
Anti-Inflammatory Pathway
Bisabolene isomers have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway by α-bisabolene.
Apoptosis Induction Pathway
Studies on bisabolene isomers have shown they can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of caspase enzymes.
Caption: Induction of apoptosis via the intrinsic caspase pathway.
Modern Research and Applications
Current research on α-bisabolene is focused on its potential as a renewable biofuel and as a platform chemical for the synthesis of other valuable compounds. Metabolic engineering of microorganisms like Saccharomyces cerevisiae has enabled the high-titer production of α-bisabolene from simple sugars, offering a sustainable alternative to its extraction from plant sources.
Furthermore, the pharmacological properties of α-bisabolene and its derivatives continue to be an active area of investigation for drug development, particularly in the fields of oncology and inflammatory diseases.
Conclusion
From its initial discovery in the essential oils of medicinal plants to its current production in engineered microbes, α-bisabolene has had a rich scientific history. The classical chemical techniques used for its structural elucidation were pivotal in the development of terpene chemistry. Today, a deeper understanding of its biosynthesis and biological activities is opening up new avenues for its application in biotechnology and medicine. This guide has provided a comprehensive overview of the core knowledge surrounding α-bisabolene, intended to serve as a valuable resource for the scientific community.
References
- 1. nobelprize.org [nobelprize.org]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Helvetica Chimica Acta archives [onlinebooks.library.upenn.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of alpha-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Bisabolene (α-Bisabolene) is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is a constituent of various essential oils, notably from chamomile, and exists as different isomers, including (Z)-α-Bisabolene and (E)-α-Bisabolene. This technical guide provides a comprehensive overview of the core physicochemical properties of α-Bisabolene, detailed experimental protocols for their determination, and visual representations of relevant biological and experimental workflows. All quantitative data is summarized for clarity and ease of comparison.
Physicochemical Properties
The physicochemical properties of α-Bisabolene are crucial for its identification, purification, and formulation in research and drug development. These properties can vary slightly depending on the specific isomer and the presence of impurities.
Data Presentation
The following tables summarize the key physicochemical properties of α-Bisabolene.
Table 1: General Physicochemical Properties of α-Bisabolene
| Property | Value | References |
| Molecular Formula | C15H24 | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Balsamic, woody, spicy |
Table 2: Quantitative Physicochemical Data for α-Bisabolene
| Property | Value Range | Temperature (°C) | Pressure (mmHg) | References |
| Boiling Point | 260 - 277 °C | - | 760 | |
| Density / Specific Gravity | 0.85 - 0.918 g/cm³ | 20 - 25 | - | |
| Refractive Index | 1.483 - 1.498 | 20 | - | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | 25 | - | |
| Vapor Pressure | 0.004 - 0.008 mmHg | 25 | - | |
| logP (o/w) | ~5.0 - 6.6 (estimated) | - | - |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail the experimental protocols for measuring the key properties of α-Bisabolene.
Determination of Boiling Point
The boiling point of sesquiterpenes like α-Bisabolene can be determined using the Thiele tube method, a technique suitable for small sample volumes.
Protocol:
-
Apparatus Setup: A Thiele tube is filled with mineral oil to a level just above the side arm. A thermometer and a small test tube containing 0.5-1 mL of the α-Bisabolene sample are attached to it. An inverted capillary tube is placed inside the test tube with the sample.
-
Heating: The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Pressure Correction: The observed boiling point is corrected to the standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.
Determination of Density (Relative Density)
The relative density of α-Bisabolene can be accurately measured using a pycnometer, following a standardized method such as ISO 279:1998.[2][3][4][5][6]
Protocol (based on ISO 279:1998):
-
Apparatus: A clean, dry, and calibrated pycnometer of a known volume (e.g., 5 or 10 mL), an analytical balance, and a constant temperature water bath set to 20°C.
-
Mass of Empty Pycnometer: The mass of the empty, clean, and dry pycnometer (m₀) is determined using an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water and placed in the water bath at 20°C for at least 30 minutes to reach thermal equilibrium. The water level is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried. The mass of the pycnometer filled with water (m₁) is then measured.
-
Mass of Pycnometer with α-Bisabolene: The pycnometer is emptied, thoroughly dried, and then filled with the α-Bisabolene sample. The same procedure of thermal equilibration at 20°C is followed. The mass of the pycnometer filled with α-Bisabolene (m₂) is measured.
-
Calculation of Relative Density: The relative density at 20°C (d²⁰₂₀) is calculated using the following formula: d²⁰₂₀ = (m₂ - m₀) / (m₁ - m₀)
Determination of Refractive Index
The refractive index is a valuable parameter for the identification and purity assessment of α-Bisabolene. The measurement is typically performed using an Abbé refractometer, following the guidelines of the USP General Chapter <831>.[1][7][8][9][10]
Protocol (based on USP <831>):
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). The temperature of the instrument's prisms is maintained at 20°C using a circulating water bath.
-
Sample Application: A few drops of the α-Bisabolene sample are placed on the surface of the lower prism of the refractometer. The two prisms are then clamped together.
-
Measurement: White light is passed through the sample. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Value: The refractive index is read directly from the instrument's scale. The measurement is typically made using the sodium D-line (589 nm).
-
Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and an appropriate solvent, such as ethanol.
Determination of Solubility
A qualitative and semi-quantitative assessment of α-Bisabolene's solubility in various solvents is essential for its handling and formulation. A common laboratory method is the shake-flask method.[11][12][13][14]
Protocol:
-
Preparation: A small, accurately weighed amount of α-Bisabolene (e.g., 10 mg) is placed in a series of vials.
-
Solvent Addition: A known volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, methanol, diethyl ether, hexane) is added to each vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After agitation, the vials are allowed to stand, and a visual inspection is performed to see if the α-Bisabolene has completely dissolved.
-
Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered to remove any undissolved solute. The concentration of α-Bisabolene in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL).
Signaling Pathways and Experimental Workflows
Biosynthesis of α-Bisabolene
α-Bisabolene is synthesized in plants and engineered microorganisms via the mevalonate (B85504) (MVA) pathway. This pathway produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to farnesyl pyrophosphate (FPP). Finally, the enzyme α-bisabolene synthase catalyzes the cyclization of FPP to form α-Bisabolene.[15][16]
Caption: Biosynthesis of α-Bisabolene via the Mevalonate (MVA) Pathway.
Experimental Workflow: Extraction and Analysis from Chamomile
A common workflow for the isolation and analysis of α-Bisabolene from natural sources like chamomile involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS).[17][18][19][20]
Caption: Workflow for α-Bisabolene extraction and analysis.
Potential Anti-Inflammatory Signaling Pathway Modulation
While the precise signaling pathways modulated by α-Bisabolene are still under investigation, its anti-inflammatory properties suggest potential interaction with key inflammatory cascades such as the NF-κB pathway.[15][][22][23][24][25] Terpenes are known to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. The diagram below illustrates a simplified NF-κB signaling pathway and the hypothetical point of inhibition by α-Bisabolene.
Caption: Hypothetical inhibition of the NF-κB pathway by α-Bisabolene.
References
- 1. uspbpep.com [uspbpep.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. bbsq.bs [bbsq.bs]
- 6. Standard - Essential oils - Determination of relative density at 20 degrees C - Reference method ISO 279 - Swedish Institute for Standards, SIS [sis.se]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]
- 9. â©831⪠Refractive Index [doi.usp.org]
- 10. Revised USP Chapter <831> Refractive Index Published again for Comments - ECA Academy [gmp-compliance.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. This compound [benchchem.com]
- 16. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. asianpubs.org [asianpubs.org]
- 18. sciforum.net [sciforum.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 22. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. KEGG PATHWAY: map04010 [genome.jp]
- 25. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
α-Bisabolene in Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
α-Bisabolene, a naturally occurring sesquiterpene, plays a multifaceted role in the intricate defense mechanisms of plants. This technical guide provides an in-depth exploration of the biosynthesis of α-bisabolene, its functions in direct and indirect plant defense against herbivores and pathogens, and the signaling pathways that regulate its production. Detailed experimental protocols for the analysis of α-bisabolene and related volatile compounds are presented, alongside quantitative data on its biological activities. This document is intended to serve as a comprehensive resource for researchers in plant science, chemical ecology, and drug discovery, facilitating further investigation into the potential applications of this versatile molecule.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and microbial pathogens. Among the vast array of secondary metabolites, terpenes, and specifically sesquiterpenes, are critical components of these defense strategies. α-Bisabolene (1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene) is a monocyclic sesquiterpene that has been identified as a key player in both direct and indirect plant defense. Its activities range from direct toxicity and deterrence of herbivores to the attraction of natural enemies of these herbivores, a phenomenon known as "indirect defense."[1][2] Understanding the biosynthesis, regulation, and diverse functions of α-bisabolene is crucial for developing novel and sustainable strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential.
Biosynthesis of α-Bisabolene
The biosynthesis of α-bisabolene, like all sesquiterpenes, originates from the isoprenoid pathway. In plants, the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][4]
Farnesyl diphosphate (FPP), the universal precursor of sesquiterpenes, is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS).[3][5] The final and committing step in α-bisabolene synthesis is the cyclization of FPP, catalyzed by a specific terpene synthase, (E)-α-bisabolene synthase (α-BS).[6][7] This enzyme facilitates the conversion of the linear FPP molecule into the cyclic α-bisabolene structure.[8]
Figure 1: α-Bisabolene Biosynthesis Pathway
Role in Plant Defense Mechanisms
α-Bisabolene contributes to plant defense through both direct and indirect mechanisms.
Direct Defense
Direct defense mechanisms involve plant traits that have a direct negative impact on herbivores and pathogens. α-Bisabolene and essential oils containing it have demonstrated a range of direct defense activities.
-
Against Herbivores: While specific quantitative data for the direct toxicity of pure α-bisabolene to many herbivores is limited, related compounds and essential oils rich in bisabolene (B7822174) isomers have shown repellent and antifeedant properties.[9] For instance, (E)-β-farnesene, a closely related sesquiterpene, is a well-known aphid alarm pheromone that induces dispersal.[10]
-
Against Pathogens: α-Bisabolene and its derivatives exhibit significant antimicrobial activity against a variety of plant pathogens. This is often attributed to their ability to disrupt microbial cell membranes.[9]
Indirect Defense
Indirect defense mechanisms involve the attraction of natural enemies (predators and parasitoids) of herbivores, which then reduce the herbivore pressure on the plant. This is often mediated by the release of a specific blend of herbivore-induced plant volatiles (HIPVs), with α-bisabolene being a key component in some systems.
Upon herbivore attack, many plants increase their emission of α-bisabolene, which acts as a chemical cue for predators and parasitoids, guiding them to their prey.[1][11] For example, the emission of (E)-α-bisabolene by grand fir is induced by wounding and is thought to be part of a defense response targeting both insects and fungal pathogens.[9]
Signaling Pathways Regulating α-Bisabolene Production
The production of α-bisabolene is tightly regulated and is often induced in response to biotic stress. The jasmonic acid (JA) signaling pathway is a central regulator of induced defense responses against herbivores and necrotrophic pathogens.[1]
Herbivore feeding or pathogen infection triggers a signaling cascade that leads to the biosynthesis of jasmonic acid. JA or its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), then binds to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[3] This binding event targets the JAZ protein for degradation by the 26S proteasome, thereby de-repressing transcription factors such as MYC2.[1][3] Activated MYC2 then binds to G-box elements in the promoters of JA-responsive genes, including terpene synthase genes like α-bisabolene synthase, leading to their increased expression and the subsequent production of α-bisabolene.[1]
Figure 2: Jasmonate Signaling Pathway for Terpene Synthase Induction
Quantitative Data on α-Bisabolene Activity
The following tables summarize available quantitative data on the biological activities of α-bisabolene and related compounds. It is important to note that much of the available data pertains to essential oils containing α-bisabolene as a component, and data on the pure compound is often limited.
Table 1: Antimicrobial Activity of α-Bisabolene and Related Compounds
| Organism | Compound/Extract | Activity Metric | Value | Reference |
| Fusarium oxysporum | α-Bisabolol | MIC | 128 - 1024 µg/mL | [1] |
| Aspergillus niger | Clinopodium suaveolens EO | MIC | 0.187% | [9] |
| Penicillium roqueforti | Clinopodium suaveolens EO | MIC | 0.093% - 0.187% | [9] |
| Fusarium verticillioides | Syzygium aromaticum EO (88.70% eugenol) | Mycelial Growth Inhibition | High at 125 ppm | [3] |
MIC: Minimum Inhibitory Concentration. EO: Essential Oil.
Table 2: Toxicological Data for Bisabolene Isomers
| Test Type | Model | Result (LD50/LC50) | Compound | Reference |
| Acute Oral Toxicity | Rat | > 5000 mg/kg | Bisabolene (isomer not specified) | [6] |
| Acute Dermal Toxicity | Rabbit | > 5000 mg/kg | Bisabolene (isomer not specified) | [6] |
| Brine Shrimp Lethality | Artemia salina | 2.74 ± 0.50 µg/mL | Essential oil containing 8.33% (Z)-α-bisabolene | [6] |
LD50: Lethal Dose, 50%. LC50: Lethal Concentration, 50%.
Table 3: Production of α-Bisabolene in Engineered Microorganisms
| Host Organism | Engineering Strategy | Titer | Reference |
| Yarrowia lipolytica | Overexpression of α-BS from Abies grandis | 973.1 mg/L | [6] |
| Saccharomyces cerevisiae | MVA pathway enhancement | 18.6 g/L (fed-batch) | [6] |
Experimental Protocols
The study of α-bisabolene and other plant volatiles requires specialized techniques for their collection, identification, and quantification.
Volatile Collection
Dynamic Headspace Sampling (Push-Pull System): This is a commonly used method for collecting volatiles from living plants with minimal disturbance.
-
Materials: Glass chamber or oven bag to enclose the plant material, charcoal-filtered air source (push), vacuum pump (pull), adsorbent trap (e.g., Tenax® TA, Porapak™ Q), connecting Teflon tubing.
-
Protocol:
-
Enclose the plant material (e.g., a single leaf, a whole plant) in the chamber.
-
Push purified air into the chamber at a constant flow rate.
-
Pull the air from the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure.
-
Collect volatiles on the trap for a defined period.
-
Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane) or use thermal desorption for direct injection into a GC-MS.
-
Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Protocol:
-
Injection: Inject the solvent extract or introduce the volatiles via thermal desorption into the GC inlet.
-
Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar DB-WAX column). A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification.
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification can be achieved by using an internal or external standard of a known concentration.
-
References
- 1. cemit.una.py [cemit.una.py]
- 2. Chemical composition and antifungal properties of commercial essential oils against the maize phytopathogenic fungus Fusarium verticillioides | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 3. asianpubs.org [asianpubs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Alpha-Bisabolene [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 17627-44-0 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of leaf herbivory and autumn seasonality on plant secondary metabolites: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bisabolene, 495-62-5 [thegoodscentscompany.com]
An In-depth Technical Guide to the Olfactory Properties of alpha-Bisabolene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the olfactory properties of α-bisabolene and its primary isomers, β-bisabolene and γ-bisabolene. These sesquiterpenes are significant components in the fragrance and flavor industries, valued for their complex aromatic profiles. This document collates available data on their odor characteristics, discusses the methodologies for their sensory evaluation, and explores the underlying physiological mechanisms of their perception. Due to the limited availability of public quantitative data, this guide also highlights areas where further research is required to provide a more complete understanding of these compounds.
Introduction
Bisabolenes are a group of isomeric sesquiterpenes with the chemical formula C₁₅H₂₄. They are found in a variety of essential oils, including those from chamomile, myrrh, and lemon. The primary isomers—alpha (α), beta (β), and gamma (γ)—differ in the position of their double bonds, which significantly influences their olfactory properties. These compounds are characterized by warm, woody, and sweet-spicy aromas, making them valuable ingredients in perfumery and as flavoring agents.[1][2][3] This guide will delve into the specific olfactory characteristics of each isomer, the experimental methods used to determine these properties, and the current understanding of their interaction with the olfactory system.
Olfactory Profiles of Bisabolene (B7822174) Isomers
The distinct arrangement of double bonds in each bisabolene isomer results in a unique olfactory profile. While there is a general consensus on the qualitative descriptors for these compounds, quantitative data, such as odor detection thresholds, are not widely available in the public domain.
alpha-Bisabolene
-
Odor Description: α-Bisabolene is generally described as having a balsamic, spicy, and floral aroma.[4] It is also characterized by woody and citrus notes.[4] The (E)- and (Z)-isomers of α-bisabolene may present slight variations in their scent profiles, though specific descriptions for each are not consistently reported in publicly accessible literature.
beta-Bisabolene
-
Odor Description: β-Bisabolene is noted for its warm, woody, and balsamic scent.[5][6] It can also possess slightly spicy undertones.
-
Quantitative Data: Publicly available, peer-reviewed sources detailing the odor threshold of β-bisabolene are limited.
gamma-Bisabolene
-
Odor Description: The odor of γ-bisabolene is often described in the context of the overall "bisabolene" scent profile, which includes sweet, balsamic, and myrrh-like notes.[1][7] Specific descriptors for the (E)- and (Z)-isomers are not well-documented in accessible sources.
-
Quantitative Data: Quantitative odor threshold data for γ-bisabolene is not currently available in the public domain.
Quantitative Olfactory Data
A critical aspect of characterizing fragrance and flavor compounds is the determination of their odor detection thresholds. This quantitative measure indicates the lowest concentration of a substance that can be perceived by the human sense of smell. Unfortunately, there is a significant lack of publicly available, peer-reviewed data for the odor thresholds of the individual bisabolene isomers. This information is often proprietary to flavor and fragrance companies.
Table 1: Summary of Olfactory Properties of Bisabolene Isomers
| Isomer | CAS Number | Odor Descriptors | Odor Threshold (in water) | Odor Threshold (in air) |
| α-Bisabolene | 17627-44-0 | Balsamic, spicy, floral, woody, citrus[4] | Data not available | Data not available |
| (E)-α-Bisabolene | 25532-79-0 | Not specified | Data not available | Data not available |
| (Z)-α-Bisabolene | 29837-07-8 | Not specified | Data not available | Data not available |
| β-Bisabolene | 495-61-4 | Warm, woody, balsamic, slightly spicy[5][6] | Data not available | Data not available |
| γ-Bisabolene | 495-62-5 | Sweet, balsamic, myrrh-like[1][7] | Data not available | Data not available |
| (E)-γ-Bisabolene | 53585-13-0 | Not specified | Data not available | Data not available |
| (Z)-γ-Bisabolene | 13062-00-5 | Not specified | Data not available | Data not available |
Note: The absence of quantitative data in this table highlights a significant knowledge gap in the public domain.
Experimental Protocols for Sensory Evaluation
The olfactory properties of compounds like bisabolene are determined through a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As volatile compounds elute from the GC column, they are split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor.
Detailed Protocol for GC-O Analysis of Sesquiterpenes:
-
Sample Preparation: An essential oil or a solution containing bisabolene isomers is prepared in a suitable solvent (e.g., hexane). For solid samples, headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP) is used. A non-polar capillary column (e.g., DB-5ms) is typically suitable for separating sesquiterpenes.[8]
-
GC Conditions:
-
Injector Temperature: 250-260°C[8]
-
Oven Temperature Program: An initial temperature of 45-60°C is held for a few minutes, then ramped up to 240-250°C at a rate of 2-10°C/min.[2][8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Split Ratio: The effluent from the column is split, with a portion directed to the chemical detector and the remainder to the sniffing port. The split ratio can be adjusted based on the concentration of the analytes.
-
-
Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each detected odorant. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.
-
Data Analysis: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the panelist to identify the compounds responsible for specific odors.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used to determine the relative odor potency of compounds in a mixture. An aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).[9]
Detailed Protocol for AEDA:
-
Extract Preparation: An aroma extract is prepared from the sample using solvent extraction or distillation.
-
Serial Dilution: The extract is serially diluted with a solvent (e.g., 1:1, 1:10, 1:100, and so on).
-
GC-O Analysis: Each dilution is analyzed by GC-O as described in the previous section.
-
FD Factor Determination: For each odorant, the highest dilution at which it can be detected by the panelist is recorded as its FD factor.
-
Aromagram Construction: The results are often presented as an aromagram, which plots the FD factor against the retention index for each odorant.
Sensory Panel Analysis
A sensory panel, composed of trained individuals, is used to provide detailed descriptions of the olfactory properties of a substance.
Detailed Protocol for Sensory Panel Evaluation of Fragrance Ingredients:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants.
-
Sample Preparation: The bisabolene isomer is diluted to an appropriate concentration in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). The samples are typically presented on smelling strips (blotters).
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.[10]
-
Evaluation Procedure:
-
Panelists are presented with the coded samples in a randomized order.
-
They are instructed to smell the samples and describe the odor using a standardized vocabulary of descriptors.
-
They may also be asked to rate the intensity of the odor on a defined scale.
-
-
Data Analysis: The descriptive data from the panelists is collected and statistically analyzed to generate a comprehensive olfactory profile of the compound.
Olfactory Signaling and Receptor Interaction
The perception of smell begins with the interaction of odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the transmission of a neural signal to the brain.
While the general mechanism of olfactory signal transduction is well-understood, the specific ORs that bind to alpha-, beta-, and gamma-bisabolene have not yet been identified in publicly available research. The process of matching an odorant to its specific receptor is known as deorphanization, and it remains a significant challenge in olfactory science, with only a small fraction of the approximately 400 human ORs having been deorphanized.[11][12]
Generalized Olfactory Signaling Pathway:
-
Odorant Binding: A bisabolene molecule, upon entering the nasal cavity, binds to a specific G-protein coupled olfactory receptor (OR) on the surface of an olfactory sensory neuron.
-
G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.
Visualizations
Olfactory Signaling Pathway
References
- 1. umbrex.com [umbrex.com]
- 2. benchchem.com [benchchem.com]
- 3. Bisabolene | Givaudan [givaudan.com]
- 4. This compound, 17627-44-0 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. beta-bisabolene, 495-61-4 [thegoodscentscompany.com]
- 7. bisabolene, 495-62-5 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
α-Bisabolene: A Versatile Precursor for the Synthesis of Diverse Sesquiterpenoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bisabolene, a monocyclic sesquiterpene, is a key intermediate in the biosynthesis of a wide array of other sesquiterpenoids. Its chemical structure provides a versatile scaffold that can be modified by various enzymes, primarily cytochrome P450 monooxygenases, to generate a rich diversity of natural products with significant biological activities. This technical guide explores the role of α-bisabolene as a precursor, detailing the biosynthetic pathways, key enzymes, and experimental protocols for the production and analysis of its derivatives. The focus is on providing a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Biosynthetic Pathways from α-Bisabolene
The journey from α-bisabolene to a variety of other sesquiterpenoids is primarily orchestrated by cytochrome P450 enzymes (P450s), which introduce oxygen functionalities, and other modifying enzymes. These modifications, such as hydroxylations, epoxidations, and rearrangements, lead to the formation of compounds with diverse biological activities.
Biosynthesis of Hernandulcin (B18340)
A prominent example of α-bisabolene's role as a precursor is in the biosynthesis of hernandulcin, a natural sweetener. The immediate precursor to hernandulcin is not α-bisabolene itself, but its hydroxylated form, (+)-epi-α-bisabolol. This initial hydroxylation of the farnesyl diphosphate (B83284) (FPP) precursor is catalyzed by a specific sesquiterpene synthase. Subsequent oxidation steps, catalyzed by cytochrome P450 enzymes, convert (+)-epi-α-bisabolol into hernandulcin.[1] While the specific P450s involved in the native plant are still under investigation, promiscuous mammalian P450s have been shown to hydroxylate (+)-epi-α-bisabolol at various positions, demonstrating the feasibility of this transformation.[2]
Caption: Biosynthetic pathway from FPP to Hernandulcin.
Microbial Biotransformation
Microorganisms, particularly fungi, are powerful biocatalysts for the structural diversification of terpenoids. Various fungal species, including those from the genera Aspergillus and Mortierella, are known to biotransform sesquiterpenoids through reactions like hydroxylation, oxidation, and glycosylation.[3][4] For instance, the fungus Aspergillus niger has been shown to convert (-)-β-pinene, a related monoterpene, into α-terpineol.[5] While specific studies on the biotransformation of α-bisabolene are limited, the extensive literature on the microbial transformation of other sesquiterpenoids suggests that α-bisabolene would be a suitable substrate for generating a library of novel derivatives. These biotransformations are typically mediated by fungal cytochrome P450 enzymes.
Caption: Fungal biotransformation of α-bisabolene.
Quantitative Data
The efficiency of converting α-bisabolene or its derivatives into other sesquiterpenoids can vary significantly depending on the specific enzymes and reaction conditions.
| Precursor | Product | Biocatalyst/System | Titer/Yield | Reference |
| Farnesyl Diphosphate | (+)-epi-α-Bisabolol | Engineered Saccharomyces cerevisiae expressing (+)-epi-α-bisabolol synthase | ~0.3 mg/mL | [6] |
| (+)-epi-α-Bisabolol | 14-hydroxy-(+)-epi-α-bisabolol | Engineered S. cerevisiae with mammalian CYP2B6 | 64 mg/L | [2][7] |
| Farnesol and (+)-epi-α-bisabolol (precursors) | Hernandulcin | Elicited hairy root cultures of Phyla scaberrima | 165 to 200 mg/L | [8] |
| (-)-β-Pinene | α-Terpineol | Aspergillus niger ATCC 9642 | ~4% conversion | [5] |
Experimental Protocols
Heterologous Expression and Purification of Cytochrome P450 for α-Bisabolene Derivative Synthesis
This protocol provides a general framework for expressing and purifying a membrane-bound cytochrome P450, which can then be used in in vitro assays to modify α-bisabolene or its derivatives.
Caption: Workflow for P450 expression and purification.
Methodology:
-
Gene Cloning and Expression:
-
Obtain the cDNA of the desired cytochrome P450.
-
Clone the P450 gene into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for S. cerevisiae). The vector should ideally contain a tag for purification (e.g., a polyhistidine-tag).
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae WAT11).
-
Grow the cells in an appropriate medium to a desired optical density.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
-
Cell Lysis and Membrane Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using a method such as sonication or a French press.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., sodium cholate, Triton X-100).
-
Incubate to allow for the solubilization of membrane proteins.
-
Clarify the lysate by centrifugation.
-
Purify the solubilized P450 using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively and elute the purified P450.
-
Confirm the purity and concentration of the enzyme using SDS-PAGE and a spectrophotometric CO-difference spectrum assay.
-
In Vitro Enzyme Assay for Cytochrome P450-mediated Conversion of (+)-epi-α-Bisabolol
This protocol describes an in vitro assay to test the ability of a purified cytochrome P450 to oxidize (+)-epi-α-bisabolol.
Methodology:
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the following components in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4):
-
Purified cytochrome P450
-
Cytochrome P450 reductase (CPR)
-
(+)-epi-α-Bisabolol (substrate) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.
-
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without the NADPH generating system at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate the reaction for a specific time period (e.g., 1-2 hours) with shaking.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to extract the products into the organic phase.
-
Separate the organic layer and evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent for analysis.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
GC-MS Analysis of Sesquiterpenoid Products
This protocol outlines a general method for the analysis of sesquiterpenoid products from enzymatic reactions or microbial biotransformations.
Methodology:
-
Sample Preparation:
-
Extract the sesquiterpenoids from the reaction mixture or culture broth using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Concentrate the organic extract under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of a suitable solvent.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, temperature around 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries (e.g., NIST).[9]
-
Quantify the products using an internal standard and a calibration curve.
-
Conclusion
α-Bisabolene stands as a pivotal precursor in the biosynthesis of a diverse range of sesquiterpenoids. The enzymatic machinery, particularly cytochrome P450 monooxygenases from various organisms, can be harnessed to modify the α-bisabolene scaffold, leading to the generation of novel compounds with potentially valuable biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biosynthetic potential of α-bisabolene and its derivatives, paving the way for advancements in drug discovery, metabolic engineering, and the development of novel bioactive compounds.
References
- 1. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Derivatives of (+)- epi-α-Bisabolol Are Formed by Mammalian Cytochromes P450 Expressed in a Yeast Reconstituted Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial transformation of sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of (-)beta-pinene by Aspergillus niger ATCC 9642 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning and characterization of (+)-epi-α-bisabolol synthase, catalyzing the first step in the biosynthesis of the natural sweetener, hernandulcin, in Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hernandulcin Production in Elicited Hairy Roots of Phyla scaberrima: Toward Sustainable Production of a Non-Caloric Sweetener with Nutraceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR and ESIMS data for bisabolane-type sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
α-Bisabolene: A Comprehensive Guide to Spectral Interpretation for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data of α-Bisabolene, a naturally occurring sesquiterpene of significant interest to the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectrometry and nuclear magnetic resonance data, standardized experimental protocols, and an exploration of its known biological signaling pathways.
Spectral Data Analysis
The structural elucidation of α-Bisabolene is critically dependent on the interpretation of its spectral data. This section provides a summary of the key quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR).
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-Bisabolene typically reveals a molecular ion peak ([M]⁺) at m/z 204, corresponding to its molecular formula, C₁₅H₂₄. The fragmentation pattern is a key identifier.
Table 1: Key Mass Spectrometry Fragmentation Data for α-Bisabolene
| m/z (Relative Intensity, %) | Proposed Fragment |
| 204 (M⁺) | Molecular Ion |
| 189 | [M-CH₃]⁺ |
| 161 | Loss of C₃H₇ (isopropyl group) |
| 133 | Further fragmentation |
| 119 | Cyclohexyl ring fragmentation |
| 107 | Further fragmentation |
| 93 | Toluene-like fragment from retro-Diels-Alder cleavage (often the base peak)[1] |
| 91 | Tropylium ion |
Note: Fragmentation patterns can vary slightly depending on the isomer and the specific GC-MS conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of α-Bisabolene. The chemical shifts are influenced by the specific isomer ((E) or (Z)) being analyzed. The following tables present representative ¹³C and ¹H NMR data for (Z)-α-Bisabolene.
Table 2: ¹³C-NMR Spectral Data of (Z)-α-Bisabolene (125 MHz, CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 33.5 |
| 2 | 124.8 |
| 3 | 134.2 |
| 4 | 5.10 |
| 5 | 27.2 |
| 6 | 31.0 |
| 7 | 124.4 |
| 8 | 131.5 |
| 9 | 40.2 |
| 10 | 26.8 |
| 11 | 25.7 |
| 12 | 17.7 |
| 13 | 23.5 |
| 14 | 16.1 |
| 15 | 25.8 |
Data compiled from available literature.[1]
Table 3: ¹H-NMR Spectral Data of (Z)-α-Bisabolene (500 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.38 | br s | |
| H-5 | 5.10 | t | 7.1 |
| H-7 | 5.28 | br s | |
| H-9 | 2.70 | m | |
| H-10 | 1.95-2.05 | m | |
| H-12 | 1.60 | s | |
| H-13 | 1.68 | s | |
| H-14 | 1.65 | s | |
| H-15 | 1.58 | s |
Data compiled from available literature.[1]
Experimental Protocols
Reproducibility of spectral data is contingent on standardized experimental protocols. The following sections detail the methodologies for acquiring the data presented above.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the volatile components of a sample containing α-Bisabolene.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Procedure:
-
Sample Preparation: Dilute the essential oil or sample containing α-Bisabolene in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).
-
GC Conditions:
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify α-Bisabolene by comparing its retention time and mass spectrum with a reference standard and spectral libraries (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of α-Bisabolene.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified α-Bisabolene in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H-NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 2.7 s.
-
-
¹³C-NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Signaling Pathway Visualizations
α-Bisabolene and its derivatives, particularly α-Bisabolol, have been shown to exert biological effects through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Workflow for Spectral Analysis
PI3K/Akt Signaling Pathway Inhibition by α-Bisabolol
Derivatives of α-Bisabolene, such as α-Bisabolol, have demonstrated anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[2][3][4]
NF-κB Signaling Pathway Inhibition by Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.
References
An In-Depth Technical Guide to α-Bisabolene: Chemical Identifiers and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and analytical methodologies for α-bisabolene. This sesquiterpene, found in various essential oils, is of significant interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Identifiers and Physicochemical Properties
α-Bisabolene is a monocyclic sesquiterpene with several isomers, the most common of which are the (E)- and (Z)-isomers of α-bisabolene. Accurate identification and differentiation of these isomers are crucial for research and development purposes. The following table summarizes the key chemical identifiers and physicochemical properties of α-bisabolene and its main isomers.
| Identifier | α-Bisabolene (general) | (E)-α-Bisabolene | (Z)-α-Bisabolene |
| CAS Number | 17627-44-0[1][2][3] | 25532-79-0[4][5][6] | 29837-07-8[7] |
| Molecular Formula | C₁₅H₂₄[1][2][8] | C₁₅H₂₄[4] | C₁₅H₂₄[7] |
| Molecular Weight | 204.35 g/mol [1][2][8] | 204.35 g/mol [4] | 204.35 g/mol [7] |
| IUPAC Name | 1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene[1] | 1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene[4] | 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene[7] |
| InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3[1] | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+ | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-[7] |
| InChIKey | YHBUQBJHSRGZNF-UHFFFAOYSA-N[1][3] | YHBUQBJHSRGZNF-VGOFMYFVSA-N | YHBUQBJHSRGZNF-AUWJEWJLSA-N[7] |
| SMILES | CC1=CCC(CC1)C(=CCC=C(C)C)C[1][9] | CC1=CCC(CC1)/C(=C/CC=C(C)C)/C | CC1=CCC(CC1)/C(=C\CC=C(C)C)/C[7] |
| PubChem CID | 86597[1] | 5315468[4] | 5352653[10] |
| Boiling Point | ~277 °C (Predicted)[6] | - | - |
| Density | ~0.86 g/cm³ (Predicted)[6] | - | - |
Isomeric Relationships of α-Bisabolene
The isomeric complexity of α-bisabolene necessitates a clear understanding of the relationships between its different forms. The following diagram illustrates the classification of α-bisabolene isomers and their key identifiers, providing a logical framework for their differentiation.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate analysis and characterization of α-bisabolene. This section provides methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-bisabolene in complex mixtures such as essential oils.
3.1.1. Sample Preparation
-
Essential Oils: Dilute the essential oil sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Plant Material: Perform solvent extraction (e.g., with hexane or dichloromethane) or hydrodistillation to obtain the essential oil. The resulting extract can then be diluted as described above.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., n-alkane series or a non-interfering terpene) to the sample prior to injection.
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV (Electron Ionization).
-
Mass Scan Range: m/z 40-400.
-
3.1.3. Data Analysis
-
Identification: Identify α-bisabolene isomers by comparing their mass spectra and retention indices with those of authentic standards and with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations. Calculate the concentration of α-bisabolene in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of purified α-bisabolene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
3.2.2. NMR Instrumentation and Experiments
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities (splitting patterns), and integration (number of protons).
-
¹³C NMR: Provides information on the carbon skeleton, including the number of different carbon environments.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, including the configuration of the double bonds in (E)- and (Z)-isomers.
-
3.2.3. Data Analysis
-
Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Assign all ¹H and ¹³C signals by systematically analyzing the 1D and 2D NMR spectra.
-
Confirm the structure and stereochemistry of the α-bisabolene isomer by integrating all the spectroscopic information.
Conclusion
This technical guide provides essential information for the identification, characterization, and analysis of α-bisabolene. The detailed chemical identifiers, physicochemical properties, and experimental protocols are intended to support researchers and professionals in their work with this promising natural compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating further research into the biological activities and potential applications of α-bisabolene.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-α-Bisabolene [webbook.nist.gov]
- 4. Determination of the Preferred Stereoisomer of Natural Product Bisabolol in Chloroform Solution through Quantum Chemical Calculations of 1H NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Shifting Scent: A Technical Guide to the Natural Variability of α-Bisabolene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bisabolene, a naturally occurring sesquiterpene, is a significant component of various essential oils, contributing not only to their aromatic profile but also to their potential therapeutic properties. Its concentration in these oils, however, is far from static. This technical guide delves into the multifaceted world of α-bisabolene's natural variability, offering an in-depth exploration of its biosynthesis, the intrinsic and extrinsic factors influencing its content, and the rigorous methodologies required for its accurate quantification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this valuable bioactive compound.
Introduction to α-Bisabolene
α-Bisabolene is a monocyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as several isomers, with (E)-α-bisabolene being a common and well-studied form. Found in the essential oils of numerous plants, it is recognized for its warm, woody, and slightly floral aroma. Beyond its olfactory contributions, α-bisabolene and its derivatives have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the natural variability of α-bisabolene content is paramount for the standardization of essential oils in therapeutic applications and for optimizing its production through agricultural or biotechnological means.
Biosynthesis of α-Bisabolene
The biosynthesis of α-bisabolene, like other sesquiterpenes, originates from the isoprenoid pathway. In plants, two distinct pathways produce the five-carbon building blocks of isoprenoids: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
The synthesis of α-bisabolene proceeds through the following key steps:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These are the universal five-carbon precursors of all isoprenoids, generated by either the MVA or MEP pathway.
-
Synthesis of Geranyl Pyrophosphate (GPP) and Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form the ten-carbon GPP, which is then further condensed with another IPP molecule to yield the fifteen-carbon FPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).
-
Cyclization of FPP to α-Bisabolene: The final and committing step is the cyclization of the linear FPP molecule into the characteristic monocyclic structure of α-bisabolene. This reaction is catalyzed by a specific class of enzymes known as terpene synthases, in this case, α-bisabolene synthase.
// Pathway Inputs acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pyruvate_g3p [label="Pyruvate + G3P", fillcolor="#F1F3F4", fontcolor="#202124"];
// MVA Pathway mva_pathway [label="Mevalonate (MVA) Pathway\n(Cytosol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmpp_mva [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];
// MEP Pathway mep_pathway [label="Methylerythritol Phosphate (MEP) Pathway\n(Plastids)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmpp_mep [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];
// Common Pathway fpps [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fpp [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bisabolene_synthase [label="α-Bisabolene Synthase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_bisabolene [label="α-Bisabolene", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections acetyl_coa -> mva_pathway [label="Multiple Steps"]; mva_pathway -> ipp_dmpp_mva; pyruvate_g3p -> mep_pathway [label="Multiple Steps"]; mep_pathway -> ipp_dmpp_mep;
{ipp_dmpp_mva, ipp_dmpp_mep} -> fpps; fpps -> fpp; fpp -> bisabolene_synthase; bisabolene_synthase -> alpha_bisabolene; }
Caption: Biosynthesis pathway of α-bisabolene.
Factors Influencing the Natural Variability of α-Bisabolene Content
The concentration of α-bisabolene in essential oils is highly variable and is influenced by a complex interplay of genetic and environmental factors.
Genetic Factors
-
Plant Species and Genotype: The genetic makeup of a plant is the primary determinant of its capacity to produce α-bisabolene. Different plant species, and even different genotypes or chemotypes within the same species, can exhibit significant variations in their essential oil composition. For instance, German chamomile (Matricaria recutita) is known to have several chemotypes, some of which are rich in α-bisabolene and its oxides, while others may be dominated by other compounds like chamazulene.[1][2]
-
Plant Part: The distribution of essential oil glands and the expression of biosynthetic genes can vary in different parts of the plant. For example, in Santalum album, the heartwood is the primary site of essential oil accumulation, and the concentration of sesquiterpenes can differ between the heartwood, sapwood, and roots.[3]
Environmental Factors
-
Geographical Location and Climate: The environmental conditions of the growing region, including temperature, rainfall, and altitude, can significantly impact the essential oil yield and composition. Studies on German chamomile have shown that plants grown in different geographical locations can have markedly different profiles of α-bisabolene and its derivatives.[4][5]
-
Harvesting Time: The developmental stage of the plant at the time of harvest can have a profound effect on the essential oil composition. For German chamomile, the content of α-bisabolene and its oxides has been shown to vary depending on the time of day the flowers are harvested.[6][7][8]
-
Soil Composition: The nutrient content and pH of the soil can influence plant metabolism and, consequently, the production of secondary metabolites like α-bisabolene.
-
Biotic and Abiotic Stress: Factors such as drought, heat stress, and pathogen or insect attacks can induce changes in the plant's secondary metabolism as a defense mechanism, which can lead to alterations in the essential oil profile.
Quantitative Data on α-Bisabolene Content
The following tables summarize the reported quantitative data for α-bisabolene and related compounds in the essential oils of key plant species.
Table 1: α-Bisabolene and Related Compounds in German Chamomile (Matricaria recutita) Essential Oil
| Genotype/Origin | Plant Part | α-Bisabolene (%) | α-Bisabolol (%) | Bisabolol Oxide A (%) | Bisabolol Oxide B (%) | Reference |
| Iranian Cultivars | Flower Heads | - | - | 25.01 | 9.43 | [5] |
| Estonian Cultivars | Flower Heads | - | 8-14 | 20-33 | 8-12 | [5] |
| Iranian (Firoozabad) | Flower Heads | - | - | 17.14 | 5.17 | [4] |
| Domestic (Iran) | Flower Heads | - | - | 31.86 | 5.24 | [2][9] |
| Wild (Iran) | Flower Heads | - | - | 21.52 | 1.81 | [2][9] |
| Ukrainian Wild Pops. | Flower Heads | - | up to 55.17 | Dominant in most | - | [1] |
| Various Cultivars | Flower Heads | - | 20.9 | 21.6 | 1.2 | [5][10] |
| Wild & Bred Pops. | Flower Heads | - | 24.0-41.5 | 1.0-36.2 | 3.6-20.42 | [10][11] |
Note: "-" indicates that the value was not reported in the cited study. The variability in reported compounds is high, with many studies focusing on the oxides and alcohol forms rather than α-bisabolene itself.
Table 2: α-Bisabolene and Related Compounds in Sandalwood (Santalum album) Essential Oil
| Origin/Plant Part | (E)-α-Bisabolene (%) | α-Bisabolol (%) | Reference |
| Indian (Root) | 3.6 | 2.5 | [3] |
| Indian (Heartwood) | Present | Present | [12] |
| Sri Lankan | - | Present | [13] |
| Indian (Uttarakhand) | - | - | [14] |
| Indian | Present | Present | [15] |
Note: The content of α-bisabolene in Sandalwood oil is generally low, with α- and β-santalol being the major constituents.[14][16]
Table 3: α-Bisabolene and Related Compounds in Poplar (Populus spp.) Essential Oil
| Species | Plant Part | (E)-α-Bisabolene (%) | α-Bisabolol (%) | Reference |
| Populus balsamifera | Spring Buds | - | Major Constituent | [17] |
| Populus balsamifera | Fall Buds | - | Present | [17] |
| Populus balsamifera | Young Leaves | - | Present | [17] |
| Populus nigra | Buds | 0.33 | - | |
| Populus nigra | Buds | Present | - |
Note: Information on α-bisabolene in Populus species is limited. Most studies on P. balsamifera report the presence of its precursor, α-bisabolol, as a major component.[17] One study on P. nigra identified (E)-α-bisabolene.
Experimental Protocols
Accurate quantification of α-bisabolene requires meticulous experimental procedures, from sample preparation to analytical detection.
Essential Oil Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material.
Materials:
-
Fresh or dried plant material (e.g., chamomile flowers, sandalwood heartwood shavings, poplar buds)
-
Distillation apparatus (still, condenser, receiving flask)
-
Heating source
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Weigh a known amount of the plant material. If necessary, reduce the particle size to increase the surface area for efficient extraction.[17]
-
Assembly of Apparatus: Set up the steam distillation apparatus. The plant material is placed in the still, and deionized water is added.
-
Distillation: Heat the water to generate steam, which passes through the plant material, causing the volatile essential oils to vaporize. The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a receiving flask.
-
Separation: Transfer the collected liquid to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will typically form the upper layer.
-
Drying: Drain the lower aqueous layer and collect the essential oil. To remove any residual water, pass the oil through a small amount of anhydrous sodium sulfate.
-
Yield Calculation: Weigh the extracted essential oil and calculate the yield as a percentage of the initial weight of the plant material.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like α-bisabolene in essential oils.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5 or HP-5MS)
-
Helium carrier gas
-
Essential oil sample
-
Volatile solvent (e.g., hexane, dichloromethane)
-
α-Bisabolene analytical standard
-
Internal standard (optional, e.g., n-alkane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% v/v). If using an internal standard, add a known concentration to the sample solution.
-
GC-MS Conditions:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240-280 °C) to separate compounds with different boiling points.[11]
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Set the MS to scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-350). The ionization mode is typically electron ionization (EI) at 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Identification: Identify the α-bisabolene peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure α-bisabolene standard. The mass spectrum of α-bisabolene will have a characteristic fragmentation pattern.
-
Quantification: Create a calibration curve by injecting a series of α-bisabolene standards of known concentrations. Plot the peak area against the concentration. The concentration of α-bisabolene in the sample can then be determined from its peak area using the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification.
-
Logical and Experimental Workflows
// Nodes plant_material [label="Plant Material Collection\n(e.g., Flowers, Wood, Buds)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Drying/Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Essential Oil Extraction\n(Steam Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oil_collection [label="Essential Oil Collection\n& Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation for GC-MS\n(Dilution, Internal Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms_analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_processing [label="Data Processing & Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; identification [label="Peak Identification\n(Retention Time, Mass Spectra)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantification\n(Calibration Curve)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; results [label="Results Reporting\n(% α-Bisabolene)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections plant_material -> drying; drying -> extraction; extraction -> oil_collection; oil_collection -> sample_prep; sample_prep -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> identification; data_processing -> quantification; {identification, quantification} -> results; }
Caption: Experimental workflow for α-bisabolene analysis.
Conclusion
The natural variability of α-bisabolene content in essential oils is a complex phenomenon governed by a multitude of genetic and environmental factors. For researchers, scientists, and drug development professionals, a thorough understanding of this variability is crucial for ensuring the quality, consistency, and efficacy of essential oil-based products. The application of standardized and validated experimental protocols, such as steam distillation and GC-MS analysis, is essential for the accurate quantification of α-bisabolene. Further research into the genetic and environmental determinants of α-bisabolene production will pave the way for the development of high-yielding plant varieties and optimized cultivation practices, ultimately unlocking the full therapeutic potential of this promising natural compound.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Chemical Family: Sesquiterpenes | Aroma Hut Institute [aromahut.com]
- 3. researchgate.net [researchgate.net]
- 4. nanu-skincare.com [nanu-skincare.com]
- 5. fraterworks.com [fraterworks.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Populus nigra L. bud absolute: a case study for a strategy of analysis of natural complex substances | Semantic Scholar [semanticscholar.org]
- 8. Aspen | vital.ly [vital.ly]
- 9. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The essential oil of Populus balsamifera buds: its chemical composition and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-MS analysis of compounds extracted from buds of Populus balsamifera and Populus nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Methodological & Application
Application Notes and Protocols for the Extraction of α-Bisabolene and Related Sesquiterpenes from Matricaria chamomilla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matricaria chamomilla L. (German chamomile) is a well-regarded medicinal plant, renowned for its essential oil rich in bioactive sesquiterpenes. Among these, α-bisabolol and its oxides are the most abundant and studied for their anti-inflammatory, antimicrobial, and anti-spasmodic properties.[1] While α-bisabolene is a known constituent, the primary focus of extraction methodologies has been on maximizing the yield of α-bisabolol and chamazulene, a blue-colored artifact formed from matricin (B150360) during distillation.[2] These application notes provide detailed protocols for various extraction techniques to obtain α-bisabolene and related sesquiterpenes from Matricaria chamomilla flowers, along with quantitative data to aid in method selection and optimization.
Key Bioactive Compounds
The essential oil of Matricaria chamomilla is a complex mixture of volatile compounds. The chemical composition can vary significantly based on the genotype, cultivation conditions, and extraction method employed.[2][3] Key sesquiterpenes of interest include:
-
α-Bisabolol: A monocyclic sesquiterpene alcohol with significant anti-inflammatory properties.[4]
-
Bisabolol Oxides A & B: Oxygenated derivatives of α-bisabolol, also contributing to the plant's bioactivity.[3]
-
Chamazulene: An azulene (B44059) derivative formed from matricin during heat-involved extraction processes, known for its anti-inflammatory effects and characteristic blue color.
-
(E)-β-Farnesene: Another major sesquiterpene hydrocarbon present in the essential oil.
-
α-Bisabolone Oxide A: A ketone derivative of bisabolol.[5]
Data Presentation: Quantitative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and chemical profile of the essential oil from Matricaria chamomilla. Below is a summary of quantitative data from various studies, highlighting the efficiency of different techniques in extracting key sesquiterpenes.
| Extraction Method | Plant Material | Essential Oil Yield (%) | α-Bisabolol (%) | Bisabolol Oxide A (%) | Bisabolol Oxide B (%) | Chamazulene (%) | Reference |
| Steam Distillation | Dried Flowers | 0.3 - 1.3 | 5.6 - 38.60 | 15.4 - 63.6 | 4.1 - 9.9 | 1.13 - 31.2 | [3][6][7] |
| Hydrodistillation | Dried Flowers | 0.4 - 0.87 | 7.45 | 2.52 - 15.4 | 1.81 | 5.16 - 55.606 | [3][8] |
| Solvent-Free Microwave Extraction (SFME) | Fresh Flowers | 0.083 | Higher than SD | Lower than SD | Lower than SD | Higher than SD | [9][10] |
| Supercritical Fluid Extraction (CO₂) | Dried Flowers | 3.64 - 9.76 | Present | Present | Present | Present | [11][12] |
| Solvent Extraction (Dichloromethane) | Dried Flowers | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Steam Distillation
Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[13] It involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Dried Matricaria chamomilla flowers, coarsely ground
-
Steam distillation apparatus (e.g., Clevenger-type)[14]
-
Heating mantle or steam generator
-
Condenser with circulating cold water
-
Collection flask
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Weigh a suitable amount of coarsely ground, dried chamomile flowers.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground flowers into the distillation flask and add deionized water until the material is just covered.[15]
-
Distillation: Begin heating the water in the steam generator or the distillation flask directly. Allow steam to pass through the plant material. The distillation process should be carried out for a minimum of 2-3 hours, with some studies suggesting up to 8 hours for optimal yield.[13][15]
-
Condensation: Ensure a continuous flow of cold water through the condenser to efficiently cool the vapor.
-
Collection: The condensed mixture of essential oil and water (hydrosol) will collect in the collection flask. The less dense essential oil will form a layer on top of the water.
-
Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Solvent-Free Microwave Extraction (SFME)
SFME is a green technology that utilizes microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.[9] This method is significantly faster than conventional distillation techniques.
Materials and Equipment:
-
Fresh Matricaria chamomilla flowers[9]
-
Solvent-free microwave extraction apparatus
-
Condenser
-
Collection flask
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Place a known quantity of fresh chamomile flowers into the reactor chamber of the microwave extraction system.[10]
-
Extraction: Set the microwave power and extraction time. A power of 1200 W for 45 minutes has been reported to be effective.[9][10]
-
Condensation and Collection: The vaporized essential oil and water are passed through a condenser and collected.
-
Separation and Drying: Follow steps 6 and 7 from the Steam Distillation protocol to separate and dry the essential oil.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13] This method is highly tunable and can provide high-purity extracts.
Materials and Equipment:
-
Dried and ground Matricaria chamomilla flowers
-
Supercritical fluid extractor
-
High-pressure CO₂ source
-
Extractor vessel
-
Separator vessel
Procedure:
-
Preparation of Plant Material: Load the ground chamomile flowers into the extractor vessel.
-
Extraction: Pressurize and heat the CO₂ to its supercritical state (e.g., 250 bar and 40°C) and pump it through the extractor vessel.[11] The supercritical CO₂ will dissolve the essential oils from the plant material.
-
Separation: The CO₂ laden with the extract is then passed into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.
-
Collection: The essential oil is collected from the bottom of the separator.
Visualizations
Experimental Workflow: Steam Distillation
Caption: Workflow for Steam Distillation of Matricaria chamomilla.
Experimental Workflow: Solvent-Free Microwave Extraction (SFME)
Caption: Workflow for Solvent-Free Microwave Extraction of Matricaria chamomilla.
Logical Relationship: Extraction Parameters and Yield
Caption: Relationship between extraction parameters and outcomes.
References
- 1. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. International Journal of Agriculture Environment and Food Sciences » Submission » Essential oil yield and compositions of chamomile (Matricaria Chamomilla L.) cultivated in different province of Turkey [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. making.com [making.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of α-Bisabolene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bisabolene is a naturally occurring sesquiterpene of significant interest in the pharmaceutical and cosmetic industries due to its potential therapeutic properties. Accurate and precise quantification of α-bisabolene in various matrices, such as essential oils and biological samples, is crucial for quality control, formulation development, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like α-bisabolene.[1] This application note provides a detailed protocol for the quantitative analysis of α-bisabolene using GC-MS.
Data Presentation
Quantitative analysis of α-bisabolene in different sample matrices requires a systematic presentation of data for easy comparison and interpretation. The following table provides a template for summarizing such quantitative data.
Table 1: Quantification of α-Bisabolene in Various Samples
| Sample ID | Sample Matrix | α-Bisabolene Concentration (µg/mL) | % Relative Standard Deviation (RSD) (n=3) |
| Sample A | Essential Oil Extract | 45.8 | 2.1 |
| Sample B | Herbal Formulation | 12.3 | 3.5 |
| Sample C | In-process Control | 88.2 | 1.8 |
| Blank | Dodecane (B42187) | Not Detected | N/A |
Experimental Protocols
This section details the methodology for the quantitative analysis of α-bisabolene using GC-MS.
Materials and Reagents
-
α-Bisabolene analytical standard (certified reference material)
-
Methanol (B129727) (for sample extraction)
-
Hexane (B92381) (for sample extraction)[1]
-
Anhydrous sodium sulfate (B86663)
-
High-purity helium (carrier gas)[1]
-
Volumetric flasks, micropipettes, and other standard laboratory glassware
-
GC autosampler vials (1.5 mL) with inserts[4]
Standard Solution Preparation
2.1. Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of α-bisabolene standard.
-
Dissolve it in a 10 mL volumetric flask with dodecane.[2]
-
Ensure the standard is completely dissolved.
2.2. Internal Standard (IS) Stock Solution (1000 µg/mL) (Optional):
-
Accurately weigh approximately 10 mg of β-caryophyllene.
-
Dissolve it in a 10 mL volumetric flask with dodecane.[3]
2.3. Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with dodecane to prepare a series of working standards.[2]
-
A typical concentration range for the calibration curve is 0.5, 1, 5, 10, 25, and 50 µg/mL.[2]
-
If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard.[2]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
3.1. Essential Oils and Liquid Formulations:
-
Accurately weigh a known quantity of the essential oil or liquid formulation.
-
Dissolve the sample in dodecane to achieve a concentration within the calibration range.
-
If the sample is not readily soluble in dodecane, dissolve it in methanol or hexane and then perform a dilution with dodecane.[1]
-
If an internal standard is used, add a known amount to the sample solution.
-
If the sample contains water, pass it through a small column of anhydrous sodium sulfate to dry.
3.2. Solid Samples (e.g., plant material, solid formulations):
-
Accurately weigh the solid sample.
-
Perform an appropriate extraction technique, such as solvent extraction with methanol or hexane.
-
Evaporate the extraction solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of dodecane.
-
Filter the sample using a 0.22 µm filter to remove any particulate matter.[5]
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 2: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Injector Temperature | 250°C[1] |
| Injection Mode | Splitless or Split (e.g., 30:1)[1] |
| Injection Volume | 1 µL[1] |
| Oven Temperature Program | Initial temperature of 50°C for 3 min, ramp at 5°C/min to 250°C, hold for 5 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Transfer Line Temperature | 280°C[1] |
| Mass Scan Range | 30-500 amu[1] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[2] |
Note on SIM Mode: For enhanced sensitivity and selectivity in quantification, it is crucial to analyze a pure standard of α-bisabolene to determine its characteristic fragmentation pattern.[2] The most abundant and specific ions should be selected for quantification in SIM mode.[2] Key fragment ions for α-bisabolene often include m/z 93, 119, and 94.[6][7]
Data Analysis and Quantification
-
Identification: The α-bisabolene peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the certified reference standard.
-
Calibration Curve: A calibration curve is generated by plotting the peak area of the α-bisabolene standard solutions against their corresponding concentrations.
-
Quantification: The concentration of α-bisabolene in the unknown samples is calculated using the regression equation obtained from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of α-bisabolene.
Caption: Workflow for α-Bisabolene Quantification by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. (Z)-alpha-Bisabolene | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Bisabolene | C15H24 | CID 86597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of α-Bisabolene using NMR Spectroscopy
Introduction
Alpha-Bisabolene ((E)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohex-1-ene) is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile. Its structural elucidation is a critical step in natural product chemistry, enabling further investigation into its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds like α-Bisabolene. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of α-Bisabolene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural assignment of α-Bisabolene is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the assigned chemical shifts for (E)-α-Bisabolene in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for (E)-α-Bisabolene in CDCl₃
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1' | 5.38 | br s | - |
| 2' | 1.98 | m | - |
| 3' | 1.98 | m | - |
| 4' | 2.65 | m | - |
| 5' | 1.98 | m | - |
| 6' | 1.98 | m | - |
| 2 | 5.15 | t | 7.2 |
| 3 | 2.05 | q | 7.2 |
| 5 | 5.10 | t | 7.0 |
| 6 | 2.70 | t | 7.0 |
| 1-Me | 1.62 | s | - |
| 4-Me | 1.60 | s | - |
| 8-Me | 1.68 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for (E)-α-Bisabolene in CDCl₃
| Position | Chemical Shift (δ) ppm |
| 1' | 134.0 |
| 2' | 124.5 |
| 3' | 31.0 |
| 4' | 40.0 |
| 5' | 26.8 |
| 6' | 26.5 |
| 1 | 131.5 |
| 2 | 124.8 |
| 3 | 41.5 |
| 4 | 135.0 |
| 5 | 124.0 |
| 6 | 22.5 |
| 1-Me | 23.4 |
| 4-Me | 16.0 |
| 8-Me | 17.6 |
| 8-Me' | 25.7 |
2D NMR Correlation Analysis
2D NMR experiments are essential for establishing the connectivity of atoms within the molecule.
Table 3: Key 2D NMR Correlations for (E)-α-Bisabolene
| Experiment | Correlation Type | Key Observed Correlations | Interpretation |
| COSY | ¹H-¹H Coupling | H-2' ↔ H-3', H-5', H-6' H-2 ↔ H-3 H-5 ↔ H-6 | Establishes the proton spin systems within the cyclohexene (B86901) ring and the side chain. |
| HSQC | One-bond ¹H-¹³C | H-1' ↔ C-1' (5.38 ↔ 134.0) H-2 ↔ C-2 (5.15 ↔ 124.8) H-5 ↔ C-5 (5.10 ↔ 124.0) 1-Me ↔ C-1-Me (1.62 ↔ 23.4) 4-Me ↔ C-4-Me (1.60 ↔ 16.0) 8-Me ↔ C-8-Me (1.68 ↔ 17.6) | Directly connects protons to their attached carbons, confirming carbon assignments. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C | 1-Me → C-1', C-2', C-6' 4-Me → C-3, C-4, C-5 H-2 → C-1, C-4 H-5 → C-4, C-6, C-8 | Connects the different spin systems and confirms the placement of quaternary carbons and methyl groups. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the α-Bisabolene sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by column chromatography.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for sesquiterpenes.
-
Concentration: Dissolve 5-10 mg of purified α-Bisabolene in approximately 0.6 mL of CDCl₃.[1]
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans per Increment: 2-4.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, edited HSQC for multiplicity information (CH/CH₃ and CH₂ phased differently).
-
Spectral Width: ~10 ppm (F2, ¹H) and ~160 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 2-8.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC.
-
Spectral Width: ~10 ppm (F2, ¹H) and ~200 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.[1]
-
Number of Scans per Increment: 8-32.[1]
Protocol 3: Data Processing
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. For 2D spectra, apply appropriate window functions in both dimensions.
-
Phasing and Baseline Correction: Carefully phase the 1D spectra and correct the baseline for accurate integration and peak picking. For 2D spectra, ensure proper phasing in both dimensions.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Structural Elucidation Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of α-Bisabolene and highlight the key 2D NMR correlations that confirm its structure.
References
Application Notes and Protocols for the Metabolic Engineering of Saccharomyces cerevisiae for α-Bisabolene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-bisabolene is a monocyclic sesquiterpene with significant potential in the fragrance, cosmetic, and pharmaceutical industries due to its pleasant aroma and anti-inflammatory properties.[1] Traditionally sourced from plants like the candeia tree, chemical synthesis of α-bisabolene is challenging. Metabolic engineering of the yeast Saccharomyces cerevisiae, a well-characterized and industrially robust organism, presents a sustainable and scalable alternative for its production.[2][3] This document provides detailed application notes and protocols for the genetic modification and fermentation of S. cerevisiae to achieve high-titer α-bisabolene production. The core strategy involves enhancing the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP) and introducing a heterologous α-bisabolene synthase to convert FPP to the target molecule.[1][4]
Metabolic Pathway and Engineering Strategy
The biosynthesis of α-bisabolene in engineered S. cerevisiae begins with the central metabolite acetyl-CoA, which is converted to FPP through the MVA pathway. A heterologously expressed α-bisabolene synthase (αBS) then catalyzes the final conversion of FPP to α-bisabolene.[5] Key metabolic engineering strategies focus on optimizing this pathway by:
-
Pushing the Flux towards FPP: Overexpression of key enzymes in the MVA pathway to increase the intracellular pool of FPP.[4][6]
-
Pulling the Flux towards α-Bisabolene: Expression of a highly active α-bisabolene synthase. The synthase from Abies grandis (AgBIS) is commonly used.[7][8][9][10][11]
-
Restraining Competing Pathways: Downregulation of pathways that divert FPP away from α-bisabolene synthesis, primarily the sterol biosynthesis pathway.[12]
dot digraph "Metabolic_Pathway_for_alpha_Bisabolene_Production" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_p [label="Mevalonate-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate_pp [label="Mevalonate-5-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmapp (B1670823) [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="GPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="FPP", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_bisabolene [label="α-Bisabolene", fillcolor="#34A853", fontcolor="#FFFFFF"]; squalene (B77637) [label="Squalene & Sterols", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges acetyl_coa -> acetoacetyl_coa [label="ERG10", color="#4285F4"]; acetoacetyl_coa -> hmg_coa [label="HMGS", color="#4285F4"]; hmg_coa -> mevalonate [label="tHMG1 (overexpressed)", style=bold, color="#EA4335", fontcolor="#EA4335"]; mevalonate -> mevalonate_p [label="ERG12", color="#4285F4"]; mevalonate_p -> mevalonate_pp [label="ERG8", color="#4285F4"]; mevalonate_pp -> ipp [label="MVD1", color="#4285F4"]; ipp -> dmapp [label="IDI1", color="#4285F4"]; dmapp -> gpp [label="ERG20", color="#4285F4"]; ipp -> gpp [style=dashed, color="#4285F4"]; gpp -> fpp [label="ERG20 (overexpressed)", style=bold, color="#EA4335", fontcolor="#EA4335"]; ipp -> fpp [style=dashed, color="#4285F4"]; fpp -> alpha_bisabolene [label="AgBIS (heterologous)", style=bold, color="#34A853", fontcolor="#34A853"]; fpp -> squalene [label="ERG9 (downregulated)", style=dashed, color="#5F6368", fontcolor="#5F6368"];
// Invisible nodes for alignment {rank=same; ipp; dmapp} } caption: "Engineered MVA pathway for α-bisabolene production in S. cerevisiae."
Data Presentation
The following tables summarize quantitative data from various studies on the metabolic engineering of yeast for α-bisabolene production.
Table 1: Genetic Modifications and Resulting α-Bisabolene Titers in S. cerevisiae
| Strain | Key Genetic Modifications | Titer (mg/L) | Fermentation Scale | Reference |
| 5DΔ-Ag1 (initial) | Base strain with AgBIS expression | ~15.6 | Shake Flask | [4] |
| Engineered Strain | Iterative enhancement of MVA pathway, temperature-sensitive regulation | 18,600 | Fed-batch Fermentor | [1][4] |
| Engineered Strain | Overexpression of MVA pathway genes | >900 | Shake Flask | [13] |
Table 2: α-Bisabolene Production in Other Engineered Yeast Species
| Yeast Species | Key Genetic Modifications | Titer (g/L) | Fermentation Scale | Reference |
| Yarrowia lipolytica | Compartmentalization in peroxisomes, systems metabolic engineering | 15.5 | 5L Bioreactor | [4][14][15] |
| Pichia pastoris | Optimized cytosolic MVA pathway, expression of AgBIS | 0.67 | Fed-batch | [7][8] |
| Pichia pastoris | Optimized peroxisomal MVA pathway, overexpression of EfMvaE | 1.1 | Fed-batch | [7][8][16] |
Experimental Protocols
Protocol 1: Construction of α-Bisabolene Producing S. cerevisiae
This protocol outlines the general steps for genetically engineering S. cerevisiae.
1.1 Gene Cassette Construction:
-
α-Bisabolene Synthase (AgBIS):
-
MVA Pathway Upregulation:
-
Construct expression cassettes for key MVA pathway genes:
-
tHMG1: A truncated version of HMG-CoA reductase that removes the feedback regulation domain.[12]
-
ERG20: Farnesyl pyrophosphate synthase.
-
IDI1: Isopentenyl diphosphate (B83284) isomerase.
-
Upstream genes (ERG10, HMGS): To increase the initial flux from acetyl-CoA.[7]
-
-
Use strong promoters for overexpression.
-
-
ERG9 Downregulation:
-
To reduce the flux towards sterol biosynthesis, replace the native promoter of the ERG9 gene (squalene synthase) with a weak or inducible promoter (e.g., a methionine-repressible promoter).[12]
-
1.2 Yeast Transformation:
-
Prepare competent S. cerevisiae cells (e.g., CEN.PK lineage) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Transform the yeast cells with the constructed expression cassettes. Utilize genomic integration for stable expression. CRISPR/Cas9 technology can be employed for efficient and markerless integration.[6]
-
Select for successful transformants on appropriate selective media.
-
Verify genomic integrations via colony PCR and DNA sequencing.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: S. cerevisiae Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_synthesis [label="Gene Synthesis & Codon Optimization\n(AgBIS, tHMG1, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; plasmid_construction [label="Plasmid/Cassette Construction", fillcolor="#F1F3F4", fontcolor="#202124"]; transformation [label="Yeast Transformation\n(LiAc/PEG or Electroporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selection [label="Selection & Verification\n(Selective Media, Colony PCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; shake_flask [label="Shake Flask Cultivation\n(Screening & Initial Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; fed_batch [label="Fed-Batch Fermentation\n(Scale-up Production)", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Product Extraction & Analysis\n(Solvent Extraction, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Purified α-Bisabolene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> gene_synthesis [color="#5F6368"]; gene_synthesis -> plasmid_construction [color="#5F6368"]; plasmid_construction -> transformation [color="#5F6368"]; transformation -> selection [color="#5F6368"]; selection -> shake_flask [color="#5F6368"]; shake_flask -> fed_batch [label="Optimized Strain", color="#5F6368"]; fed_batch -> extraction [color="#5F6368"]; extraction -> end [color="#5F6368"]; } caption: "General workflow for engineering and producing α-bisabolene in yeast."
Protocol 2: Shake Flask Cultivation for Strain Screening
2.1 Materials:
-
Engineered S. cerevisiae strain.
-
YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) or a defined synthetic medium.
-
Shake flasks (baffled flasks are recommended for better aeration).
-
Incubator shaker.
-
Organic solvent for two-phase fermentation (e.g., dodecane) to capture the volatile product.
2.2 Procedure:
-
Inoculate 5 mL of YPD medium in a culture tube with a single colony of the engineered yeast and grow overnight at 30°C with shaking (250 rpm).
-
Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.
-
Add a 10% (v/v) overlay of an organic solvent like dodecane (B42187) to capture the α-bisabolene and reduce product volatility and toxicity.
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
Collect samples periodically to measure cell density (OD600) and α-bisabolene concentration.
Protocol 3: Fed-Batch Fermentation for High-Titer Production
For achieving high cell densities and product titers, a fed-batch fermentation strategy is necessary.[1][4]
3.1 Materials:
-
Bioreactor (e.g., 5 L).
-
Complex fermentation medium (e.g., containing yeast extract, peptone, and an initial glucose concentration).
-
Concentrated feeding solution (e.g., 500 g/L glucose).
-
pH control reagents (e.g., NH4OH, H3PO4).
-
Antifoaming agent.
3.2 Procedure:
-
Inoculum Preparation: Prepare a seed culture by growing the engineered strain in shake flasks to the late exponential phase.
-
Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of ~1.0.
-
Batch Phase: Grow the cells in batch mode at 30°C. Maintain pH at a setpoint (e.g., 5.0) and ensure adequate aeration and agitation. This phase continues until the initial carbon source is nearly depleted, which can be monitored by an increase in dissolved oxygen (DO).
-
Fed-Batch Phase:
-
Initiate feeding of the concentrated glucose solution to maintain a low glucose concentration in the reactor, preventing the Crabtree effect and promoting respiratory metabolism.
-
A temperature-sensitive regulation strategy can be employed, where cell growth is prioritized at a higher temperature (e.g., 37°C) and product formation is induced at a lower temperature (e.g., 20°C or 30°C) where the expression of key pathway enzymes is maximized.[1][4]
-
-
Sampling: Aseptically collect samples at regular intervals for analysis of cell density, substrate consumption, and α-bisabolene titer.
-
Harvest: Continue the fermentation until the feeding is complete and production plateaus.
Protocol 4: Quantification of α-Bisabolene
4.1 Sample Preparation:
-
Centrifuge a sample of the organic phase (or the whole broth if an overlay was used) to separate the solvent from cells and aqueous medium.
-
Take an aliquot of the organic layer containing α-bisabolene.
-
Prepare a standard curve using pure α-bisabolene standard.
4.2 GC-MS Analysis:
-
Analyze the sample using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5MS or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 40-400 m/z.
-
-
Identify the α-bisabolene peak by its retention time and mass spectrum compared to the standard.
-
Quantify the concentration using the calibration curve.
dot digraph "Logical_Relationship" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes goal [label="High-Titer α-Bisabolene Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; precursor [label="Increased FPP Supply", fillcolor="#FBBC05", fontcolor="#202124"]; conversion [label="Efficient FPP Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Optimized Fermentation Process", fillcolor="#FBBC05", fontcolor="#202124"];
mva_up [label="Upregulate MVA Pathway\n(tHMG1, ERG20, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; competing_down [label="Downregulate Competing Pathways\n(ERG9)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthase [label="Express High-Activity αBS\n(e.g., AgBIS)", fillcolor="#F1F3F4", fontcolor="#202124"]; fed_batch [label="Fed-Batch Strategy", fillcolor="#F1F3F4", fontcolor="#202124"]; two_phase [label="Two-Phase Cultivation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges goal -> {precursor, conversion, process} [dir=back, color="#5F6368"]; precursor -> {mva_up, competing_down} [dir=back, color="#5F6368"]; conversion -> synthase [dir=back, color="#5F6368"]; process -> {fed_batch, two_phase} [dir=back, color="#5F6368"]; } caption: "Key strategies for achieving high α-bisabolene titers."
Conclusion
The metabolic engineering of Saccharomyces cerevisiae provides a powerful platform for the sustainable production of α-bisabolene. By systematically optimizing the MVA pathway to enhance the supply of the FPP precursor, expressing a robust α-bisabolene synthase, and implementing advanced fermentation strategies, it is possible to achieve industrially relevant titers. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to develop and optimize yeast cell factories for the production of α-bisabolene and other valuable sesquiterpenoids.
References
- 1. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Engineering Saccharomyces cerevisiae for synthesis of β-myrcene and (E)-β-ocimene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 7. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-alpha-bisabolene synthase from grand fir (Abies grandis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 16. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
Application Notes and Protocols for α-Bisabolene as a Flavoring Agent in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including chamomile, myrrh, and lemon.[1] It is recognized for its pleasant, balsamic, spicy, floral, and woody aroma, making it a valuable flavoring agent in the food and beverage industry.[2] This document provides detailed application notes and protocols for the utilization of α-bisabolene, covering its sensory properties, recommended usage levels, analytical quantification, and stability, to support researchers, scientists, and drug development professionals in its effective application.
Sensory Properties and Flavor Profile
α-Bisabolene imparts a complex and desirable aroma profile characterized by the following notes:
-
Balsamic: A sweet, resinous, and warm aroma.
-
Spicy: Hints of warm spices.
-
Floral: Delicate floral undertones.
-
Woody: A subtle, dry, and earthy scent.
-
Citrus: Occasional fresh, citrusy notes.[1]
Its multifaceted aroma allows for its use in a wide range of flavor compositions, including berry, spicy, citrus, balsam, and myrrh.[3] Furthermore, it can act as an excellent fixative for other volatile flavor compounds, enhancing the overall stability and longevity of the flavor profile.[3]
Regulatory Status and Safety
α-Bisabolene has been evaluated by major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is classified under Structure Class I by EFSA, indicating a low order of toxicity.[1]
Quantitative Data
The following tables summarize key quantitative data for the application of α-bisabolene as a flavoring agent.
Table 1: Physicochemical Properties of α-Bisabolene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [4] |
| Molecular Weight | 204.35 g/mol | [4] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [1] |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (est.) | [1] |
| Flash Point | 230.00 °F (110.00 °C) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Specific Gravity | 0.91200 to 0.91800 @ 25.00 °C | [1] |
| Refractive Index | 1.48300 to 1.48900 @ 20.00 °C | [1] |
Table 2: Recommended Usage Levels of α-Bisabolene in Food and Beverages
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Dairy products | 7.0 | 35.0 |
| Edible ices | 10.0 | 50.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces | 5.0 | 25.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
Data sourced from The Good Scents Company, based on industry usage.[1]
Experimental Protocols
Protocol for Quantification of α-Bisabolene in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the extraction and quantification of α-bisabolene from a clear beverage matrix.
4.1.1. Materials and Reagents
-
α-Bisabolene analytical standard
-
Beverage sample
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Internal standard (e.g., tetradecane)
-
Volumetric flasks, pipettes, and syringes
-
Separatory funnel
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
4.1.2. Experimental Workflow
References
Application Notes and Protocols for α-Bisabolol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (B1667320) (α-Bisabolol), also known as levomenol, is a naturally occurring monocyclic sesquiterpene alcohol.[1][2] It is the primary active component of German chamomile (Matricaria chamomilla) but can also be sourced from the Brazilian Candeia tree (Vanillosmopsis erythropappa) or produced synthetically.[3][4] While often associated with its hydrocarbon precursor, α-bisabolene, it is α-bisabolol that is extensively studied and utilized in cosmetic and pharmaceutical formulations for its potent skin-soothing and therapeutic properties.[1][5]
Renowned for its excellent safety profile, including being non-toxic and non-irritating, α-bisabolol is suitable for all skin types, especially sensitive skin.[1][6] Its multifaceted biological activities, including anti-inflammatory, antioxidant, skin-lightening, and regenerative effects, make it a highly valued ingredient in modern skincare.[4][7][8] These application notes provide an overview of its cosmetic applications, mechanisms of action, and detailed protocols for evaluating its efficacy.
Cosmetic Applications and Efficacy
α-Bisabolol is a versatile ingredient incorporated into a wide range of cosmetic products to leverage its beneficial properties.[8][9]
-
Sensitive and Compromised Skin Formulations: Used in creams, serums, and lotions to reduce redness, irritation, and inflammation associated with conditions like rosacea and eczema.[9]
-
Anti-Aging Products: Its ability to promote collagen synthesis and protect against oxidative stress helps diminish the appearance of fine lines and wrinkles.[1]
-
Sun Care and After-Sun Products: Its potent anti-inflammatory action soothes skin after UV exposure, reducing redness and discomfort.[1][9]
-
Skin-Lightening and Brightening Serums: It effectively addresses hyperpigmentation by inhibiting key steps in melanin (B1238610) production.[10][11]
-
Acne Treatments: Its antimicrobial properties help manage acne-causing bacteria, while its anti-inflammatory effects reduce the redness of blemishes.[1][9]
-
Wound Healing Formulations: It accelerates skin repair and regeneration, making it suitable for products designed to heal minor cuts and reduce the appearance of scars.[1][9]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the key biological activities of α-Bisabolol.
Table 1: Anti-Inflammatory Activity of α-Bisabolol
| Assay | Model | Mediator | Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| Cytokine Production | LPS-stimulated RAW 264.7 Macrophages | TNF-α | 21.6 µM | ~50% | [2] |
| Cytokine Production | LPS-stimulated RAW 264.7 Macrophages | IL-6 | 21.6 µM | ~45% | [2] |
| Skin Inflammation | TPA-induced mouse ear edema | Ear Thickness | 1% solution | Significant reduction | [2] |
| Signaling Pathway | AGE-stimulated human chondrocytes | NF-κB activation | Not specified | Inhibition |[7] |
Table 2: Skin-Lightening Activity of α-Bisabolol
| Assay | Model | Parameter | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Melanogenesis | α-MSH-stimulated B16F10 melanoma cells | Melanin Content | Not specified | Inhibition | [12][13] |
| Signaling Pathway | α-MSH-stimulated B16F10 melanoma cells | CREB Phosphorylation | Not specified | Inhibition | [11] |
| Clinical Trial | UV-induced hyperpigmentation (Human) | Melanin Index | 0.5% Cream | Significant decrease vs. vehicle after 8 weeks | [11][14] |
| Clinical Trial | Normal Thai volunteers (Human) | Melanin Content | 1.0% Emulsion | 28.6% decrease after 4 weeks |[10] |
Table 3: Antioxidant Activity of α-Bisabolol
| Assay Type | Method | Result Parameter | Reported Activity | Reference |
|---|---|---|---|---|
| In Vitro Chemical Assay | DPPH Radical Scavenging | IC₅₀ | Activity demonstrated, specific values vary by study | [7] |
| In Vitro Cellular Assay | Cellular Antioxidant Activity (CAA) | CAA Value | Protects cells from free radical-induced oxidation | [15] |
| In Vivo Model | TPA-induced skin inflammation (Mouse) | Lipid Peroxidation | Significant inhibition |[2] |
Mechanisms of Action: Signaling Pathways
α-Bisabolol exerts its effects by modulating key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
α-Bisabolol mitigates inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][7]
Skin-Lightening (Depigmentation) Signaling Pathway
α-Bisabolol inhibits melanogenesis by interfering with the α-Melanocyte Stimulating Hormone (α-MSH) signaling cascade. It blocks the phosphorylation of the cAMP response element-binding (CREB) protein, which in turn downregulates the expression of key melanogenic enzymes like tyrosinase.[11][12]
Experimental Protocols
Detailed methodologies for key in vitro experiments to validate the efficacy of α-Bisabolol are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[16][17]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with maximum absorbance around 517 nm. In the presence of an antioxidant, DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a loss of color. The degree of discoloration is proportional to the antioxidant's scavenging capacity.
Materials:
-
α-Bisabolol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (ACS grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol Workflow:
Procedure:
-
Prepare Solutions:
-
Test Sample: Prepare a stock solution of α-Bisabolol in ethanol. Create serial dilutions to obtain a range of concentrations (e.g., 10-1000 µg/mL).
-
Positive Control: Prepare a stock solution of Ascorbic acid or Trolox in ethanol with a similar concentration range.
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in ethanol. Keep it protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of each α-Bisabolol dilution.
-
Control Wells: Add 50 µL of each positive control dilution.
-
Blank Well (Control): Add 50 µL of ethanol.
-
-
Reaction: Add 150 µL of the DPPH working solution to all wells. Mix gently.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample).
-
Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19][20]
Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide (NO) via inducible nitric oxide synthase (iNOS) when stimulated with LPS. The NO produced is rapidly oxidized to stable nitrite (B80452) (NO₂⁻) in the culture medium. The nitrite concentration, which is a direct indicator of NO production, is measured colorimetrically using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
α-Bisabolol
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing various concentrations of α-Bisabolol to the wells.
-
Include a vehicle control (medium with the same solvent concentration used for α-Bisabolol).
-
Incubate for 1 hour.
-
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm.
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Skin-Lightening Activity: Mushroom Tyrosinase Inhibition Assay
This enzymatic assay evaluates the ability of a compound to directly inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[21][22][23]
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to form dopachrome (B613829), an orange/red-colored product with an absorbance maximum around 475 nm. A tyrosinase inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase enzyme
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
α-Bisabolol
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
Procedure:
-
Prepare Solutions:
-
Test Sample: Prepare a stock solution of α-Bisabolol in DMSO and dilute it with phosphate buffer. The final DMSO concentration in the well should be <1%.
-
Positive Control: Prepare kojic acid solutions similarly.
-
Enzyme: Prepare a working solution of mushroom tyrosinase (e.g., 100 U/mL) in cold phosphate buffer.
-
Substrate: Prepare a solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of α-Bisabolol dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells: 20 µL of buffer/DMSO + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test sample/buffer + 160 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of L-DOPA substrate solution to all wells to start the reaction. The total volume should be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 15-30 minutes.
-
Calculation:
-
Determine the rate of reaction (slope) for each well.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
References
- 1. waycoochem.com [waycoochem.com]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cetaphil.com [cetaphil.com]
- 4. cityskinclinic.com [cityskinclinic.com]
- 5. Alpha-Bisabolene [benchchem.com]
- 6. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carmellcosmetics.com [carmellcosmetics.com]
- 8. Alpha-Bisabolol: Natural Skincare Benefits for Healthy Skin [waycoochem.com]
- 9. How Alpha-Bisabolol Enhances the Efficacy of Cosmetic Formulations for Sensitive Skin and Healing [waycoochem.com]
- 10. postgrads.mfu.ac.th [postgrads.mfu.ac.th]
- 11. Whitening effect of alpha-bisabolo ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of depigmentation by alpha-bisabolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. regimenlab.com [regimenlab.com]
- 15. prescription-professional.nl [prescription-professional.nl]
- 16. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. activeconceptsllc.com [activeconceptsllc.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Antimicrobial Activity of Alpha-Bisabolene Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and certain Ferula species.[1] While research into its specific antimicrobial properties is ongoing, preliminary studies and data on closely related compounds suggest its potential as an antimicrobial agent against a range of pathogenic bacteria. Its lipophilic nature suggests a mechanism of action that may involve the disruption of bacterial cell membranes, a common trait among terpenoid compounds.[2][3]
These application notes provide a summary of the available data on the antimicrobial activity of this compound and related compounds, along with detailed protocols for key experimental assays to evaluate its efficacy. Due to the limited availability of quantitative data for pure this compound, information on the closely related isomer, β-bisabolene, and the more extensively studied derivative, alpha-bisabolol (B1667320), is included for reference and comparative purposes.
Data Presentation
Antimicrobial Activity Data
Quantitative data on the antimicrobial activity of pure this compound is not extensively available in the current literature. However, studies on essential oils containing bisabolene (B7822174) derivatives and the related compound alpha-bisabolol provide valuable insights into its potential efficacy.
Table 1: Antimicrobial Activity of an Essential Oil Containing β-Bisabolene
An essential oil from Psammogeton canescens, with β-bisabolene as the main constituent (25%), demonstrated notable antimicrobial activity.[4]
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |
| Candida albicans | Lowest reported value in the study | Lowest reported value in the study |
| Escherichia coli | Lowest reported value in the study | Lowest reported value in the study |
Note: The study did not provide specific numerical values in the abstract but highlighted these organisms as the most susceptible.
Table 2: Antimicrobial Activity of Alpha-Bisabolol
Alpha-bisabolol, a closely related sesquiterpene alcohol, has been more extensively studied. The following table summarizes representative MIC and MBC values against various pathogenic bacteria. It is important to note that these values can vary depending on the specific bacterial strain and the methodology used.[5]
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 64 - 256 | 128 - 512 |
| Staphylococcus epidermidis | Positive | 32 - 128 | 64 - 256 |
| Streptococcus pyogenes | Positive | 16 - 64 | 32 - 128 |
| Escherichia coli | Negative | 128 - 512 | 256 - >512 |
| Pseudomonas aeruginosa | Negative | 256 - >512 | >512 |
| Candida albicans | (Fungus) | 8 - 32 | 16 - 64 |
Proposed Mechanism of Action
The primary proposed mechanism of antimicrobial action for this compound and related terpenes is the disruption of the bacterial cell membrane.[2] This interaction leads to a loss of membrane integrity, resulting in the leakage of intracellular components and ultimately, cell death.
Caption: Proposed mechanism of this compound's antimicrobial activity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Solvent for this compound (e.g., DMSO, ensuring final concentration is non-toxic to bacteria)
-
Microplate reader or visual assessment
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well (except for the sterility control).
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative/sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination Protocol
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[5]
Materials:
-
Results from the MIC assay
-
Sterile antibiotic-free agar (B569324) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Workflow for MBC determination.
Time-Kill Assay Protocol
This assay provides information on the rate at which this compound kills a bacterial population over time.[6][7]
Materials:
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Standardized bacterial inoculum
-
Sterile broth medium
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation: Prepare tubes or flasks containing broth with different concentrations of this compound and a growth control (no this compound).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Caption: Workflow for a time-kill assay.
Anti-Biofilm Activity Protocol (Crystal Violet Assay)
This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[8][9]
Materials:
-
This compound
-
Sterile 96-well flat-bottom plates
-
Bacterial inoculum
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Preparation: Add growth medium containing serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic bacteria.
-
Staining: Add 0.1% crystal violet to each well and incubate at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Caption: Workflow for anti-biofilm (inhibition) assay.
Conclusion
This compound presents an interesting candidate for further investigation as a novel antimicrobial agent. The provided protocols offer a standardized framework for researchers to evaluate its efficacy against a broad range of pathogenic bacteria. While direct quantitative data for this compound is currently limited, the information available for related compounds is encouraging. Future research should focus on generating robust MIC, MBC, time-kill, and anti-biofilm data for pure this compound to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxic Effects of α-Bisabolene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bisabolene is a monocyclic sesquiterpene found in the essential oils of various plants. There is growing interest in its potential as an anticancer agent. These application notes provide a summary of the current understanding of the cytotoxic effects of α-bisabolene and its derivatives on cancer cell lines. It is important to note that while research on α-bisabolene is ongoing, a significant body of evidence is derived from studies on its closely related alcohol derivative, α-bisabolol. This document leverages findings from α-bisabolol and other bisabolene (B7822174) isomers to provide a comprehensive overview for researchers. The provided protocols and data are intended to serve as a guide for the investigation of α-bisabolene's therapeutic potential.
Data Presentation: Cytotoxicity of Bisabolene Isomers
The cytotoxic activity of bisabolene isomers has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological functions, such as cell proliferation. The following tables summarize the reported IC50 values for α-bisabolol and β-bisabolene in various cancer cell lines. While direct IC50 values for α-bisabolene are not widely published, the data for these related compounds provide valuable insights into the potential efficacy of this class of sesquiterpenes.
Table 1: Cytotoxicity (IC50) of α-Bisabolol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acute Leukemia Cells | Acute Leukemia | 14 - 65 | [1] |
| Pancreatic Cancer Lines (KLM1, KP4, Panc1, MIA Paca2) | Pancreatic Cancer | Not specified in µM | [2][3] |
| Human Endothelial Cells | Not applicable | 5 (induces apoptosis) | [4] |
Note: The anticancer potential of α-bisabolene is often inferred from its derivative, α-bisabolol.[1]
Table 2: Cytotoxicity (IC50) of β-Bisabolene against Various Murine and Human Breast Cancer Cell Lines.[5]
| Cell Line | Species | Cell Type | IC50 (µg/ml) |
| 4T1 | Murine | Mammary Tumor | 48.99 |
| MG1361 | Murine | Mammary Tumor | 65.49 |
| MCF-7 | Human | Breast Adenocarcinoma | 66.91 |
| SKBR3 | Human | Breast Adenocarcinoma | 70.62 |
| BT474 | Human | Breast Adenocarcinoma | 74.3 |
| MDA-MB-231 | Human | Breast Adenocarcinoma | 98.39 |
| MCF-10A | Human | Non-tumorigenic Breast | 114.3 |
| Eph4 | Murine | Non-tumorigenic Mammary | >200 |
Note: β-bisabolene shows selective cytotoxicity towards cancer cells over non-tumorigenic cell lines.[5]
Signaling Pathways
α-Bisabolol, a derivative of α-bisabolene, has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][6] This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. The diagram below illustrates the proposed signaling pathway for α-bisabolol-induced apoptosis. While the exact mechanism for α-bisabolene is still under investigation, it is hypothesized to follow a similar pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and valid scientific findings. The following protocols are standard methods for assessing the cytotoxic effects of compounds like α-bisabolene.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for Cell Viability Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of α-bisabolene in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of α-bisabolene. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with α-bisabolene at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment with α-bisabolene, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative expression levels of the target proteins.
Conclusion
The available evidence strongly suggests that α-bisabolene and its related compounds possess cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The provided data and protocols offer a solid foundation for researchers to further investigate the anticancer potential of α-bisabolene. Future studies should focus on elucidating the precise molecular mechanisms of α-bisabolene, validating its efficacy in preclinical in vivo models, and exploring its potential for synergistic combinations with existing chemotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiating and apoptotic dose-dependent effects in (-)-alpha-bisabolol-treated human endothelial cells. [flore.unifi.it]
- 5. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Bisabolene [benchchem.com]
Application Notes and Protocols for the Synthesis and Enhanced Bioactivity of alpha-Bisabolene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of alpha-bisabolene derivatives with enhanced bioactivity and the experimental procedures to evaluate their therapeutic potential. The focus is on derivatives demonstrating significant anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
This compound, a naturally occurring sesquiterpene, and its alcohol derivative, alpha-bisabolol, have garnered considerable interest for their diverse pharmacological activities.[1] However, the therapeutic efficacy of these parent compounds can be limited by factors such as bioavailability and potency. To address these limitations, researchers have focused on the synthesis of novel this compound derivatives to enhance their biological activities. This document outlines the synthesis and evaluation of key derivatives with promising anticancer, anti-inflammatory, and antimicrobial effects.
I. Enhanced Anticancer Activity: α-Bisabolol Derivative 5
A novel derivative of α-bisabolol, designated as derivative 5, has demonstrated potent inhibitory effects on the proliferation of various pancreatic cancer cell lines, including KLM1, Panc1, and KP4.[2] This derivative induces higher levels of apoptosis in pancreatic cancer cells compared to the parent α-bisabolol.[2] In vivo studies have shown that α-bisabolol derivative 5 effectively inhibits xenograft tumor growth and reduces the dissemination of pancreatic cancer to peritoneal nodules, suggesting its potential as a novel anticancer drug.[2]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| α-Bisabolol Derivative 5 | KLM1, Panc1, KP4 | Proliferation | Greater inhibitory effect than α-bisabolol at 62.5 µM | [2] |
| α-Bisabolol Derivative 5 | Pancreatic Cancer Cell Lines | Apoptosis | Induced higher levels of apoptosis than α-bisabolol | [2] |
| (-)-α-Bisabolol-based Thiosemicarbazone (3l) | K-562 (Myeloid Leukemia) | Growth Inhibition | GI50: 0.01 µM | [3] |
Synthesis Protocol: α-Bisabolol Derivative 5 (Improved Preparation Route)
This protocol is based on the improved preparation route for α-bisabolol derivatives 4 and 5.[2]
Materials:
-
α-Bisabolol
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (NEt₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Appropriate acid chloride or anhydride (B1165640) (structure-specific for derivative 5)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve α-bisabolol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (NEt₃) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the specific acid chloride or anhydride required for the synthesis of derivative 5 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield α-bisabolol derivative 5.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Evaluation of Anticancer Activity (In Vitro)
1. Cell Culture:
-
Culture human pancreatic cancer cell lines (e.g., KLM1, Panc1, KP4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Proliferation Assay (MTT Assay):
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of α-bisabolol derivative 5 (e.g., 15.6, 31.3, 62.5, 125, 250 µM) and α-bisabolol as a comparator for 96 hours. Use a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cells in a 6-well plate and treat with α-bisabolol derivative 5 at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathway: PI3K/Akt Inhibition by α-Bisabolol Derivatives
α-Bisabolol and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[2][4]
Caption: PI3K/Akt signaling pathway and the inhibitory action of α-bisabolol derivative 5.
II. Enhanced Antitumor Activity: (-)-α-Bisabolol-based Thiosemicarbazones
Thiosemicarbazone derivatives of (-)-α-bisabolol have exhibited significant inhibitory effects on the growth of a wide range of human tumor cell lines, with myeloid leukemia cells (K-562) being particularly sensitive.[3] One ketone derivative, in particular, has shown potent antitumor activity with a GI50 of 0.01 µM and high selectivity for K-562 cells.[3]
Synthesis Protocol: (-)-α-Bisabolol-based Thiosemicarbazones
This protocol is adapted from the general synthesis of thiosemicarbazones.
Materials:
-
(-)-α-Bisabolol derived ketone
-
Glacial acetic acid (catalyst)
-
Sodium acetate
Procedure:
-
Dissolve the (-)-α-bisabolol derived ketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of glacial acetic acid and a small amount of sodium acetate.
-
Reflux the reaction mixture for a specified time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Wash the purified product with cold ethanol and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Evaluation of Antitumor Activity against K-562 Cells
1. Cell Culture:
-
Culture K-562 (human chronic myelogenous leukemia) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
2. Cytotoxicity Assay (MTT Assay):
-
Seed K-562 cells (1 x 10⁴ cells/well) in a 96-well plate.
-
Treat the cells with various concentrations of the (-)-α-bisabolol-based thiosemicarbazone derivatives for 48 or 72 hours.
-
Follow steps 3-6 of the MTT assay protocol described in the anticancer section above.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%).
Experimental Workflow: Synthesis and Bioactivity Screening
Caption: General workflow for the synthesis and bioactivity screening of α-bisabolene derivatives.
III. Enhanced Anti-inflammatory Activity: Bisabolane (B3257923) Sesquiterpenoids
Bisabolane-type sesquiterpenes isolated from various natural sources, such as the endophytic fungus Penicillium citrinum, have demonstrated moderate to potent anti-inflammatory effects.[1] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]
Quantitative Data: Anti-inflammatory Activity
| Compound | Source | Assay | Effect | Reference |
| Penicibisabolanes (e.g., 7 and 13) | Penicillium citrinum | NO Production Inhibition in RAW264.7 cells | >50% inhibition at 20 µM | [1] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
1. Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
2. NO Assay:
-
Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the bisabolane sesquiterpenoid derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no derivative treatment.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
IV. Enhanced Antimicrobial Activity
Essential oils containing α-bisabolene have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria.[5] The primary mechanism is believed to be the disruption of the microbial cell membrane.[5]
Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)
1. Bacterial Strains:
-
Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the α-bisabolene derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the derivative in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in broth without the derivative) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Conclusion
The synthetic derivatives of this compound presented in these application notes demonstrate significantly enhanced bioactivities compared to the parent compound. The detailed protocols provided for their synthesis and biological evaluation will enable researchers to further explore the therapeutic potential of this promising class of natural product derivatives. The modulation of key signaling pathways, such as the PI3K/Akt pathway, highlights their potential for the development of novel anticancer and anti-inflammatory agents. Further investigation into the structure-activity relationships and optimization of these derivatives may lead to the discovery of new and effective therapeutic agents.
References
- 1. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial evaluation, and structure-activity relationship of α-pinene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Situ Extraction of Microbially Produced α-Bisabolene
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Bisabolene is a volatile sesquiterpene of significant industrial interest, serving as a precursor to the biofuel bisabolane (B3257923) and possessing valuable properties for the fragrance and pharmaceutical industries.[1][2][3] Microbial fermentation has emerged as a promising and sustainable alternative to traditional plant extraction for α-bisabolene production.[3][4][5] However, a key challenge in microbial production is the potential for product toxicity and feedback inhibition, which can limit final titers.[6][7] In situ product recovery (ISPR), also known as extractive fermentation, addresses this challenge by continuously removing α-bisabolene from the fermentation broth as it is produced.[7][8][9] This technique can significantly enhance product yields and overall process productivity.[7][10]
These application notes provide detailed protocols for the in situ extraction of microbially produced α-bisabolene using two-phase liquid-liquid extraction, a commonly employed and effective ISPR strategy.
Core Concepts of In Situ Product Recovery (ISPR)
ISPR involves the integration of product separation with the fermentation process. The primary goals of ISPR are to:
-
Mitigate Product Toxicity: By keeping the concentration of α-bisabolene in the aqueous phase low, cellular stress and growth inhibition are minimized.[7]
-
Overcome Feedback Inhibition: Continuous removal of the final product can prevent the downregulation of the biosynthetic pathway, leading to sustained production.
-
Improve Product Stability: ISPR can protect volatile or unstable products from degradation in the fermentation broth.
-
Simplify Downstream Processing: By concentrating the product in a separate phase, subsequent purification steps can be more efficient and cost-effective.[11][12]
For a hydrophobic compound like α-bisabolene, two-phase fermentation with an organic solvent is a highly suitable ISPR method.[6] The organic solvent acts as a sink, sequestering the α-bisabolene from the microbial cells.
Data Presentation: α-Bisabolene Production with In Situ Extraction
The following table summarizes quantitative data from various studies on the microbial production of α-bisabolene, highlighting the impact of in situ extraction on final titers.
| Microbial Host | Engineering Strategy | Fermentation Mode | In Situ Extraction Solvent | α-Bisabolene Titer (mg/L) | Reference |
| Escherichia coli | Mevalonate pathway optimization, codon-optimized bisabolene (B7822174) synthase | Shake flask | Dodecane (B42187) (10% v/v) | >900 | [1][2] |
| Saccharomyces cerevisiae | Mevalonate pathway optimization | Shake flask | Dodecane (10% v/v) | >900 | [1][2] |
| Yarrowia lipolytica | Peroxisome engineering, systems metabolic engineering | Fed-batch fermentation | Not specified | 15,500 | [13] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes and efflux pumps | Shake flask | Not specified | 973.1 | [3] |
| Corynebacterium glutamicum | Overexpression of dxs and idi genes | Shake flask | Isopropyl myristate | 296.5 | [14] |
| Synechococcus sp. PCC 7002 | Heterologous expression of α-bisabolene synthase | Shake flask | Dodecane overlay | 0.6 | [15] |
| Pichia pastoris | Optimized peroxisomal MVA pathway | Fed-batch shake flask | Dodecane | 1,100 | [5][16] |
Experimental Protocols
Protocol 1: Two-Phase Shake Flask Fermentation for α-Bisabolene Production
This protocol describes a general method for small-scale in situ extraction of α-bisabolene in shake flasks using an organic solvent overlay.
Materials:
-
Engineered microbial strain capable of α-bisabolene production (e.g., E. coli, S. cerevisiae)
-
Appropriate growth medium (e.g., LB, YPD, or defined minimal medium)
-
Inducer (if required for gene expression, e.g., IPTG, galactose)
-
Organic extraction solvent (e.g., n-dodecane, n-decane)
-
Shake flasks (baffled flasks are recommended for improved aeration)
-
Incubator shaker
-
Spectrophotometer
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Internal standard for GC analysis (e.g., caryophyllene)
-
Ethyl acetate (B1210297)
Methodology:
-
Inoculum Preparation:
-
Prepare a starter culture of the engineered microbial strain by inoculating a single colony into a small volume of the appropriate growth medium.
-
Incubate overnight at the optimal temperature and shaking speed for the specific host organism.
-
-
Shake Flask Culture Setup:
-
In a shake flask, add the appropriate volume of fresh growth medium.
-
Inoculate the medium with the overnight starter culture to a starting optical density (OD600) of approximately 0.05.
-
Add the organic extraction solvent to the culture. A common starting point is a 10% (v/v) overlay (e.g., 5 mL of dodecane for a 50 mL culture).
-
Add any necessary inducers at this stage.
-
-
Incubation:
-
Incubate the shake flasks at the optimal temperature and shaking speed for α-bisabolene production (e.g., 30°C and 200 rpm for S. cerevisiae).[1]
-
The incubation time will vary depending on the host strain and production kinetics, typically ranging from 72 to 120 hours.
-
-
Sampling and Analysis:
-
At desired time points, carefully remove a sample from the organic phase for α-bisabolene quantification.
-
Prepare a sample for GC-FID analysis by diluting the organic phase sample in ethyl acetate containing a known concentration of an internal standard (e.g., caryophyllene).[1][16]
-
Analyze the sample using a GC-FID equipped with a suitable column (e.g., DB-5HT).[1]
-
Quantify the α-bisabolene concentration by comparing the peak area to a standard curve.
-
-
Cell Growth Monitoring:
-
To monitor cell growth, carefully take a sample from the aqueous phase, ensuring not to disturb the organic layer.
-
Measure the optical density at 600 nm (OD600) using a spectrophotometer.
-
Protocol 2: Fed-Batch Fermentation with In Situ Extraction in a Bioreactor
This protocol outlines a scaled-up approach for α-bisabolene production in a bioreactor with integrated two-phase extraction.
Materials:
-
Engineered microbial strain
-
Batch and feed media
-
Organic extraction solvent (e.g., n-dodecane)
-
Bioreactor with temperature, pH, and dissolved oxygen control
-
Peristaltic pumps for feeding
-
GC-FID for analysis
Methodology:
-
Bioreactor Setup and Sterilization:
-
Prepare and sterilize the bioreactor with the initial batch medium.
-
Calibrate pH and dissolved oxygen probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with a seed culture grown to a suitable cell density.
-
Run the fermentation in batch mode until a key substrate (e.g., glucose) is nearly depleted. Monitor cell growth and substrate consumption.
-
-
Addition of Organic Solvent and Fed-Batch Phase:
-
Once the batch phase is complete, add the sterile organic extraction solvent to the bioreactor (e.g., 10-20% of the initial broth volume).
-
Initiate the fed-batch phase by continuously or intermittently feeding a concentrated nutrient solution to maintain cell growth and productivity.
-
-
Process Control:
-
Maintain optimal fermentation parameters (temperature, pH, dissolved oxygen) throughout the fed-batch phase.
-
-
Sampling and Product Quantification:
-
Periodically and aseptically collect samples from both the aqueous and organic phases.
-
Analyze the organic phase for α-bisabolene concentration using GC-FID as described in Protocol 1.
-
Analyze the aqueous phase for cell density, substrate and metabolite concentrations.
-
-
Harvesting and Downstream Processing:
-
At the end of the fermentation, allow the phases to separate.
-
Collect the organic phase containing the α-bisabolene.
-
The product can be further purified from the organic solvent by methods such as distillation.
-
Visualizations
α-Bisabolene Biosynthesis via the Mevalonate Pathway
References
- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and microbial production of a terpene-based advanced biofuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Applied in situ product recovery in ABE fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioesep.org [bioesep.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection [mdpi.com]
- 11. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Chiral Gas Chromatography for the Separation of Bisabolene Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the separation of bisabolene (B7822174) isomers using chiral gas chromatography (GC), enabling accurate enantiomeric analysis for quality control, natural product characterization, and drug development.
Introduction
Bisabolenes are a group of sesquiterpenes (C15H24) found in a variety of plants and their essential oils. They exist as several structural isomers, primarily α-, β-, and γ-bisabolene, which differ in the position of their double bonds. Furthermore, α- and β-bisabolene possess chiral centers, leading to the existence of enantiomeric pairs. The specific enantiomeric distribution of these compounds can be a key indicator of the authenticity and quality of essential oils and can significantly influence their biological activity, a critical consideration in drug development.
Chiral gas chromatography is a powerful analytical technique for the separation of enantiomers. By employing a chiral stationary phase (CSP), different enantiomers of a compound interact with the CSP to varying degrees, resulting in different retention times and allowing for their separation and quantification. Cyclodextrin-based CSPs are particularly effective for the enantioselective analysis of terpenes.
This document outlines the protocols for the sample preparation and chiral GC analysis of bisabolene isomers, provides expected quantitative data for their separation, and illustrates the experimental workflow. Of the common isomers, (Z)-γ-bisabolene is achiral, while α- and β-bisabolene are chiral and thus the focus of enantioselective separation.
Principle of Chiral Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times. For bisabolene isomers, derivatized cyclodextrin (B1172386) columns are highly effective. The toroidal shape of the cyclodextrin molecule provides a chiral environment where one enantiomer can fit better than the other, leading to a stronger interaction and longer retention time.
Experimental Protocols
Sample Preparation
This protocol is adapted for the analysis of bisabolene isomers in essential oils or other matrices.
Materials:
-
Essential oil sample or bisabolene standard
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate, GC grade)
-
Anhydrous sodium sulfate (B86663) (for drying essential oils if necessary)
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
Procedure:
-
Sample Dilution: Accurately weigh approximately 10-20 mg of the essential oil or bisabolene sample into a 10 mL volumetric flask.
-
Solvent Addition: Dilute the sample to the mark with the chosen solvent (e.g., hexane). The final concentration should be in the range of 1-2 mg/mL. For highly concentrated samples, a more dilute solution (e.g., 10-100 µg/mL) may be necessary to avoid column overload.
-
Mixing: Mix the solution thoroughly by vortexing.
-
Transfer: Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC analysis.
Chiral Gas Chromatography Method
This protocol provides a starting point for the chiral separation of bisabolene isomers. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
GC Parameters:
| Parameter | Recommended Setting |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 to 100:1 (adjust based on sample concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp 1: 2°C/min to 140°CRamp 2: 5°C/min to 220°C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Scan Range | m/z 40-350 |
Data Presentation
The following tables summarize the expected quantitative data for the chiral separation of α- and β-bisabolene enantiomers.
Disclaimer: The following retention times and resolution values are illustrative and based on typical separations of sesquiterpenes on a cyclodextrin-based chiral column. Actual values may vary depending on the specific instrument, column condition, and analytical parameters.
Table 1: Illustrative Retention Data for Chiral Separation of α-Bisabolene Enantiomers
| Enantiomer | Expected Retention Time (min) |
| (+)-α-Bisabolene | 42.5 |
| (-)-α-Bisabolene | 43.2 |
Table 2: Illustrative Separation Performance for α-Bisabolene Enantiomers
| Enantiomeric Pair | Resolution (Rs) |
| (+)/(-)-α-Bisabolene | > 1.5 |
Table 3: Illustrative Retention Data for Chiral Separation of β-Bisabolene Enantiomers
| Enantiomer | Expected Retention Time (min) |
| (+)-β-Bisabolene | 45.8 |
| (-)-β-Bisabolene | 46.5 |
Table 4: Illustrative Separation Performance for β-Bisabolene Enantiomers
| Enantiomeric Pair | Resolution (Rs) |
| (+)/(-)-β-Bisabolene | > 1.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral GC analysis of bisabolene isomers.
Caption: Workflow for Chiral GC Analysis of Bisabolene Isomers.
Principle of Chiral Separation on a Cyclodextrin-Based CSP
This diagram illustrates the interaction between enantiomers and the chiral stationary phase.
Caption: Enantiomer interaction with a chiral stationary phase.
Application Notes and Protocols for the Use of alpha-Bisabolene as a Renewable Biofuel Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolene, a naturally occurring sesquiterpene, has emerged as a promising precursor for the production of bisabolane (B3257923), a renewable biofuel with properties comparable to conventional D2 diesel.[1] This document provides detailed application notes and experimental protocols for the microbial production of this compound and its subsequent conversion to bisabolane. The methodologies outlined are intended to serve as a comprehensive resource for researchers in the fields of metabolic engineering, synthetic biology, and biofuel development.
Microbial biosynthesis offers a sustainable alternative to the extraction of this compound from plant sources, which is often economically unviable due to low abundance.[2] Metabolic engineering of various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, has enabled significant improvements in this compound production titers.[1][2][3] These efforts primarily focus on optimizing the mevalonate (B85504) (MVA) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
The hydrogenation of this compound yields bisabolane, a saturated cycloalkane with a derived cetane number (DCN) within the range of standard diesel fuel and a significantly lower cloud point, making it an excellent candidate for a cold-weather diesel additive or a standalone biofuel.[3]
Data Presentation
Table 1: Microbial Production of this compound in Various Engineered Hosts
| Microbial Host | Key Genetic Modifications | Carbon Source/Feedstock | Fermentation Method | Titer (mg/L) | Reference |
| Escherichia coli | Overexpression of mevalonate pathway; Codon-optimized bisabolene (B7822174) synthase | Glucose | Shake Flask | >900 | [4] |
| Saccharomyces cerevisiae | Overexpression of mevalonate pathway; Deletion of competing pathways | Glucose | Shake Flask | >900 | [4][5] |
| Saccharomyces cerevisiae | Iterative enhancement of mevalonate pathway; Temperature-sensitive regulation | Glucose | Fed-batch | 18,600 | [1] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes; Efflux pump overexpression | Glucose | Shake Flask | 973.1 | [2] |
| Yarrowia lipolytica | Peroxisome engineering; Systems metabolic engineering | Waste Cooking Oil | Fed-batch | 15,500 | [3][6] |
| Pichia pastoris | Optimized cytosolic MVA pathway; α-bisabolene synthase expression | Methanol | Fed-batch (shake flask) | 1,100 | [2][7][8] |
| Methanosarcina acetivorans | Codon-optimized bisabolene synthase from Abies grandis | One-carbon substrates | Batch | 10.6 | [8] |
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound via the Mevalonate (MVA) pathway.
Caption: Experimental workflow for the production and conversion of this compound.
Experimental Protocols
Protocol 1: Microbial Production of this compound in Saccharomyces cerevisiae (Fed-Batch Fermentation)
This protocol is a generalized procedure based on high-yield production studies.[1][4]
1. Media Preparation:
-
YPD Seed Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.
-
Batch Fermentation Medium: 20 g/L glucose, 15 g/L ammonium (B1175870) sulfate (B86663), 6 g/L magnesium sulfate heptahydrate, 10 g/L yeast extract, 20 g/L peptone, trace metals, and vitamins.
-
Feeding Medium: 600 g/L glucose, 24 mL/L vitamin solution, 20 mL/L trace metal solution.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a 50 mL sterile tube.
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.
-
Use the seed culture to inoculate a shake flask containing 100 mL of YPD medium to an initial OD600 of 0.2.
-
Incubate at 30°C with shaking at 220 rpm until the culture reaches an OD600 of 4-6.
3. Fed-Batch Fermentation:
-
Aseptically transfer the seed culture to a 2.5 L bioreactor containing 1.5 L of batch fermentation medium.
-
Maintain the temperature at 30°C and pH at 5.0 (controlled with NH4OH).
-
Control dissolved oxygen (DO) at 20-40% of air saturation by adjusting the agitation speed (e.g., starting at 250 rpm) and aeration rate.
-
After the initial glucose in the batch medium is depleted (approximately 12-16 hours), initiate the feeding of the concentrated glucose solution. The feed rate can be controlled to maintain a low glucose concentration in the fermenter, avoiding ethanol (B145695) formation.
-
For in-situ product recovery, add a sterile organic solvent overlay, such as dodecane (B42187) or oleyl alcohol (10% v/v), to the fermentation broth at the beginning of the fermentation or after an initial cell growth phase.[9]
-
Continue the fermentation for 120-144 hours.
4. Extraction of this compound:
-
At the end of the fermentation, allow the organic and aqueous layers to separate.
-
Carefully remove the organic layer (dodecane or oleyl alcohol) containing the this compound.
-
The organic phase can be directly analyzed by GC-MS or subjected to further purification if necessary.
Protocol 2: Chemical Hydrogenation of this compound to Bisabolane
This is a representative protocol for the hydrogenation of a sesquiterpene.
1. Materials:
-
This compound (extracted from fermentation)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H2)
-
High-pressure reactor (e.g., Parr hydrogenator)
2. Procedure:
-
Dissolve a known amount of this compound in ethanol in the high-pressure reactor vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude bisabolane product.
-
The product can be further purified by distillation if required.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on standard methods for terpene analysis.[2][6][7][10]
1. Sample and Standard Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of an internal standard (e.g., β-caryophyllene) in dodecane (e.g., 1000 µg/mL).
-
This compound Standard Stock Solution: Prepare a stock solution of this compound in dodecane (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with dodecane to cover the expected concentration range of the samples. Add a fixed amount of the internal standard to each calibration standard.
-
Sample Preparation: Take a known volume of the dodecane overlay from the fermentation, add the same fixed amount of internal standard, and dilute if necessary to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-450 m/z.
-
3. Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra compared to the standards.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor for this compound relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the calibration curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abpdu.lbl.gov [abpdu.lbl.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of alpha-Bisabolene
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-bisabolene. This compound, a significant sesquiterpene in various essential oils, is of increasing interest to the pharmaceutical and cosmetic industries for its potential therapeutic properties. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy for the quantification of this compound in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for quality control and research applications.
Introduction
This compound is a monocyclic sesquiterpene found in the essential oils of various plants, including chamomile and the biblical balm of Gilead. It is recognized for its pleasant aroma and is investigated for various biological activities. Accurate and precise quantification of this compound is crucial for the standardization of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC-UV method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis.[1] The chromatographic conditions have been optimized to achieve efficient separation of this compound from other matrix components.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Compartment, UV-Vis Detector |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Ultrapure Water (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
a. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure aims to extract this compound and remove interfering substances.
a. For Essential Oils: Accurately weigh 100 mg of the essential oil into a 10 mL volumetric flask. Dilute to volume with acetonitrile. Further dilute an aliquot of this solution with the mobile phase to bring the concentration of this compound within the calibration range.
b. For Formulations (e.g., Creams, Lotions): Accurately weigh a quantity of the formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex for 5 minutes to extract the analyte. Centrifuge at 4000 rpm for 10 minutes.[5] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
Data Presentation
The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The results are summarized in the tables below.
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | 0.9998 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.3 | |
| 100 | 0.6 | 1.1 |
Table 4: Accuracy (Spike Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | %RSD (n=3) |
| This compound | 80% | 99.2 | 1.5 |
| 100% | 101.5 | 1.1 | |
| 120% | 98.9 | 1.3 |
Table 5: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.15 | 0.50 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Volatile alpha-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and cannabis. It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer properties. Accurate and efficient sampling of this volatile compound is crucial for research, quality control, and formulation development.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds like this compound from various matrices. This document provides detailed application notes and protocols for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principles of Headspace SPME
In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is particularly advantageous as it minimizes matrix effects and protects the analytical instrument from non-volatile residues.
Experimental Protocols
SPME Fiber Selection and Conditioning
The choice of SPME fiber coating is critical for the efficient extraction of this compound. Due to its sesquiterpene structure, a fiber with a mixed-phase coating is recommended to effectively trap this relatively non-polar compound.
-
Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness. This fiber is a versatile choice for a broad range of volatile and semi-volatile compounds.[1]
-
Alternative Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) can also be effective for sesquiterpenes.[2]
-
Conditioning: Before its first use, and briefly before each analysis, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature (e.g., 250-270 °C) for a set time (e.g., 30-60 minutes) to remove any contaminants.[1][3]
Sample Preparation
The preparation of the sample will depend on the matrix.
-
Plant Material (e.g., Chamomile Flowers):
-
Weigh a precise amount of dried and homogenized plant material (e.g., 0.1-1.0 g) into a headspace vial (e.g., 20 mL).[1]
-
For some applications, the addition of a small amount of deionized water can aid in the release of volatiles.
-
The addition of a salt, such as NaCl or Na₂SO₄, can increase the ionic strength of the aqueous phase and promote the partitioning of volatile organic compounds into the headspace.[3]
-
-
Liquid Samples (e.g., Essential Oils, Formulations):
-
Place a small, accurately measured volume or weight of the liquid sample into a headspace vial.
-
Dilution with a suitable solvent may be necessary for highly concentrated samples.
-
Headspace SPME Protocol for this compound
-
Vial Sealing: Securely seal the headspace vial containing the sample with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C).[1] Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[1] Agitation during this step can facilitate equilibrium.
-
Extraction: Introduce the conditioned SPME fiber into the vial, piercing the septum. Expose the fiber to the headspace for a defined period (e.g., 15-45 minutes).[1][2] The optimal extraction time and temperature should be determined empirically.
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC-MS system. Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the analytical column.[1][4]
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is suitable for terpene analysis, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program would be: initial temperature of 40-60 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.[3][4]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Identification of this compound can be confirmed by comparing the obtained mass spectrum and retention index with reference libraries (e.g., NIST, Wiley) and, ideally, a pure analytical standard.
-
Quantitative Data
The following table summarizes typical performance characteristics for the quantitative analysis of sesquiterpenes using SPME-GC-MS. These values are illustrative and should be determined for this compound in your specific matrix and analytical system.
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | A linear range should be established using a series of standards of known concentrations. |
| Recovery | 85-115% | Determined by spiking a blank matrix with a known amount of this compound standard. |
| Limit of Detection (LOD) | 0.1 - 10 ng/g | Based on a signal-to-noise ratio of 3. For beta-caryophyllene, a detection limit of 16.6 ppt (B1677978) has been reported. |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/g | Based on a signal-to-noise ratio of 10. |
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Proposed Signaling Pathway for Bioactivity
The biological effects of bisabolene (B7822174) isomers are linked to their interaction with cellular signaling pathways. The diagram below illustrates a proposed mechanism for the anti-cancer activity of bisabolenes through the induction of apoptosis.
References
Troubleshooting & Optimization
Optimizing fermentation conditions for alpha-Bisabolene production in yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the fermentation conditions for alpha-bisabolene production in yeast.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my this compound yield unexpectedly low, even with a metabolically engineered yeast strain?
A1: Low yield is a common issue that can stem from several factors, even in a well-engineered strain. The primary bottlenecks often involve insufficient precursor supply, suboptimal metabolic flux, or cellular stress.
-
Insufficient Precursor Supply: The production of α-bisabolene is directly dependent on the intracellular pool of its precursor, farnesyl pyrophosphate (FPP).[1] A common strategy to overcome this is to enhance the mevalonate (B85504) (MVA) pathway by overexpressing key rate-limiting enzymes.[2]
-
Metabolic Imbalance: High concentrations of glucose can trigger the Crabtree effect, where the yeast favors ethanol (B145695) production over the desired biosynthetic pathway, thus diverting carbon away from α-bisabolene synthesis.[3] Similarly, an excess nitrogen source can cause competition between nitrogen and carbon metabolism, reducing the carbon allocated for product synthesis.[3]
-
Intermediate Toxicity: The accumulation of certain intermediates in the MVA pathway can be toxic to the yeast cells, limiting growth and overall productivity.[4]
-
Suboptimal Gene Expression: Unbalanced expression of pathway genes can lead to the accumulation of inhibitory intermediates.[5]
Solution Workflow:
-
Verify Pathway Expression: Confirm the expression levels of your engineered pathway genes (e.g., via RT-qPCR).
-
Optimize Carbon Source: Switch from a high initial glucose concentration to a fed-batch strategy to maintain a low glucose level, preventing ethanol formation.[3]
-
Adjust C:N Ratio: Titrate the concentration of your nitrogen source. Sufficient nitrogen is needed for growth, but excess can be detrimental.[3]
-
Implement Two-Stage Fermentation: Use a dual-temperature approach. A growth phase at an optimal temperature for biomass accumulation (e.g., 30°C) followed by a production phase at a lower temperature (e.g., 26°C) can alleviate the stress from metabolic load and improve titer.[3]
References
- 1. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
Technical Support Center: Optimizing α-Bisabolene Yield in Essential Oil Distillation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the yield of α-Bisabolene from essential oil distillation. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the distillation of essential oils for the enrichment of α-Bisabolene.
Q1: My overall essential oil yield is very low. What are the potential causes and how can I improve it?
A1: Low essential oil yield is a common issue that can stem from several factors, from the raw plant material to the distillation process itself. Here are some key areas to troubleshoot:
-
Plant Material Quality and Preparation:
-
Harvesting Time: Ensure the plant material is harvested at the optimal time for peak essential oil content. For many plants, this is during the flowering stage.
-
Drying: The moisture content of the plant material is crucial. Over-drying can lead to the loss of volatile compounds, while insufficient drying can lead to lower extraction efficiency.
-
Grinding/Chopping: Increasing the surface area of the plant material by grinding or chopping can significantly improve steam penetration and oil extraction. One study showed that grinding eucalyptus leaves increased the essential oil yield by 20-25% compared to whole leaves.
-
-
Distillation Parameters:
-
Distillation Time: The duration of the distillation process directly impacts the yield. While monoterpenes are typically extracted early in the process, sesquiterpenes like α-bisabolene require longer distillation times to be fully extracted.[1][2] For some essential oils, the yield of sesquiterpenes increases with distillation times up to several hours.[3]
-
Steam Flow Rate: An improper steam flow rate can lead to inefficient extraction. A rate that is too high can cause channeling, where steam bypasses the bulk of the plant material. Conversely, a rate that is too low will result in incomplete extraction.
-
-
Equipment Issues:
-
System Leaks: Check all connections for leaks to prevent the escape of steam and essential oil vapors, which would result in product loss.
-
Condenser Inefficiency: Ensure the condenser is operating efficiently with a sufficient flow of cold water. An inefficient condenser will result in the loss of volatile compounds.
-
Q2: I'm performing a fractional distillation, but the separation of α-Bisabolene from other sesquiterpenes is poor. How can I improve the resolution?
A2: Achieving high purity of α-Bisabolene through fractional distillation requires careful control over several parameters. Here’s how to troubleshoot poor separation:
-
Column Efficiency:
-
Packing Material: The type and packing of the fractionating column are critical. A longer column or one with more efficient packing material (like structured packing) provides more theoretical plates, leading to better separation of compounds with close boiling points.
-
Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.
-
-
Operational Parameters:
-
Reflux Ratio: The reflux ratio, the ratio of the amount of condensate returned to the column to the amount collected as distillate, is a key parameter. Increasing the reflux ratio generally improves separation but also increases the distillation time and energy consumption.[4] Finding the optimal reflux ratio is crucial for balancing purity and efficiency.
-
Distillation Rate: A slow and steady distillation rate is essential for achieving good separation. If the heating rate is too high, the vapor will ascend the column too quickly, preventing the establishment of a proper vapor-liquid equilibrium.
-
Vacuum Pressure: Operating under a vacuum is highly recommended for separating terpenes.[5][6] Reducing the pressure lowers the boiling points of the compounds, which helps to prevent thermal degradation of heat-sensitive molecules like α-bisabolene.[6] Maintaining a stable vacuum is critical, as fluctuations will alter boiling points and reduce separation efficiency.
-
Q3: I'm concerned about the thermal degradation of α-Bisabolene during distillation. What steps can I take to minimize this?
A3: α-Bisabolene and other terpenes can be susceptible to thermal degradation at high temperatures.[6] Here are the primary strategies to mitigate this:
-
Vacuum Distillation: This is the most effective method for protecting heat-sensitive compounds. By reducing the operating pressure, the boiling point of α-bisabolene is significantly lowered, allowing for distillation at a much lower temperature.
-
Steam Distillation: In steam distillation, the presence of steam lowers the boiling point of the volatile compounds, offering a gentler extraction method compared to simple distillation at atmospheric pressure.
-
Control Heating: Use a heating mantle with precise temperature control and a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can cause degradation.
Data Presentation: Influence of Distillation Parameters on Essential Oil Composition
The following table provides a representative overview of how distillation parameters can influence the yield and composition of essential oils, with a focus on sesquiterpenes like α-bisabolene. The data is synthesized from studies on various essential oils to illustrate general principles.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Source |
| Distillation Time | 1 hour | Lower concentration of sesquiterpenes (e.g., (E)-α-bisabolene). Higher concentration of monoterpenes. | 4 hours | Higher concentration of sesquiterpenes. Concentration of some sesquiterpenes may decrease with very long distillation times. | [7] |
| Plant Material Preparation | Whole Leaves | Lower overall essential oil yield. | Ground Leaves | 20-25% higher essential oil yield. | |
| Distillation Method | Hydrodistillation | Lower yield of certain compounds. | Superheated Steam Distillation | Higher overall essential oil yield. | [8] |
| Vacuum Pressure | Atmospheric Pressure | Higher boiling points, risk of thermal degradation. | ~10 kPa | Lower boiling points, reduced risk of thermal degradation. | [5] |
| Reflux Ratio | Low (e.g., 2:1) | Faster distillation, poorer separation of components with close boiling points. | High (e.g., 10:1) | Slower distillation, better separation and higher purity of the target fraction. | [4] |
Experimental Protocols
Protocol 1: Fractional Distillation of Essential Oil for α-Bisabolene Enrichment
This protocol outlines a general procedure for the vacuum fractional distillation of an essential oil to isolate a fraction enriched in α-bisabolene.
1. Materials and Equipment:
-
Crude essential oil containing α-bisabolene
-
Round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Thermometer
-
Vacuum pump with a pressure gauge
-
Cold trap (recommended)
-
Glass wool or aluminum foil for insulation
-
GC-MS for fraction analysis
2. Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude essential oil and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating cold water source.
-
Attach the vacuum adapter and receiving flask.
-
Connect the vacuum pump to the system via a cold trap.
-
Insulate the fractionating column with glass wool or aluminum foil.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and start the magnetic stirrer.
-
Slowly apply vacuum to the system, aiming for a stable pressure (e.g., 5-15 mmHg).[9]
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The first fraction to distill will be the most volatile components (lower boiling points).
-
Collect the initial low-boiling fraction in the first receiving flask.
-
As the temperature begins to rise and stabilize at the boiling point of the next fraction, switch to a new receiving flask. Sesquiterpenes like α-bisabolene will distill at a higher temperature (under vacuum) than monoterpenes.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is often recommended for good separation.
-
Collect fractions over narrow temperature ranges.
-
Once the desired fractions are collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-bisabolene and other components.
-
Combine the fractions that have the highest purity of α-bisabolene.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low α-Bisabolene Yield
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Distillation time alters essential oil yield, composition, and antioxidant activity of male Juniperus scopulorum trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. phytochemia.com [phytochemia.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology [mdpi.com]
Troubleshooting low yields in microbial alpha-Bisabolene synthesis
Welcome to the technical support center for microbial α-bisabolene production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yields in engineered microbial systems like E. coli and S. cerevisiae.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Q1: Why is my engineered strain not producing any detectable α-bisabolene?
Answer: A complete lack of production typically points to a critical failure in the synthetic pathway, most often related to the expression or function of the heterologous α-bisabolene synthase (BIS).
Troubleshooting Steps:
-
Verify Gene Integration and Transcription:
-
Problem: The BIS gene may not have been correctly integrated into your expression plasmid or the host genome, or it may not be transcribed.
-
Solution: Confirm the presence and integrity of the BIS gene cassette via PCR and Sanger sequencing. Analyze mRNA levels using Reverse Transcription Quantitative PCR (RT-qPCR) to ensure the gene is being transcribed.
-
-
Confirm Protein Expression and Solubility:
-
Problem: The BIS protein may not be expressed, or it could be expressed in a misfolded, insoluble form (inclusion bodies), rendering it inactive. Codon usage differences between the source organism of the BIS gene and the production host can lead to poor translation.[1]
-
Solution: Perform SDS-PAGE and Western blot analysis on total cell lysate and soluble fractions to confirm the presence and size of the BIS protein.[1] If the protein is found primarily in the insoluble fraction, consider codon-optimizing the BIS gene for your specific host (E. coli or S. cerevisiae), using a lower induction temperature (e.g., 18-25°C), or co-expressing molecular chaperones.
-
-
Assess α-Bisabolene Synthase Activity:
-
Problem: The enzyme may be expressed but catalytically inactive due to misfolding, missing cofactors, or inhibitory conditions.
-
Solution: Prepare cell-free extracts and perform an in vitro enzyme assay using farnesyl pyrophosphate (FPP) as the substrate. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to check for α-bisabolene formation.
-
Q2: My α-bisabolene titer is very low. How can I improve the yield?
Answer: Low titers are often caused by an insufficient supply of the precursor FPP, suboptimal enzyme kinetics, or competition from native metabolic pathways.
Troubleshooting Steps:
-
Enhance the Precursor (FPP) Pool:
-
Problem: The native flux through the mevalonate (B85504) (MVA) pathway (in yeast) or the heterologous MVA pathway (in engineered E. coli) may be insufficient to supply enough FPP.[2][3]
-
Solution: Overexpress rate-limiting enzymes in the MVA pathway. Key targets for overexpression often include HMG-CoA reductase (HMGR) and farnesyl diphosphate (B83284) synthase (FPPS).[4] Iterative enhancement of the entire MVA pathway can significantly increase carbon flux towards FPP.[2][5] In S. cerevisiae, up-regulating genes like tHMG1 and ERG20 has proven effective.[6]
-
-
Downregulate Competing Pathways:
-
Problem: FPP is a critical branch-point metabolite used for synthesizing essential compounds like sterols (via squalene (B77637) synthase, ERG9 in yeast) and for protein farnesylation.[7][8][9] These native pathways compete with your α-bisabolene synthase for the FPP pool.
-
Solution: Down-regulate the expression of competing genes. In S. cerevisiae, repressing ERG9 expression can redirect FPP from sterol synthesis toward your product. This can be achieved using repressible promoters or CRISPRi technology.[10]
-
-
Optimize α-Bisabolene Synthase Expression:
-
Problem: The expression level of the α-bisabolene synthase itself must be balanced. Too little enzyme will result in a low conversion rate, while overexpression can cause a metabolic burden on the host cell.
-
Solution: Screen a library of promoters with varying strengths to control the expression of your synthase. Creating a fusion protein of FPPS and the bisabolene (B7822174) synthase can also improve efficiency by channeling the substrate directly to the enzyme.[10][11]
-
-
Compartmentalize the Pathway:
-
Problem: Isolating the biosynthetic pathway from competing cytosolic reactions can increase local substrate and enzyme concentrations, boosting efficiency.
-
Solution: Target the MVA pathway enzymes and the α-bisabolene synthase to a specific cellular compartment, such as the peroxisome in yeast.[6][12][13] This strategy has been shown to enhance the production of bisabolene and other terpenes.[6][12]
-
Q3: Production of α-bisabolene starts strong but then ceases. What could be the cause?
Answer: This pattern often suggests issues with product toxicity, plasmid instability, or nutrient/cofactor depletion during fermentation.
Troubleshooting Steps:
-
Mitigate Product Toxicity:
-
Problem: High concentrations of α-bisabolene can be toxic to microbial cells, disrupting cell membranes and inhibiting growth.
-
Solution: Implement an in situ product recovery strategy. During fermentation, add an organic solvent overlay (e.g., dodecane) to the culture medium.[14] α-Bisabolene will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity.[14]
-
-
Ensure Plasmid Stability:
-
Problem: High-copy expression plasmids can be lost during cell division, especially if they impose a significant metabolic burden. This leads to a decline in the population of producing cells over time.
-
Solution: Integrate the expression cassettes for the MVA pathway and the α-bisabolene synthase into the host chromosome.[4] This ensures stable maintenance of the genes without the need for constant antibiotic selection.
-
-
Optimize Fermentation Conditions:
-
Problem: Depletion of the carbon source, essential nutrients, or cofactors (like ATP and NADPH) required for the MVA pathway can halt production.
-
Solution: Transition from batch to fed-batch fermentation.[2][5] A controlled feeding strategy maintains optimal levels of glucose and other nutrients, sustaining cell growth and productivity over a longer period. Monitoring dissolved oxygen is also critical for maintaining metabolic activity.[5]
-
Q4: I am observing an accumulation of intermediate metabolites. How can I resolve this bottleneck?
Answer: The accumulation of an intermediate like mevalonate or HMG-CoA indicates a downstream enzymatic step is rate-limiting.
Troubleshooting Steps:
-
Identify the Bottleneck:
-
Problem: An imbalance in the expression levels of pathway enzymes can cause a metabolic bottleneck.
-
Solution: Use LC-MS to perform a metabolomic analysis of your engineered strain to identify which intermediate is accumulating.[15] This will pinpoint the slow enzymatic step in the pathway.
-
-
Debottleneck the Pathway:
-
Problem: The enzyme immediately downstream of the accumulated intermediate may have low activity or be expressed at an insufficient level.
-
Solution: Increase the expression of the gene encoding the rate-limiting enzyme. For example, if mevalonate accumulates, increase the expression of mevalonate kinase (MK).[4][16] It may be necessary to screen enzymes from different organisms to find one with better kinetic properties in your host.
-
Quantitative Data Summary
The following tables summarize reported α-bisabolene titers achieved in different microbial hosts and highlight the impact of various metabolic engineering strategies.
Table 1: α-Bisabolene Titers in Engineered Microbes
| Host Organism | Engineering Strategy | Titer (g/L) | Fermentation Scale |
| Saccharomyces cerevisiae | MVA pathway enhancement, fed-batch optimization | 18.6 | 2.5 L Bioreactor |
| Yarrowia lipolytica | Peroxisome engineering, fed-batch fermentation | 15.5 | Bioreactor |
| Saccharomyces cerevisiae | MVA pathway optimization, ERG9 repression | 7.02 | 5 L Bioreactor |
| Saccharomyces cerevisiae | Codon-optimized synthase, MVA engineering | >0.9 | Shake Flask |
| Escherichia coli | Heterologous MVA pathway, synthase optimization | >0.9 | Shake Flask |
Data compiled from multiple sources.[1][5][10][12]
Key Experimental Protocols
Protocol 1: Western Blot for Bisabolene Synthase Expression
-
Sample Preparation: Grow engineered and control strains under inducing conditions. Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in RIPA lysis buffer supplemented with protease inhibitors.[17] Lyse cells by sonication on ice.[17][18] Centrifuge to separate soluble (supernatant) and insoluble (pellet) fractions. Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each fraction by boiling in SDS loading buffer for 5-10 minutes.[17][18] Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your bisabolene synthase (e.g., anti-His-tag) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash three times with TBST.[20]
-
-
Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system.[17]
Protocol 2: GC-MS Quantification of α-Bisabolene
-
Sample Preparation: If using a two-phase culture, collect a known volume of the organic overlay (e.g., dodecane).[21] If not, perform a liquid-liquid extraction of the whole culture broth with a non-polar solvent like hexane (B92381) or ethyl acetate.[21]
-
Standard Curve Preparation: Prepare a series of calibration standards of pure α-bisabolene in the same solvent used for extraction (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[22] An internal standard (e.g., β-caryophyllene) can be added to both samples and standards to improve accuracy.[14][22]
-
GC-MS Instrument Setup (Example Parameters):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[22]
-
Carrier Gas: Helium.[22]
-
Oven Program: Initial temperature of 70°C, hold for 3 min, ramp to 100°C at 5°C/min, then ramp to 246°C at 120°C/min, hold for 3 min.[23]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 m/z.[22]
-
-
Data Analysis: Inject 1 µL of each standard and sample. Identify the α-bisabolene peak by its retention time and mass spectrum compared to the standard. Quantify the concentration in your samples by plotting a calibration curve of peak area versus concentration for the standards.
Visualizations
Metabolic Pathway & Engineering Targets
Caption: The Mevalonate (MVA) pathway for α-bisabolene synthesis with key engineering targets.
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting low α-bisabolene yields in microbial hosts.
Interconnected Factors Affecting Yield
Caption: Key interconnected factors that influence the final yield of α-bisabolene.
References
- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Saccharomyces cerevisiae for enhanced (-)-α-bisabolol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. protocols.io [protocols.io]
- 15. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. arigobio.com [arigobio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
Minimizing byproduct formation during alpha-Bisabolene chemical synthesis
Welcome to the Technical Support Center for the chemical synthesis of α-Bisabolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for α-Bisabolene?
A1: The main chemical synthesis routes for α-Bisabolene include the acid-catalyzed cyclization of nerolidol (B1678203) or farnesol (B120207) and Grignard reactions. The cyclization of nerolidol is a common method where a Lewis or Brønsted acid catalyst promotes the formation of the bisabolene (B7822174) ring structure. Grignard synthesis can also be employed, typically involving the reaction of a suitable Grignard reagent with a cyclohexene (B86901) derivative.
Q2: What are the common byproducts formed during the chemical synthesis of α-Bisabolene?
A2: Common byproducts include other bisabolene isomers such as β-bisabolene and γ-bisabolene, as well as farnesene, which can arise from the dehydration of farnesol if it is present as a starting material or intermediate.[1] Under acidic conditions, oligomerization of the starting materials or products can also occur, leading to higher molecular weight impurities.[1]
Q3: How can I monitor the progress of my α-Bisabolene synthesis and identify byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring reaction progress and identifying α-Bisabolene and its byproducts.[2][3] By comparing the retention times and mass spectra of the components in your reaction mixture to known standards, you can quantify the yield of your desired product and identify impurities. For routine monitoring, Thin Layer Chromatography (TLC) can also be a quick and useful tool.
Q4: What are the best practices for storing synthesized α-Bisabolene to prevent degradation and isomerization?
A4: To prevent degradation and isomerization, α-Bisabolene should be stored at low temperatures, ideally at -20°C, in an amber vial to protect it from light.[4] It is also recommended to flush the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4]
Troubleshooting Guides
Issue 1: Low Yield of α-Bisabolene
Question: My α-Bisabolene synthesis resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, competing side reactions, and product loss during workup and purification. Here are some troubleshooting steps:
-
Reaction Conditions:
-
Catalyst: The choice and concentration of the acid catalyst are critical. For nerolidol cyclization, using a milder catalyst like a heteropoly acid can improve selectivity over strong mineral acids, which may promote byproduct formation and oligomerization.[1]
-
Temperature: Lowering the reaction temperature can often improve selectivity for the desired α-isomer by favoring the kinetic product. However, this may also decrease the reaction rate.[5]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal balance between reactant solubility and reaction selectivity.
-
-
Starting Material Quality: Ensure your starting materials (e.g., nerolidol) are pure and dry. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Workup Procedure: During the aqueous workup, it is crucial to neutralize any residual acid promptly to prevent acid-catalyzed isomerization of the product.[4] Washing with a mild base like sodium bicarbonate solution is recommended.[4]
Issue 2: High Percentage of β- and γ-Bisabolene Isomers
Question: My final product contains a high concentration of β- and γ-bisabolene isomers. How can I increase the selectivity for α-Bisabolene?
Answer: The formation of different bisabolene isomers is often influenced by the catalyst and reaction conditions.
-
Catalyst Selection: The nature of the acid catalyst plays a significant role in determining the isomer ratio. Lewis acids, for example, can offer different selectivity compared to Brønsted acids. It may be necessary to screen a variety of catalysts to find the one that favors the formation of the α-isomer.
-
Temperature Control: The reaction temperature can impact the thermodynamic versus kinetic control of the product distribution. Lower temperatures may favor the formation of one isomer over others.
-
Reaction Time: Monitor the reaction over time. It is possible that the desired α-isomer is formed initially but then isomerizes to the more thermodynamically stable β- or γ-isomers upon prolonged exposure to the acidic conditions.
Issue 3: Presence of Farnesol or Farnesene in the Final Product
Question: My purified product is contaminated with farnesol and/or farnesene. How can I avoid this?
Answer: Farnesol contamination can be an issue, especially when starting from farnesol or if it is formed as a byproduct from nerolidol. Farnesene is a dehydration product of farnesol.
-
Starting Material: If starting from nerolidol, ensure it is free of farnesol contamination.
-
Reaction Conditions: In acid-catalyzed reactions, farnesol can dehydrate to farnesene. Optimizing the reaction conditions to favor cyclization over dehydration is key. This may involve using a less acidic catalyst or lower reaction temperatures.
-
Purification: Farnesol has a similar boiling point to α-bisabolol, a potential precursor/byproduct, making its removal by distillation difficult.[1] If farnesol is present, a chemical purification step, such as selective esterification of the farnesol followed by distillation, may be necessary.
Issue 4: Unexpected Peaks in GC-MS Analysis
Question: I am seeing unexpected peaks in my GC-MS chromatogram. What could they be and what should I do?
Answer: Unexpected peaks can arise from several sources.
-
Byproducts: As mentioned, β- and γ-bisabolene, farnesene, and oligomers are common byproducts. Compare the mass spectra of the unknown peaks with library data to identify them.
-
Starting Material Isomers: Commercial starting materials may contain isomers that can lead to different products.
-
Contamination: Contamination can come from solvents, glassware, or the GC-MS system itself (e.g., septum bleed).[6] Run a blank solvent injection to check for system contamination.
-
Degradation: α-Bisabolene can degrade if the GC inlet temperature is too high. Ensure your analytical method uses an appropriate temperature program.
Data on Byproduct Formation
The following table summarizes the effect of reaction temperature on the selectivity of the acid-catalyzed cyclization of nerolidol, which can lead to the formation of bisabolene isomers as byproducts. While the primary product in this study was α-bisabolol, the data provides valuable insight into controlling the formation of bisabolenes.
Table 1: Effect of Temperature on Product Selectivity in the Acid-Catalyzed Cyclization of Neridol
| Temperature (°C) | Conversion (%) | α-Bisabolol Selectivity (%) | Bisabolenes Selectivity (%) |
| 50 | 97 | 36 | High |
| 40 | 98 | <40 | High |
| 30 | 90 | 60 | Lower |
| 15 | Low | Low | - |
Data adapted from a study on α-bisabolol synthesis where bisabolenes were the main byproducts.[1] This demonstrates that lower temperatures can favor the formation of the alcohol over the dehydration products (bisabolenes).
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of Nerolidol to α-Bisabolene
This protocol is a general guideline for the acid-catalyzed cyclization of nerolidol. Optimization of catalyst, solvent, and temperature may be required.
Materials:
-
Nerolidol
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Acid catalyst (e.g., heteropoly acid H₃PW₁₂O₄₀, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve nerolidol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Add the acid catalyst to the stirred solution.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Protocol 2: GC-MS Analysis of α-Bisabolene and Byproducts
This protocol provides a general method for the analysis of α-Bisabolene and its common byproducts.
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Visualizations
Caption: Experimental workflow for α-Bisabolene synthesis.
Caption: Troubleshooting logic for low α-Bisabolene yield.
Caption: Byproduct formation pathways in α-Bisabolene synthesis.
References
Overcoming challenges in the purification of alpha-Bisabolene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of alpha-Bisabolene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Poor Separation of this compound from its Isomers (e.g., beta- and gamma-Bisabolene)
-
Q: Why is it difficult to separate this compound from its isomers? A: The primary challenge in purifying this compound is the presence of its isomers, which have very similar physical and chemical properties. These isomers often have close boiling points and comparable polarities, making separation by traditional fractional distillation and chromatography difficult.[1]
-
Q: My fractional distillation is not effectively separating the isomers. What can I do? A: To improve isomer separation during fractional distillation, consider the following:
-
Increase Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Pressure Control: Ensure a stable and low vacuum (1-5 mmHg) is maintained throughout the distillation. Fluctuations in pressure will alter boiling points and reduce separation efficiency.[1]
-
Reduce Distillation Rate: A slower heating rate allows for proper vapor-liquid equilibrium to be established within the column, leading to better separation.[1]
-
-
Q: I'm observing co-elution of isomers during flash chromatography. How can I improve resolution? A: For better chromatographic separation of isomers:
-
Optimize the Solvent System: A less polar solvent system may improve the separation of non-polar isomers like bisabolenes. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Select the Appropriate Stationary Phase: While silica (B1680970) gel is common, argentation chromatography (silica gel impregnated with silver nitrate) can be effective for separating unsaturated compounds like bisabolene (B7822174) isomers based on the degree and geometry of unsaturation.
-
Issue 2: Low Yield of Purified this compound
-
Q: What are the common causes of low recovery during purification? A: Low yield can result from several factors, including product degradation, adsorption onto the stationary phase during chromatography, and losses during solvent removal.
-
Q: How can I minimize product degradation during purification? A: this compound can be sensitive to high temperatures and acidic conditions.
-
Use Reduced Pressure Distillation: Lowering the pressure reduces the boiling point of this compound, minimizing thermal degradation.[1]
-
Neutralize the Sample: If acidic impurities are present, neutralize the crude sample before distillation. For chromatography, use neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.[1]
-
-
Q: How can I prevent loss of this compound on my chromatography column? A: To minimize adsorption onto the stationary phase:
-
Ensure Proper Eluent Strength: The chosen solvent system should be strong enough to elute the compound completely.
-
Pre-treat the Column: Pre-treating the silica gel with a small amount of the final eluent can sometimes help reduce active sites that might irreversibly adsorb the compound.[1]
-
Issue 3: Product Contamination
-
Q: My purified this compound is contaminated with unknown impurities. What are the likely sources? A: Impurities can originate from the starting material (natural extract or synthetic reaction mixture) or be introduced during the purification process (e.g., from solvents or degradation). Common impurities in synthetic this compound can include residual starting materials, by-products from side reactions, and isomers.
-
Q: What analytical techniques are best for identifying impurities? A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of this compound and its impurities. The retention times of the different isomers on a suitable GC column can be used for identification, and the integration of the peak areas allows for the quantification of purity.[1]
Frequently Asked Questions (FAQs)
-
Q1: What are the main methods for purifying this compound? A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and preparative chromatography (flash chromatography or preparative HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.[1]
-
Q2: What is the typical purity of commercially available this compound? A2: The purity of commercially available this compound can vary, but it is often found with a purity of 92% or higher.[2]
-
Q3: Is this compound stable during storage? A3: Like many terpenes, this compound can be susceptible to oxidation and polymerization over time, especially when exposed to air, light, and heat. It is best stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
-
Q4: What are the key safety precautions to take when purifying this compound? A4: this compound may cause skin irritation and an allergic skin reaction. It may also be fatal if swallowed and enters airways.[3] It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (gloves, safety glasses).
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Fractional Distillation (Vacuum) | 90-98% | 70-85% | Scalable, cost-effective for large quantities. | Isomer separation can be challenging; risk of thermal degradation. |
| Preparative HPLC | >99% | 80-95% | High resolution and purity. | Less scalable, higher cost due to solvent consumption and equipment.[4] |
| Flash Chromatography | 95-99% | 85-95% | Faster than preparative HPLC, good for moderate scales. | Lower resolution than HPLC, may require solvent optimization. |
Note: The values presented are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol is suitable for the purification of several grams of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap (recommended)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (e.g., residual solvents).
-
Slowly increase the heating to distill the bisabolene isomers. Due to the close boiling points, a very slow distillation rate is crucial for good separation.
-
Collect fractions in separate receiving flasks.
-
Analyze the collected fractions by GC-MS to determine the purity of this compound.
-
Combine the fractions with the desired purity.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for obtaining high-purity this compound on a smaller scale.
Materials:
-
Crude this compound
-
Preparative HPLC system with a UV detector
-
Preparative normal-phase column (e.g., silica-based)
-
HPLC-grade solvents (e.g., hexane (B92381), ethyl acetate)
-
Collection vials or flasks
Procedure:
-
Method Development: Develop an analytical scale separation method first to determine the optimal mobile phase composition for separating this compound from its impurities. A good starting point for normal-phase chromatography of terpenes is a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the separation at an appropriate UV wavelength (e.g., 220 nm). Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Flash Column Chromatography
This protocol is a faster alternative to preparative HPLC for purifying milligrams to several grams of this compound.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane with a small percentage of ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. Aim for an Rf value of approximately 0.2-0.3 for this compound.[1]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin the elution. Collect fractions and monitor the separation by TLC.
-
Purity Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common this compound purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. (E)-alpha-bisabolene, 25532-79-0 [thegoodscentscompany.com]
- 3. This compound | C15H24 | CID 86597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A systematic investigation of recovery in preparative reverse phase high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing α-Bisabolene Synthase Expression and Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing α-bisabolene synthase expression and activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide direct answers to specific issues you may encounter.
Category 1: Low or No α-Bisabolene Production
Question: I have successfully cloned the α-bisabolene synthase (AgBIS) gene into my expression host (E. coli, S. cerevisiae, etc.), but I'm detecting very low or no α-bisabolene. What are the likely causes?
Answer: Low or no α-bisabolene production, despite successful cloning, is a common issue that typically points to one of three areas: insufficient precursor supply, problems with the synthase enzyme itself, or suboptimal cultivation conditions.
-
Insufficient Precursor (FPP) Supply: The most frequent bottleneck is a limited intracellular pool of the direct precursor, farnesyl pyrophosphate (FPP).[1] The native metabolic flux in most hosts is not geared towards overproducing sesquiterpenes.
-
Troubleshooting:
-
Overexpress Mevalonate (MVA) Pathway Genes: The MVA pathway is the primary source of FPP in eukaryotes like yeast.[1] Systematically overexpressing key, rate-limiting enzymes in this pathway is a cornerstone strategy.[2] The most critical enzyme to upregulate is often 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[3][4] Overexpressing other enzymes like farnesyl diphosphate (B83284) synthase (FPPS), acetoacetyl-CoA thiolase (ERG10), and HMG-CoA synthase (HMGS) can also significantly boost FPP supply.[5]
-
Downregulate Competing Pathways: FPP is a branch-point metabolite used for other essential cellular processes, such as sterol biosynthesis.[1][6] Downregulating or inhibiting the first enzyme in a competing pathway, such as squalene (B77637) synthase (ERG9 in yeast), can redirect FPP towards α-bisabolene production.[6]
-
-
-
Suboptimal Synthase Expression or Activity: The heterologous α-bisabolene synthase may not be expressed or folded correctly in your host.
-
Troubleshooting:
-
Codon Optimization: Ensure the DNA sequence of your synthase gene is optimized for the codon usage of your expression host. This can dramatically improve soluble protein expression.[7]
-
Use a Strong Promoter: Place the synthase gene under the control of a strong, well-characterized promoter to drive high levels of transcription.[3][5]
-
Increase Gene Copy Number: Integrating additional copies of the synthase expression cassette into the host genome can increase enzyme concentration and product titer.[3]
-
-
-
Product Toxicity or Volatility: High concentrations of α-bisabolene can be toxic to host cells, inhibiting growth and production.[8] Additionally, as a volatile compound, the product may be lost to evaporation during fermentation.[5]
-
Troubleshooting:
-
In Situ Product Recovery: Use a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This solvent will capture the secreted α-bisabolene, reducing its concentration in the aqueous phase and preventing both toxicity and evaporative loss.
-
Engineer Product Storage/Export: In oleaginous yeasts like Yarrowia lipolytica, enhancing the formation of lipid droplets can help sequester the lipophilic α-bisabolene, mitigating toxicity.[8][9][10] Introducing heterologous efflux pumps can also help export the product out of the cell.[4][11]
-
-
Category 2: Optimizing Enzyme Activity and Pathway Flux
Question: I am producing some α-bisabolene, but the yield is not at the level reported in the literature. How can I further optimize my system?
Answer: Moving from moderate to high-titer production requires a multi-pronged optimization approach focusing on balancing the metabolic pathway, refining fermentation conditions, and considering cellular compartmentalization.
-
Balancing the Metabolic Pathway: Simply overexpressing all genes in the MVA pathway may not be effective and can lead to the accumulation of toxic intermediates or place an excessive metabolic burden on the cell.[12][13]
-
Troubleshooting:
-
Iterative Enhancement: Systematically test the overexpression of individual and combinations of MVA pathway genes to identify the true rate-limiting steps in your specific host and conditions.[12] For example, in some cases, overexpressing mevalonate-5-diphosphate decarboxylase (MVD) and IPP isomerase (IDI) has been shown to have a negative effect on production.[3][5]
-
Promoter Engineering: Use promoters of varying strengths to fine-tune the expression levels of different pathway enzymes to achieve a balanced flux from acetyl-CoA to FPP.
-
-
-
Optimizing Fermentation Conditions: The culture medium and physical parameters of the fermentation are critical for optimal cell growth and enzymatic activity.
-
Troubleshooting:
-
Medium Composition: Optimize the concentration of the carbon source (e.g., glucose), nitrogen source, and essential cofactors. Magnesium ions (Mg²⁺) are a crucial cofactor for many terpene synthases and enzymes in the MVA pathway, and supplementing the medium with additional MgSO₄ can significantly improve yields.[4][12]
-
Process Parameters: Systematically optimize temperature, pH, and aeration (e.g., shaking speed in flasks). For example, using rubber plugs instead of parafilm for shake flasks can reduce methanol (B129727) evaporation and increase production in P. pastoris.[5]
-
Fed-Batch Fermentation: Transitioning from batch to fed-batch fermentation can achieve much higher cell densities and product titers. This strategy allows for controlled feeding of substrates, preventing substrate inhibition and maintaining optimal growth conditions over a longer period, leading to significantly higher final titers.[3][12][14]
-
-
-
Cellular Compartmentalization: Relocating the biosynthetic pathway to a specific organelle can isolate it from competing reactions and increase the local concentration of substrates and enzymes.[1][11]
-
Strategy: In yeast, targeting the MVA pathway and α-bisabolene synthase to the peroxisome has been shown to be a highly effective strategy.[5] This is because the peroxisome can be an acetyl-CoA-rich environment, providing ample starting material for the pathway. This strategy has resulted in significantly higher α-bisabolene production compared to the purely cytosolic pathway, especially in fed-batch fermentations.[3][5]
-
Quantitative Data Summary
The following tables summarize α-bisabolene production titers achieved through various metabolic engineering strategies in different host organisms.
Table 1: α-Bisabolene Production in Engineered Pichia pastoris
| Strain Description | Engineering Strategy | Titer (mg/L) | Fermentation | Reference |
| LH21 | Expression of AgBIS with strong promoter | 6.6 | Shake Flask | [5] |
| LH30 | AgBIS + HMGR Overexpression | 16.8 | Shake Flask | [3][5] |
| LH31 | AgBIS + FPPS Overexpression | 25.6 | Shake Flask | [3][5] |
| LH60 | AgBIS + ERG10 & HMGS Overexpression | 40.1 | Shake Flask | [5] |
| LH122 | Optimized Peroxisomal MVA Pathway | 1,100 | Fed-Batch | [3][5] |
| Control | Optimized Cytosolic MVA Pathway | 670 | Fed-Batch | [3] |
Table 2: α-Bisabolene Production in Engineered Yarrowia lipolytica
| Strain Description | Engineering Strategy | Titer (mg/L) | Fermentation | Reference |
| Control | Expression of AgBIS | ~0.4 | Shake Flask | [4] |
| Po1g KαHR | AgBIS + HMGR Overexpression | 100.2 | Shake Flask | [4] |
| Po1gαB2 | AgBIS + tHMG + Efflux Pump | 179.4 | Shake Flask | [9] |
| - | AgBIS + tHMG + Lipid Droplet Engineering (DGA1) | 844.6 | Shake Flask | [9] |
| Po1gαB10 | Combined MVA & Lipid Droplet Engineering | 1954.3 | Shake Flask | [8][10] |
| - | Peroxisome Engineering + Fed-Batch | 15,500 | Fed-Batch | [11] |
Table 3: α-Bisabolene Production in Engineered Saccharomyces cerevisiae
| Strain Description | Engineering Strategy | Titer (mg/L) | Fermentation | Reference |
| - | AgBIS Expression | >900 | Shake Flask | [7] |
| - | Iterative MVA Pathway Enhancement + Fed-Batch | 18,600 | Fed-Batch | [12][13][14] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation for α-Bisabolene Production in Yeast
This protocol provides a general methodology for evaluating engineered yeast strains in shake flasks.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L tryptone, 20 g/L glucose).
-
Incubate at 30°C with shaking at 220-250 rpm for 24 hours.
-
-
Main Culture:
-
Prepare baffled shake flasks containing 50 mL of fermentation medium. The medium composition should be optimized but can be based on a minimal medium supplemented with a carbon source (e.g., 20 g/L glucose) and necessary nutrients.[12] For oleaginous yeast like Y. lipolytica, waste cooking oil can also be used as a carbon source.[4]
-
Add a 10% (v/v) organic solvent overlay (e.g., dodecane) to the flask to capture α-bisabolene.
-
Inoculate the main culture with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Seal the flasks with breathable plugs or sterile rubber stoppers.[5]
-
-
Cultivation:
-
Incubate the flasks at the optimal temperature (typically 28-30°C) with vigorous shaking (220-250 rpm) for 96-120 hours.[5]
-
-
Sampling and Analysis:
-
At desired time points, carefully remove a sample of the organic layer.
-
Analyze the sample for α-bisabolene concentration using Gas Chromatography-Mass Spectrometry (GC-MS). Use a commercially available α-bisabolene standard to generate a standard curve for quantification.
-
Protocol 2: α-Bisabolene Synthase In Vitro Activity Assay
This protocol is for determining the specific activity of a purified or partially purified α-bisabolene synthase.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction buffer. A typical buffer consists of 25 mM HEPES (pH 7.2), 100 mM KCl, and 10 mM MgCl₂.
-
Add the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~50 µM.[15]
-
Add a known amount of purified enzyme solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Product Extraction:
-
Stop the reaction by adding 1 volume of the reaction mixture to an equal volume of hexane (B92381) (or another suitable organic solvent) containing an internal standard (e.g., caryophyllene).
-
Vortex vigorously for 1 minute to extract the sesquiterpene products.
-
Centrifuge to separate the phases.
-
-
Analysis:
-
Carefully transfer the upper organic phase to a GC-MS vial.
-
Analyze the sample by GC-MS to identify and quantify the α-bisabolene produced relative to the internal standard.
-
Visualizations: Pathways and Workflows
Caption: The Mevalonate (MVA) pathway for α-bisabolene production in yeast.
Caption: Workflow for metabolic engineering to enhance α-bisabolene production.
Caption: A decision tree for troubleshooting low α-bisabolene yield.
References
- 1. Alpha-Bisabolene [benchchem.com]
- 2. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platform for “Chemical Metabolic Switching” to Increase Sesquiterpene Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Combining metabolic engineering and lipid droplet storage engineering for improved α-bisabolene production in Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 11. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Feng P, et al. (2025) | SGD [yeastgenome.org]
- 14. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
Optimization of GC-MS parameters for accurate alpha-Bisabolene quantification
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of α-bisabolene. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do my α-bisabolene isomers co-elute during GC-MS analysis?
A1: Sesquiterpene isomers like α-bisabolene often have very similar chemical structures and physicochemical properties, such as boiling points and polarities. This similarity can lead to comparable interactions with the GC column's stationary phase, resulting in incomplete separation and co-elution.[1] Key factors contributing to this issue include suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.[1]
Q2: How can I improve the separation of co-eluting α-bisabolene isomers?
A2: To enhance the resolution of co-eluting isomers, several strategies can be employed:
-
Method Optimization: Adjusting the GC oven temperature program, such as using a slower ramp rate or introducing isothermal holds at critical elution temperatures, can significantly improve separation.[1] Optimizing the carrier gas flow rate is also crucial.[1][2]
-
Column Selection: Utilizing a GC column with a different stationary phase chemistry (e.g., switching from a non-polar to a mid-polar or polar column) can alter selectivity and resolve co-eluting compounds.[1]
-
Column Dimensions: Employing a longer column or one with a smaller internal diameter can increase separation efficiency.[1] A thicker film can enhance the retention of volatile compounds but may require higher elution temperatures.[1]
Q3: I am observing poor peak shape (tailing or fronting) for my α-bisabolene standard. What are the likely causes?
A3: Poor peak shape can stem from several issues. Tailing peaks often indicate active sites within the GC system, which can be caused by a contaminated liner, column degradation, or improper column installation.[3] Fronting peaks might suggest column overload, so injecting a more diluted sample could resolve the issue.[3] Using a properly deactivated inlet liner is crucial to minimize active sites that can cause degradation of sensitive compounds like sesquiterpenes.[1]
Q4: My α-bisabolene response is inconsistent between injections. What should I check?
A4: Inconsistent responses are often related to the injection process or sample stability.[3] Check for leaks in the injection port septum and ensure the syringe is functioning correctly.[3] Since α-bisabolene is a volatile compound, ensure your sample vials are properly sealed and stored to prevent evaporative losses.[3][4] It is also recommended to prepare fresh calibration standards for each analysis.[3]
Q5: What are the characteristic mass fragments of α-bisabolene that I should monitor for quantification?
A5: α-Bisabolene (C₁₅H₂₄) has a molecular weight of 204.35 g/mol .[3][5][6] In electron ionization (EI) mode, the molecular ion (m/z 204) may be observed.[3] Common fragment ions for bisabolene (B7822174) isomers include m/z 93, 107, 119, 133, and 161.[3] It is essential to analyze a pure standard of the specific α-bisabolene isomer of interest to determine its characteristic fragmentation pattern and select the most abundant and specific ions for quantification in Selected Ion Monitoring (SIM) mode.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of α-bisabolene.
Issue 1: Poor Chromatographic Resolution or Co-elution
| Possible Cause | Suggested Solution |
| Suboptimal Oven Temperature Program | Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5°C/min).[1] Introduce short isothermal holds (1-2 minutes) at temperatures where critical isomer pairs elute.[1] |
| Inappropriate GC Column | If using a non-polar column (e.g., DB-5ms), consider switching to a mid-polar or polar stationary phase (e.g., wax-type column) to alter selectivity.[1] For enantiomers, a chiral stationary phase is necessary.[1] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas linear velocity for your column dimensions. For many columns, the optimal range is 27–32 cm/s.[2] |
| Column Degradation | Trim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues. If the problem persists, replace the column.[7] |
Issue 2: No or Low Signal / Small Peaks
| Possible Cause | Suggested Solution |
| Sample Concentration Too Low | Prepare and inject a more concentrated sample or standard. |
| Leaks in the System | Check for leaks at the injection port, column fittings, and MS interface using an electronic leak detector.[3][7] |
| Incorrect Injection Parameters | Verify that the injection port temperature is appropriate (e.g., 250°C) and that the split/splitless parameters are correctly set.[3] Some sesquiterpenes are thermally labile and can degrade in a hot inlet.[1] |
| Contaminated Inlet Liner | Replace the injection port liner. Regular replacement is crucial, especially when analyzing complex matrices.[3] |
Issue 3: Inconsistent Peak Areas or Retention Times
| Possible Cause | Suggested Solution |
| Leaking Syringe or Septum | Check the syringe for proper function and replace the injection port septum.[3][7] |
| Autosampler Malfunction | Verify the autosampler's injection volume and speed settings. Manually inject a sample to see if the problem is with the autosampler. |
| Fluctuations in Gas Flow/Pressure | Check the gas supply and regulators to ensure a constant and stable carrier gas flow. |
| Sample Evaporation | Ensure sample vials are tightly capped and use vials with appropriate septa to prevent solvent loss.[3][4] Prepare fresh standards.[3] |
Below is a troubleshooting workflow to help diagnose and resolve common issues during α-bisabolene quantification.
Caption: Troubleshooting logic for GC-MS analysis of α-bisabolene.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of external standards for generating a calibration curve.
Materials:
-
α-Bisabolene analytical standard
-
Class A volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh a known amount of α-bisabolene standard and dissolve it in a known volume of solvent in a volumetric flask to create a concentrated primary stock solution (e.g., 1000 µg/mL).[3]
-
Prepare Working Standards: Perform serial dilutions of the primary stock solution with the solvent to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[3]
-
Spike with Internal Standard (Optional): If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.[3]
Protocol 2: GC-MS Analysis of α-Bisabolene
This protocol provides a general GC-MS method. Parameters may need to be optimized for your specific instrument and sample matrix.
| GC-MS Parameter | Typical Setting |
| GC System | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[9][10] |
| Injector Temperature | 250°C.[3][9] |
| Injection Volume | 1 µL.[3][9] |
| Injection Mode | Split (e.g., 15:1 to 30:1) or Splitless.[9][10] |
| Oven Temperature Program | Initial temperature of 50-60°C for 2-3 min, ramp at 3-10°C/min to 250-280°C, hold for 5 min.[9][10][11][12] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3][9] |
| Ion Source Temperature | 230°C.[3][9] |
| Quadrupole Temperature | 150°C.[9] |
| Transfer Line Temperature | 280-300°C.[9][11] |
| Mass Scan Range | 40-500 amu.[3][9] |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification).[3][9] |
Below is a diagram illustrating the general experimental workflow for GC-MS analysis.
Caption: General experimental workflow for α-bisabolene analysis by GC-MS.
Quantitative Data Summary
The following tables summarize typical performance characteristics for terpene quantification methods using GC-MS. These values can serve as a benchmark for method validation.
Table 1: Method Validation Parameters for Terpene Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99.[3][13] |
| Limit of Detection (LOD) | 0.25 - 15.1 ng/mL.[3][13] |
| Limit of Quantification (LOQ) | < 49.0 ng/mL.[3][13] |
| Accuracy (Recovery) | 80.23 - 115.41 %.[3][13] |
| Intra-day Precision (RSD) | ≤ 12.03 %.[3] |
| Inter-day Precision (RSD) | 0.32 - 8.47%.[13] |
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Bisabolene
| Ion Type | m/z |
| Molecular Ion [M]⁺ | 204.[3] |
| Common Fragments | 161, 133, 119, 107, 93.[3][14] |
| Base Peak (often) | 93.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. labcompare.com [labcompare.com]
- 5. alpha-Bisabolene | C15H24 | CID 86597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-α-Bisabolene [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. (Z)-alpha-Bisabolene | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Titer α-Bisabolene Production via Fed-Batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-titer alpha-Bisabolene production using fed-batch fermentation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for high-titer α-bisabolene production?
A1: The most commonly used and extensively engineered microbial hosts for high-titer α-bisabolene production are Saccharomyces cerevisiae and Yarrowia lipolytica.[1][2] Escherichia coli has also been explored for producing α-bisabolene and its precursor, (-)-α-bisabolol.[3][4]
Q2: What is a typical achievable titer for α-bisabolene in fed-batch fermentation?
A2: Recent studies have reported significant improvements in α-bisabolene titers. Titers as high as 18.6 g/L have been achieved in Saccharomyces cerevisiae and 15.5 g/L in Yarrowia lipolytica using optimized fed-batch strategies.[1][2]
Q3: What are the key metabolic pathways to engineer for enhanced α-bisabolene production?
A3: The primary pathway to engineer is the mevalonate (B85504) (MVA) pathway, which provides the precursor farnesyl pyrophosphate (FPP).[1][5] Key strategies include overexpressing crucial enzymes in the MVA pathway and downregulating competing pathways that consume FPP, such as ergosterol (B1671047) biosynthesis.[6]
Q4: Why is a fed-batch strategy preferred over a batch process for α-bisabolene production?
A4: Fed-batch fermentation allows for achieving high cell densities while avoiding the inhibitory effects of high substrate concentrations and the formation of overflow metabolites like ethanol (B145695).[6][7] This controlled feeding strategy helps maintain optimal conditions for both cell growth and product formation over an extended period.[8]
Q5: What are common carbon sources used in fed-batch fermentation for α-bisabolene?
A5: Glucose is a widely used carbon source.[9] However, research has also explored the use of low-cost renewable feedstocks like waste cooking oil with Yarrowia lipolytica.[2] The initial glucose concentration and the feeding strategy are critical parameters to optimize.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low α-Bisabolene Titer | Insufficient precursor (FPP) supply. | Overexpress key enzymes of the mevalonate (MVA) pathway.[1] Balance the expression of α-bisabolene synthase with the upstream pathway to avoid metabolic burden. |
| Cell growth limitation or stress. | Optimize fermentation parameters such as pH, temperature, and dissolved oxygen.[1] Implement a two-stage temperature control strategy where a higher temperature is used for initial growth and a lower temperature for the production phase.[1] | |
| Inhibition by high substrate concentration. | Implement a controlled feeding strategy (e.g., DO-STAT or exponential feeding) to avoid excess glucose accumulation.[1] | |
| Product toxicity or inhibition. | Implement in-situ product recovery by adding an immiscible organic solvent like oleyl alcohol to the fermentation broth.[10] | |
| Poor Cell Growth | Suboptimal media composition. | Optimize the fermentation medium by supplementing with essential nutrients. For example, the addition of D-calcium pantothenate has been shown to boost α-bisabolene titer. Conduct metabolomics analysis to identify and supplement limiting nutrients.[1] |
| High shear stress from agitation. | Optimize the stirring speed to ensure sufficient mass transfer without causing excessive cell damage.[1] | |
| Accumulation of inhibitory byproducts (e.g., ethanol). | Control the feeding rate to prevent overflow metabolism. Allow for the consumption of byproducts like ethanol before increasing the feed rate.[1] | |
| Inconsistent Fermentation Performance | Variability in inoculum quality. | Standardize the inoculum preparation protocol, ensuring consistent cell density and viability. |
| Fluctuations in process parameters. | Ensure tight control of pH, temperature, dissolved oxygen, and feeding rate throughout the fermentation process.[8] | |
| Difficulty with Product Recovery | Formation of emulsions with in-situ extractants. | Investigate different organic solvents for in-situ extraction. Oleyl alcohol has been used, but challenges with emulsion formation exist.[10] Further development of extraction and separation techniques may be required.[10] |
Quantitative Data Summary
Table 1: Comparison of High-Titer α-Bisabolene Production in Different Hosts
| Host Organism | Titer (g/L) | Fermentation Scale | Key Strategy | Reference |
| Saccharomyces cerevisiae | 18.6 | 2.5 L | Temperature-sensitive regulation and medium optimization | [1] |
| Saccharomyces cerevisiae | 17.5 | 30 L | DO-STAT fed-batch strategy | [1] |
| Yarrowia lipolytica | 15.5 | Not specified | Peroxisome engineering and systems metabolic engineering | [2] |
| Pichia pastoris | 1.1 | Shake Flask | Optimized peroxisomal MVA pathway with methanol (B129727) feeding | [11] |
Table 2: Optimized Fed-Batch Fermentation Parameters for S. cerevisiae
| Parameter | Optimal Value/Range | Notes | Reference |
| Temperature | 30°C (growth) / 26°C (production) | A two-stage temperature strategy was employed. | [1] |
| pH | 5.0 | Maintained with the addition of ammonia. | [1] |
| Stirring Speed | 400 rpm | Optimized to balance mass transfer and shear stress. | [1] |
| Initial Glucose | 20 g/L | Higher concentrations led to increased ethanol production. | [1] |
| Medium Supplement | 100 mg/L D-calcium pantothenate | Significantly boosted α-bisabolene titer. | [1] |
| Feeding Strategy | DO-STAT | Feeding initiated when dissolved oxygen levels increased, indicating depletion of the initial carbon source. | [1] |
Experimental Protocols
Inoculum Development Protocol (S. cerevisiae)
-
Plate Culture: Streak the engineered S. cerevisiae strain on a YPD agar (B569324) plate and incubate at 30°C for 48-72 hours.
-
Pre-culture: Inoculate a single colony into a 250 mL shake flask containing 25 mL of YPD medium. Incubate at 30°C and 220 rpm for 24 hours.[9]
-
Seed Culture: Transfer the pre-culture to a larger shake flask containing the appropriate volume of fermentation batch medium to achieve a starting optical density (OD) of approximately 0.2 in the bioreactor. Incubate under the same conditions for 18-24 hours.[6]
Fed-Batch Fermentation Protocol (S. cerevisiae)
-
Bioreactor Preparation: Prepare a 5 L bioreactor with 2.5 L of fermentation medium.[9] The medium should contain an initial glucose concentration of 20 g/L.[1] Sterilize the bioreactor.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase:
-
Set the temperature to 30°C.
-
Maintain the pH at 5.0 using a base like ammonia.[1]
-
Control the dissolved oxygen (DO) at a setpoint (e.g., 30%) by cascading the agitation speed (e.g., 400-800 rpm) and supplementing with air or oxygen.[6]
-
Monitor the depletion of the initial glucose and the production and subsequent consumption of ethanol.[1]
-
-
Fed-Batch Phase:
-
The fed-batch phase is typically initiated when the initial glucose is depleted, often indicated by a sharp increase in the DO signal (DO-STAT method).[1]
-
If employing a two-stage temperature strategy, reduce the temperature to 26°C at the start of the feeding phase.[1]
-
Begin feeding a concentrated glucose solution. An exponential feeding strategy can be used to maintain a constant specific growth rate.[6]
-
Continue the fermentation for the desired duration (e.g., 160 hours), monitoring cell growth and α-bisabolene production.[1]
-
Visualizations
Caption: Engineered mevalonate (MVA) pathway for α-bisabolene production in yeast.
Caption: General experimental workflow for fed-batch fermentation of α-bisabolene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fermentative production and direct extraction of (−)-α-bisabolol in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abpdu.lbl.gov [abpdu.lbl.gov]
- 11. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Co-elution issues in chromatographic analysis of bisabolene isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of bisabolene (B7822174) isomers.
Frequently Asked Questions (FAQs)
Q1: What are bisabolene isomers and why is their separation important?
Bisabolenes are a group of sesquiterpenes with the chemical formula C15H24.[1] They exist as various isomers, including α-, β-, and γ-bisabolene, which differ in the position of their double bonds.[1] Furthermore, geometric isomers, such as (E)- and (Z)-γ-bisabolene, exist due to different spatial arrangements of substituents around a double bond.[2][3] The separation of these isomers is crucial because they can exhibit different biological activities, making their individual characterization and quantification essential in fields like pharmacology and natural product chemistry.[2]
Q2: Which chromatographic techniques are most suitable for separating bisabolene isomers?
Gas chromatography (GC) is the most commonly used technique for the analysis of volatile compounds like bisabolene isomers, often coupled with a mass spectrometry (MS) detector for identification (GC-MS).[2] For the simultaneous separation of geometric and optical isomers (enantiomers), Supercritical Fluid Chromatography (SFC) has proven effective.[2] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be utilized.[2][4]
Q3: What type of GC column is recommended for bisabolene isomer separation?
The choice of GC column is critical for achieving good resolution. Non-polar or mid-polarity columns are frequently used for terpene analysis. Columns such as DB-5ms or HP-5MS have been successfully used for the analysis of bisabolene isomers.[2][4] For the separation of chiral variants, a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is necessary.[2][5]
Q4: I am observing more than two peaks in the chromatogram of my bisabolene standard. Why is this?
Commercial bisabolene samples can be mixtures of multiple isomers, not just a single one.[2] For instance, a commercial sample of bisabolene was shown to contain four major peaks, which could correspond to α-, β-, and γ-bisabolene, as well as other related sesquiterpenes like farnesene.[2][6]
Q5: What are the primary factors that can cause the isomerization of bisabolene during sample preparation and analysis?
Several factors can induce the isomerization of sensitive compounds like (E)-γ-bisabolene:
-
Acidic Conditions: Traces of acid can catalyze the isomerization of double bonds.[7]
-
Elevated Temperatures: Bisabolenes are thermally sensitive, and high temperatures during injection or analysis can provide the energy for isomerization.[7]
-
Light Exposure: Exposure to light, especially UV light, can promote isomerization.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of bisabolene isomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution Between Isomer Peaks | 1. Inappropriate GC column selectivity.[2] 2. Sub-optimal temperature program.[2] 3. Carrier gas flow rate is too high or too low.[2] | 1. Switch to a column with a different stationary phase (e.g., a mid-polarity phase if a non-polar one was used).[2] 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[2] 3. Adjust the carrier gas flow rate to the optimal linear velocity for your column.[8] |
| Peak Tailing | 1. Active sites on the column or in the injector liner.[2] 2. Sample overload.[2] 3. Column contamination.[2] | 1. Use a deactivated injector liner or trim the first few centimeters of the column.[2] 2. Dilute the sample and re-inject.[2] 3. Bake out the column according to the manufacturer's instructions.[2] |
| Co-elution with Other Matrix Components | 1. Insufficient separation power of the current method.[2] 2. Complex sample matrix.[2] | 1. Modify the temperature program (e.g., add an isothermal hold) to improve separation from interfering peaks.[2] 2. Employ a sample preparation technique like Solid Phase Microextraction (SPME) to selectively extract the analytes of interest.[2] 3. Use a column with a different selectivity.[2] |
| Irreproducible Retention Times | 1. Fluctuations in oven temperature.[2] 2. Leaks in the GC system (injector, column fittings).[2] 3. Inconsistent carrier gas flow/pressure.[2] | 1. Allow the GC oven to fully equilibrate before each injection.[2] 2. Perform a leak check on the system.[2] 3. Check the gas supply and regulators for stable pressure delivery.[2] |
Experimental Protocols
Protocol 1: General GC-MS Method for Bisabolene Isomer Profiling
This protocol provides a starting point for the analysis of bisabolene isomers. Optimization may be required based on the specific instrument and sample matrix.[2]
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS)[9]
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.[2]
-
Injection Volume: 1 µL.[2]
-
Oven Temperature Program:
MS Conditions:
-
Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-300.[2]
Sample Preparation:
-
Dilute the sample containing bisabolene isomers in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[2]
Protocol 2: Chiral SFC Method for Simultaneous Isomer Resolution
This protocol is adapted for the separation of both geometric and chiral isomers.[2]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.[2]
SFC Conditions:
-
Column: Chiral column (e.g., Daicel Chiralcel OJ-H, 250 x 4.6 mm ID, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient: Isocratic elution with 10% Methanol.[2]
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV at 220 nm.[2]
Quantitative Data
Table 1: GC-MS and GC-FID Performance Characteristics for Terpene Analysis [9]
| Parameter | GC-MS | GC-FID |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 1.0 µg/mL |
| Accuracy (% Recovery) | 95.0 – 105.7% | 89 - 111% |
| Precision (%RSD) | 0.32 - 8.47% | < 10% |
Table 2: Prominent Mass Fragments of γ-Bisabolene Isomers from GC-MS Analysis [3]
| Isomer | m/z 204 (M+) | m/z 135 | m/z 119 | m/z 107 | m/z 93 | m/z 69 |
| (E)-γ-Bisabolene | Present | High | - | High | Moderate | High |
| (Z)-γ-Bisabolene | Present | - | High | High | Moderate | High |
Visualizations
Caption: General workflow for the analysis of bisabolene isomers.
Caption: Troubleshooting workflow for poor peak resolution.
References
Improving the efficiency of alpha-Bisabolene extraction from plant biomass
An essential resource for optimizing the extraction of α-Bisabolene from plant biomass, this technical support center provides detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of alpha-bisabolene, providing potential causes and actionable solutions to enhance experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of α-Bisabolene | Improper Plant Material: The plant material may be too dry, harvested at a suboptimal time, or naturally have a low essential oil content.[1][2] | - Ensure plant material is harvested at the optimal time (e.g., fully open chamomile flowers).[2]- If drying, do so in a well-ventilated, dark place for 3-5 days.[2]- Grind the material to a consistent, fine particle size to increase surface area for efficient extraction.[2] |
| Inefficient Extraction Parameters: Distillation time may be too short, steam flow rate incorrect, or solvent contact time insufficient.[2] | - Steam Distillation: Distill for at least 2-3 hours; some studies show yield increases for up to 8 hours.[2] Ensure a slow, steady steam flow to avoid channeling.[2]- Solvent Extraction: Allow for sufficient maceration time (e.g., 24-48 hours) with agitation to facilitate diffusion.[3]- Supercritical Fluid Extraction (SFE): Optimize pressure and temperature. For Candeia wood, pressures between 10-20 MPa and temperatures of 40-60°C are effective.[2] | |
| Equipment Malfunction: Leaks in the system, particularly in steam distillation, or an inefficient condenser can lead to loss of volatile compounds.[2] | - Check all connections for leaks to prevent the escape of steam and essential oil vapors.[2]- Ensure the condenser has a sufficient flow of cold water to effectively liquefy the vapor.[2][4] | |
| Poor Separation of α-Bisabolene from Isomers | Similar Physicochemical Properties: Bisabolene (B7822174) isomers (α-, β-, γ-) have very close boiling points and structural similarities, making separation by standard distillation or chromatography challenging.[5] | - Fractional Distillation: Use a longer fractionating column or one with more efficient packing. Maintain a stable, high vacuum (e.g., 1-5 mmHg) and a very slow distillation rate to improve separation.[5]- Chromatography: Optimize the mobile phase. A less polar solvent system often improves the resolution of sesquiterpene isomers on silica (B1680970) gel.[5] |
| Degradation of Product During Extraction/Purification | Thermal Degradation: High temperatures used in methods like steam distillation can degrade thermolabile compounds like α-bisabolene.[3][5] | - Steam Distillation: Use the lowest effective steam temperature and avoid unnecessarily long extraction times.[6]- Purification: Use fractional distillation under a high vacuum to reduce the boiling point of α-bisabolene and minimize thermal stress.[5] |
| Chemical Degradation: The presence of acidic impurities in the crude extract or on the stationary phase during chromatography can cause degradation.[5] | - Neutralize the crude extract before distillation.[5]- For chromatography, use a neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent.[5] | |
| Inconsistent GC-MS or GC-FID Results | Variable Plant Material: The chemical composition of essential oils can vary significantly based on the plant's source, growing conditions, and harvest time.[7] | - Ensure the plant material is from a consistent source and harvested under similar conditions for comparable results.[7]- Always run a standard with your samples for accurate identification and quantification. |
| Improper Sample Preparation: Incorrect dilution or handling of the sample can lead to inaccurate quantification. | - Prepare a fresh external standard series for each sample analysis.[8]- Use an internal standard, such as β-caryophyllene, for more accurate quantification.[8][9]- Ensure the sample is fully dissolved in the appropriate solvent (e.g., dodecane, hexane) before injection.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources of this compound? this compound is a sesquiterpene found in the essential oils of various plants. Common sources include chamomile, ginger, bisabol, bergamot, cubeb, lemon, and oregano.[10][11][12]
Q2: Which extraction method is most suitable for this compound? The choice of extraction method depends on factors like the desired purity, yield, cost, and scalability.[3]
-
Steam Distillation is the most common and well-established method for obtaining essential oils rich in volatile compounds like α-bisabolene.[13][14] It is relatively inexpensive but can lead to thermal degradation of some compounds.[3][15]
-
Solvent Extraction can be effective but requires the use of organic solvents that must be completely removed post-extraction.[3] It is suitable for small-scale lab extractions and initial screening.[3]
-
Supercritical Fluid Extraction (SFE) using CO₂ is a modern, "green" alternative that avoids organic solvents and operates at lower temperatures than steam distillation, preserving heat-sensitive components.[3][13] However, it involves high initial equipment costs.[3]
Q3: How can I accurately quantify the amount of this compound in my extract? Gas chromatography (GC) is the standard technique for analyzing volatile compounds like α-bisabolene.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used for both identifying and quantifying the compound. Identification is confirmed by comparing retention times and mass spectra to certified reference standards and libraries (e.g., NIST).[16]
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust method for quantification.[9] For accurate quantification, it is crucial to use a calibration curve generated from an analytical standard of α-bisabolene and to incorporate an internal standard (like β-caryophyllene) to correct for injection volume variations.[8][9]
Q4: What are the critical parameters to control for each extraction method?
-
Steam Distillation: Key parameters include distillation time, steam flow rate, and the physical state of the plant material (particle size).[2] Proper condenser cooling is also critical to prevent loss of volatile oils.[2]
-
Solvent Extraction: The choice of solvent is crucial for efficiency.[3] Other important factors are the solid-to-solvent ratio, agitation speed, and extraction time.[3][17]
-
Supercritical Fluid Extraction (SFE): The most critical parameters are pressure and temperature, which control the density and solvating power of the supercritical fluid (e.g., CO₂).[2][18] The CO₂ flow rate and the particle size of the raw material also significantly impact extraction efficiency.[2][18]
Q5: How can the crude extract be purified to isolate this compound? Purification of α-bisabolene, particularly from its isomers, can be achieved through:
-
Fractional Distillation under Reduced Pressure: This is a common method for separating compounds with different boiling points. Due to the close boiling points of bisabolene isomers, a highly efficient fractional distillation column and precise control over vacuum and temperature are necessary.[5]
-
Column Chromatography: This technique separates compounds based on their polarity. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (solvent system), it is possible to separate α-bisabolene from other components of the extract.[5]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key characteristics of the three primary extraction methods for sesquiterpenes like this compound.[3]
| Parameter | Steam Distillation | Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Principle | Volatilization of compounds with steam, followed by condensation and separation.[3] | Dissolution of target compounds in a liquid organic solvent.[3] | Dissolution of target compounds in a supercritical fluid (e.g., CO₂).[3] |
| Typical Solvents | Water (as steam).[3] | Ethanol, Hexane, Acetone, Methanol.[3][19] | Supercritical CO₂ (often with a co-solvent like ethanol).[3][20] |
| Operating Temp. | High (~100°C or higher).[14] | Typically room temperature to the solvent's boiling point.[3] | Low to moderate (e.g., 40-60°C).[2] |
| Advantages | - Relatively inexpensive equipment.- No organic solvent residue.- Well-established technique.[3][15] | - High extraction efficiency for a wide range of compounds.- Can be performed at room temperature. | - High purity extracts.- No toxic residual solvents.- Low temperatures preserve thermolabile compounds.- Tunable selectivity.[3] |
| Disadvantages | - High temperatures can degrade sensitive compounds.- Not suitable for non-volatile compounds.- Can be energy-intensive.[3][15] | - Use of potentially toxic and flammable organic solvents.- Requires post-extraction solvent removal.- Lower selectivity.[3] | - High initial equipment cost.- Requires technical expertise.- May be less efficient for highly polar compounds without a co-solvent.[3] |
Experimental Protocols
Protocol 1: Steam Distillation
This protocol is suitable for extracting volatile oils containing this compound from dried plant material.
Materials and Equipment:
-
Dried and coarsely ground plant material (e.g., chamomile flowers).[2]
-
Steam distillation apparatus (steam generator, biomass flask, condenser, collection flask/Clevenger-type apparatus).[2][4]
-
Heating mantle or hot plate.[4]
-
Distilled water.[4]
-
Anhydrous sodium sulfate (B86663).[2]
Methodology:
-
Preparation: Weigh a known amount of the ground plant material and place it into the biomass flask of the steam distillation unit.[2]
-
Apparatus Setup: Assemble the steam distillation apparatus, ensuring all glass joints are securely sealed. Fill the boiling flask with distilled water to about two-thirds full.[4]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile essential oils.[4]
-
Condensation: Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.[2][4]
-
Collection: Collect the condensed liquid (hydrosol and essential oil) in the receiving flask. Continue the distillation for a minimum of 3 hours.[2]
-
Separation and Drying: After distillation, separate the essential oil layer from the aqueous layer (hydrosol). Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.[2]
-
Storage: Store the final essential oil in a sealed, airtight vial in a cool, dark place.
Protocol 2: Solvent Extraction (Maceration)
This protocol describes a simple maceration technique suitable for small-scale extractions.
Materials and Equipment:
-
Dried and finely powdered plant material.[3]
-
Extraction solvent (e.g., 95% Ethanol or Hexane).[3]
-
Sealed glass container (e.g., Erlenmeyer flask with a stopper).[3]
-
Orbital shaker or magnetic stirrer.[3]
-
Filter paper and funnel.[3]
-
Rotary evaporator.[3]
Methodology:
-
Preparation: Weigh a known amount (e.g., 20 g) of the finely powdered plant material.[3]
-
Maceration: Place the plant material into the sealed glass container. Add a sufficient volume of the chosen solvent to achieve a desired solid-to-solvent ratio (e.g., 1:10).[3]
-
Agitation: Seal the container and place it on a shaker or stirrer. Agitate the mixture at a constant speed at room temperature for 24-48 hours.[3]
-
Filtration: After the maceration period, filter the mixture through filter paper to separate the solid plant debris from the liquid extract.[3]
-
Solvent Evaporation: Concentrate the filtered extract by removing the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[3]
-
Storage: Transfer the final crude extract into a pre-weighed vial and store at 4°C until further analysis.[3]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol provides a general outline for SFE. Specific parameters must be optimized for the given plant material.
Materials and Equipment:
-
Supercritical Fluid Extractor system.
-
High-purity carbon dioxide (CO₂).
-
Co-solvent (e.g., ethanol), if needed.[20]
-
Dried, ground plant material.
Methodology:
-
Preparation: Weigh a known amount of dried, ground plant material and pack it uniformly into the extraction vessel.
-
Parameter Setup: Set the desired extraction parameters on the SFE system. Key parameters to optimize include:
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the α-bisabolene from the plant matrix.
-
Separation: The CO₂ containing the dissolved extract is depressurized in a separator vessel. This causes the CO₂ to return to a gaseous state, precipitating the extract.[21]
-
Collection: Collect the crude extract from the separator. The now-gaseous CO₂ can be recycled or vented.
-
Storage: Store the collected extract in a sealed vial at 4°C.
Visualizations
References
- 1. oilextech.com [oilextech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. A Complete Guide to Essential Oil Extraction Techniques [sivaromanaturals.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy (Z)-alpha-Bisabolene (EVT-1565372) | 29837-07-8 [evitachem.com]
- 11. kanhanatureoils.com [kanhanatureoils.com]
- 12. Bisabolene - Wikipedia [en.wikipedia.org]
- 13. planttherapy.com [planttherapy.com]
- 14. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 15. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. scielo.br [scielo.br]
Technical Support Center: Microbial Mevalonate Pathway Engineering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microbial mevalonate (B85504) (MVA) pathway. Our goal is to help you address common challenges, particularly those related to feedback inhibition, to optimize the production of valuable isoprenoids.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| MVA-001 | Low final product (isoprenoid) titer despite high substrate feed. | Feedback inhibition of key pathway enzymes. Downstream intermediates such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and dimethylallyl pyrophosphate (DMAPP) can inhibit the activity of enzymes like HMG-CoA reductase and mevalonate kinase (MVK).[1] | 1. Enzyme Engineering: Mutate key residues in the allosteric binding sites of HMG-CoA reductase or MVK to reduce their sensitivity to feedback inhibitors.[2] 2. Use Feedback-Resistant Enzymes: Source MVK from organisms known to have feedback-resistant variants, such as Methanosarcina mazei.[3][4][5] 3. Dynamic Regulation: Implement dynamic control systems to maintain low intracellular concentrations of inhibitory intermediates. |
| MVA-002 | Accumulation of upstream pathway intermediates (e.g., HMG-CoA, mevalonate). | Bottleneck at a specific enzymatic step. This could be due to insufficient enzyme expression, low catalytic efficiency, or inhibition of a specific enzyme. | 1. Expression Optimization: Increase the expression of the enzyme responsible for the subsequent step in the pathway. 2. Enzyme Characterization: Perform in vitro enzyme assays to determine the kinetic parameters of the suspected bottleneck enzyme. 3. Codon Optimization: Ensure the gene encoding the enzyme is codon-optimized for your microbial host. |
| MVA-003 | High cell toxicity or growth inhibition. | Accumulation of toxic intermediates. High levels of certain mevalonate pathway intermediates can be toxic to microbial cells. | 1. Metabolic Flux Analysis: Use techniques like LC-MS/MS to identify and quantify accumulating intermediates.[6][7][8] 2. Pathway Balancing: Adjust the expression levels of pathway enzymes to ensure a smooth metabolic flux and prevent the buildup of any single intermediate. 3. Toxicity Assays: Determine the toxicity limits of key intermediates for your specific microbial host. |
| MVA-004 | Inconsistent product yields between experimental batches. | Variability in culture conditions or reagent quality. Factors such as pH, temperature, aeration, and the quality of media components can significantly impact microbial metabolism. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented. 2. Reagent QC: Perform quality control checks on all media components and chemical stocks. 3. Monitor Culture Health: Track cell density, viability, and key metabolic indicators throughout the fermentation process. |
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the mevalonate pathway?
Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the same pathway.[9][10] In the mevalonate pathway, downstream isoprenoid pyrophosphates like GPP and FPP can allosterically inhibit the activity of enzymes such as HMG-CoA reductase and mevalonate kinase, thereby controlling the overall flux through the pathway.[1][11] This is a natural cellular mechanism to prevent the overproduction of isoprenoids and conserve cellular resources.[12][13]
Q2: Which enzymes in the mevalonate pathway are most susceptible to feedback inhibition?
The primary targets for feedback inhibition in the eukaryotic and some bacterial mevalonate pathways are:
-
HMG-CoA reductase (HMGR): This is the rate-limiting enzyme of the pathway and is subject to feedback regulation by multiple mechanisms, including control of its synthesis and degradation.[14]
-
Mevalonate kinase (MVK): This enzyme is a key regulatory point and is known to be inhibited by downstream products like GPP and FPP.[1]
Q3: How can I determine if feedback inhibition is occurring in my engineered microbial strain?
You can investigate feedback inhibition through a combination of in vivo and in vitro methods:
-
In vivo metabolite analysis: Measure the intracellular concentrations of pathway intermediates. An accumulation of substrates for a particular enzyme, coupled with low product levels, may suggest inhibition.
-
In vitro enzyme assays: Purify the suspected enzyme and perform kinetic assays in the presence and absence of potential feedback inhibitors (e.g., GPP, FPP). A significant increase in the enzyme's Km or a decrease in its Vmax in the presence of these compounds indicates inhibition.
Q4: Are there any known mevalonate kinases that are resistant to feedback inhibition?
Yes, researchers have identified mevalonate kinases from certain archaea, such as Methanosarcina mazei, Methanosaeta concilii, and Methanocella paludicola, that are naturally resistant to feedback inhibition by downstream isoprenoids like DMAPP, GPP, and FPP.[3][4][15] Utilizing these enzymes in your engineered pathway can be an effective strategy to overcome feedback inhibition.[3][4]
Q5: What are the typical Ki or IC50 values for feedback inhibitors of mevalonate kinase?
The inhibitory constants vary depending on the specific enzyme and the inhibitor. For instance, for Saccharomyces cerevisiae MVK, the Ki values for FPP and GPP with respect to mevalonate are in the low micromolar range.
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) of Downstream Metabolites for S. cerevisiae Mevalonate Kinase (MVK)
| Inhibitor | Substrate | Ki (µM) |
| DMAPP | ATP | 34 ± 17 |
| Mevalonate | 389 ± 25 | |
| GPP | ATP | 0.25 ± 0.09 |
| Mevalonate | 1.8 ± 0.4 | |
| FPP | ATP | 0.13 ± 0.08 |
| Mevalonate | 1.9 ± 0.6 | |
| Data sourced from a study on S. cerevisiae MVK.[1] |
Table 2: Kinetic Parameters of Feedback-Resistant Mevalonate Kinases
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| M. mazei | Mevalonate | 130 ± 10 | 1.8 ± 0.1 | 1.4 x 10⁴ |
| ATP | 1700 ± 100 | 1.8 ± 0.1 | 1.1 x 10³ | |
| M. concilii | Mevalonate | 29.3 ± 0.8 | 1.7 ± 0.1 | 5.8 x 10⁴ |
| ATP | 100 ± 10 | 1.7 ± 0.1 | 1.7 x 10⁴ | |
| M. paludicola | Mevalonate | 33.3 ± 2.4 | 2.5 ± 0.1 | 7.5 x 10⁴ |
| ATP | 120 ± 20 | 2.5 ± 0.1 | 2.1 x 10⁴ | |
| Data highlights the higher affinity for mevalonate and catalytic efficiency of MVKs from M. concilii and M. paludicola compared to M. mazei.[15] |
Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.[14][16][17]
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA Reductase enzyme or cell lysate
-
HMG-CoA substrate solution
-
NADPH solution
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Warm the assay buffer to 37°C. Keep the enzyme, HMG-CoA, and NADPH on ice.
-
Sample Preparation:
-
Test Sample: Add 0.5-15 mU of your enzyme sample to a well.
-
Positive Control: Add a known amount of active HMG-CoA Reductase.
-
Inhibitor Control: Add the positive control enzyme and your test inhibitor.
-
Reagent Blank: Add assay buffer only.
-
Adjust the final volume in each well to 10 µl with assay buffer.
-
-
Reaction Mix Preparation: Prepare a master mix containing HMG-CoA Reductase Assay Buffer, NADPH, and HMG-CoA.
-
Initiate Reaction: Add 190 µl of the Reaction Mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic measurement of absorbance at 340 nm every 2-3 minutes for at least 10 minutes.[18][19]
-
Calculation: Determine the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Enzyme activity is calculated using the Beer-Lambert law.
Protocol 2: Mevalonate Kinase (MVK) Activity Assay (Coupled Spectrophotometric Assay)
This assay couples the production of ADP from the MVK reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and KCl)
-
Mevalonate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified MVK or cell lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, mevalonate, ATP, PEP, and NADH.
-
Enzyme Addition: Add PK and LDH to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate Reaction: Add the MVK sample to the cuvette to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the MVK activity.
-
Inhibition Studies: To test for feedback inhibition, pre-incubate the MVK enzyme with varying concentrations of potential inhibitors (e.g., GPP, FPP) before adding it to the reaction mixture.
Visualizations
Caption: Feedback inhibition loops in the microbial mevalonate pathway.
References
- 1. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein engineering strategies for microbial production of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a feedback-resistant mevalonate kinase from the archaeon Methanosarcina mazei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of feedback-resistant mevalonate kinases from the methanogenic archaeons Methanosaeta concilii and Methanocella paludicola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a feedback-resistant mevalonate kinase from the archaeon Methanosarcina mazei. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. epub.fh-joanneum.at [epub.fh-joanneum.at]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. byjus.com [byjus.com]
- 10. britannica.com [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. Student Question : What is feedback inhibition and how does it regulate metabolic pathways? | Biotechnology | QuickTakes [quicktakes.io]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. content.abcam.com [content.abcam.com]
- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
Scaling up alpha-Bisabolene production from lab to industrial scale
Welcome to the technical support center for α-bisabolene production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up α-bisabolene production from the laboratory to an industrial scale. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your efforts.
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for producing α-bisabolene?
A1: Several microbial hosts have been successfully engineered for α-bisabolene production, with Saccharomyces cerevisiae and Yarrowia lipolytica demonstrating the highest reported titers to date.[1][2] Escherichia coli and Pichia pastoris are also viable platforms.[3][4][5] The choice of host depends on factors such as your familiarity with the organism's genetic tools, fermentation characteristics, and downstream processing considerations. Y. lipolytica, an oleaginous yeast, is particularly interesting as it can utilize waste cooking oil as a feedstock.[6][7]
Q2: What is the general metabolic engineering strategy to enhance α-bisabolene production?
A2: The primary strategy is to increase the metabolic flux towards the precursor molecule, farnesyl pyrophosphate (FPP), by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway.[1][6][8] This is followed by the introduction and expression of an α-bisabolene synthase (BIS) gene, often from a plant source like Abies grandis (grand fir), to convert FPP to α-bisabolene.[3][4][6]
Q3: What kind of production titers can be expected?
A3: Titers can vary significantly based on the host organism, the extent of metabolic engineering, and the fermentation strategy. Titers have been reported from the mg/L range in initial strains to over 15 g/L in highly optimized fed-batch fermentation processes. For instance, titers as high as 18.6 g/L have been achieved in S. cerevisiae and 15.5 g/L in Y. lipolytica.[1][2]
Q4: Is α-bisabolene toxic to the host cells?
A4: High concentrations of sesquiterpenes like α-bisabolene can be toxic to microbial cells, potentially limiting product titers.[4][7] Strategies to mitigate this include in situ product recovery (two-phase fermentation) or sequestering the product in cellular compartments like lipid droplets, particularly in oleaginous yeasts like Y. lipolytica.[7]
Q5: What are common downstream processing methods for α-bisabolene?
A5: Downstream processing typically involves extraction of α-bisabolene from the fermentation broth and subsequent purification. Solvent extraction using an organic overlay like dodecane (B42187) during fermentation is a common method for recovery.[4] However, challenges such as emulsion formation can occur with certain solvents like oleyl alcohol. After extraction, purification can be achieved through methods like distillation.[9][10]
Troubleshooting Guide
Low α-Bisabolene Yield
Q: My engineered strain is producing very low levels of α-bisabolene. What are the potential causes and solutions?
A: Low yield is a common issue when scaling up. The causes can be multifaceted, ranging from metabolic bottlenecks to suboptimal fermentation conditions.
-
Potential Cause 1: Insufficient Precursor (FPP) Supply. The native MVA pathway may not produce enough FPP to support high-level α-bisabolene synthesis.
-
Potential Cause 2: Bottleneck at the α-Bisabolene Synthase Step. The expression or activity of the heterologous α-bisabolene synthase (BIS) may be limiting.
-
Potential Cause 3: Competing Metabolic Pathways. The precursor FPP can be diverted to other native pathways in the host, such as sterol biosynthesis.
-
Solution: Downregulate or knockout genes in competing pathways. For example, in S. cerevisiae, downregulating the squalene (B77637) synthase gene (ERG9) can redirect FPP towards sesquiterpene production.
-
-
Potential Cause 4: Suboptimal Fermentation Conditions. The fermentation medium composition, pH, temperature, or aeration may not be optimal for production.
-
Solution: Systematically optimize fermentation parameters. This includes carbon source concentration (e.g., glucose), nitrogen source, and key minerals like magnesium sulfate (B86663), which can act as a cofactor for MVA pathway enzymes.[1][6] Implement a fed-batch feeding strategy to maintain optimal nutrient levels and control cell growth.[1][11]
-
Cell Growth Inhibition
Q: I'm observing poor cell growth or a complete cessation of growth during fermentation. What could be the cause?
A: Cell growth inhibition can be caused by the accumulation of toxic intermediates or the final product itself.
-
Potential Cause 1: Toxicity of MVA Pathway Intermediates. Overexpression of the entire MVA pathway can lead to the accumulation of intermediate metabolites that may be toxic to the cells.
-
Solution: Implement a two-stage fermentation strategy. In the first stage, focus on robust cell growth under optimal conditions. In the second stage, induce the expression of the production pathway, for example, by using a temperature-sensitive promoter system.[1] This separates the growth phase from the production phase, balancing cell health and product synthesis.[12]
-
-
Potential Cause 2: Product Toxicity. As mentioned in the FAQs, α-bisabolene can be toxic at high concentrations.
-
Solution: Employ an in-situ product removal strategy. This involves adding an immiscible organic solvent (e.g., dodecane) to the fermenter to continuously extract α-bisabolene as it is produced, keeping the concentration in the aqueous phase below toxic levels.[4] For oleaginous yeasts, engineering the cell's lipid droplets to sequester the product is another effective strategy.[7]
-
Downstream Processing Issues
Q: I am having difficulty recovering pure α-bisabolene from the fermentation broth. What are some common challenges and solutions?
A: Recovery and purification can be challenging, especially at a large scale.
-
Potential Cause 1: Emulsion Formation. When using certain organic solvents for in-situ extraction, stable emulsions can form, making the separation of the organic and aqueous phases difficult.[9]
-
Solution: Test different organic solvents to find one with a lower tendency to form emulsions. Additionally, centrifugation or the use of demulsifying agents can help break up emulsions post-fermentation.
-
-
Potential Cause 2: Co-evaporation with Solvent. During purification by distillation, the product may co-evaporate with the extraction solvent if their boiling points are close.[4]
-
Solution: Choose a solvent with a boiling point that is significantly different from that of α-bisabolene to facilitate separation by distillation.[9]
-
-
Potential Cause 3: Impurities and Odor. Crude extracts can contain impurities that are difficult to separate and may impart undesirable odors.
Quantitative Data
Table 1: α-Bisabolene Production Titers in Various Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | MVA pathway enhancement, temperature-sensitive regulation | 30 L Fed-batch | 18.6 | [1][12] |
| Yarrowia lipolytica | Peroxisome compartmentalization, systems metabolic engineering | Fed-batch | 15.5 | [2] |
| Yarrowia lipolytica | Mitochondrial & cytoplasmic engineering, tHMG overexpression | 5 L Bioreactor | 1.058 - 1.243 | [13][14] |
| Pichia pastoris | Optimized peroxisomal MVA pathway | Fed-batch (shake flask) | 1.1 | [3][11][15] |
| Rhodosporidium toruloides | Terpene synthase expression | 2 L Bioreactor | ~1.5 | [16] |
| Escherichia coli | MVA pathway overexpression, AgBIS expression | Shake flask | >0.9 | [4] |
Table 2: Optimized Fermentation Parameters for α-Bisabolene Production
| Parameter | Host Organism | Optimal Value/Condition | Reference |
| Carbon Source | S. cerevisiae | 20 g/L Glucose (initial) | [1] |
| Nitrogen Source | S. cerevisiae | 15 g/L (NH₄)₂SO₄ | [1] |
| Magnesium | S. cerevisiae | 6 g/L MgSO₄·7H₂O | [1] |
| Vitamin | S. cerevisiae | 100 mg/L D-calcium pantothenate | [1] |
| Temperature | R. toruloides | 20°C | [6] |
| pH Control | R. toruloides | Maintain pH > 5.0 with NaOH feed | [16] |
Experimental Protocols & Visualizations
Metabolic Pathway for α-Bisabolene Production
The core of microbial α-bisabolene production is the engineering of the mevalonate (MVA) pathway to overproduce the precursor FPP, which is then converted to the final product by α-bisabolene synthase.
Caption: Engineered Mevalonate (MVA) pathway for α-bisabolene production.
Protocol 1: Fed-Batch Fermentation (General Protocol)
This protocol provides a general framework for fed-batch fermentation in a 5 L bioreactor, adapted from principles in high-titer production studies.[1][2]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 50 mL of seed medium in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 220 rpm for 24-48 hours until the culture reaches the mid-exponential phase.
-
-
Bioreactor Preparation:
-
Prepare 3 L of batch fermentation medium in a 5 L bioreactor. The medium should contain a carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., ammonium (B1175870) sulfate), salts (e.g., MgSO₄), and trace metals.
-
Sterilize the bioreactor and medium.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Control temperature at 30°C and pH at 5.0 (controlled by automated addition of a base like NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration rate.
-
Run the batch phase until the initial carbon source is nearly depleted, often indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated nutrient solution. The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose) and other limiting nutrients.
-
Maintain a low glucose concentration in the bioreactor to avoid overflow metabolism (e.g., ethanol (B145695) production in S. cerevisiae).[1] This can be achieved using a pre-determined feed rate profile or a feedback control strategy based on DO or off-gas analysis.
-
If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor at the beginning of the fed-batch phase.
-
-
Harvesting:
-
Continue the fed-batch fermentation for the desired duration (e.g., 120-160 hours).
-
Harvest the entire broth for downstream processing. If a two-phase system was used, the organic layer containing the product can be separated.
-
General Experimental Workflow
The process of developing a high-producing strain and scaling up production follows a logical sequence of steps from the lab to the pilot scale.
Caption: General workflow for scaling up α-bisabolene production.
Protocol 2: Solvent Extraction and Quantification of α-Bisabolene
This protocol describes a method for extracting and quantifying α-bisabolene from a fermentation sample.[17]
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
If a two-phase fermentation was performed, take a sample from the organic layer. If sampling the whole broth, add 500 µL of an organic solvent (e.g., dodecane or ethyl acetate) containing an internal standard (e.g., β-caryophyllene).
-
-
Extraction:
-
Vortex the sample vigorously for 2-3 minutes to ensure thorough mixing and extraction of α-bisabolene into the organic phase.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
-
GC Analysis Preparation:
-
Carefully transfer the top organic layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
-
Gas Chromatography (GC) Quantification:
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or equivalent).
-
Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at a rate of 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Prepare a calibration curve using α-bisabolene standards of known concentrations.[17] Calculate the concentration of α-bisabolene in the sample by comparing its peak area to the calibration curve, normalized against the internal standard.
-
Troubleshooting Logic for Low Yield
When encountering low product titers, a systematic approach is necessary to identify the root cause.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abpdu.lbl.gov [abpdu.lbl.gov]
- 10. EP0253922A1 - Process for the purification of alpha-bisabolol - Google Patents [patents.google.com]
- 11. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
Technical Support Center: Cryopreservation of High-Producing Microbial Strains for Alpha-Bisabolene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cryopreservation of high-producing microbial strains engineered for alpha-bisabolene production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cryopreservation and revival of your microbial strains.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| LTV-01 | Low Post-Thaw Viability | 1. Suboptimal growth phase at harvest.2. Inadequate cryoprotectant concentration.3. Improper cooling rate.4. Incorrect thawing procedure. | 1. Harvest cells in the late logarithmic to early stationary phase.[1] Monitor both optical density and viable cell counts to pinpoint the optimal harvest time.[1]2. Optimize cryoprotectant concentration. For yeast, 25% (v/v) glycerol (B35011) is a common starting point.[1][2]3. Use a controlled-rate freezer for a slow cooling rate of approximately -1°C/minute.[3]4. Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains.[4] |
| LPP-01 | Loss of this compound Productivity | 1. Genetic instability of the engineered pathway.2. Plasmid loss during freeze-thaw cycles.3. Physiological stress impacting metabolic function. | 1. Perform post-thaw genetic analysis (e.g., PCR, sequencing) to confirm the integrity of the biosynthetic pathway genes.2. If using plasmid-based expression, ensure selective pressure is maintained in the post-thaw culture medium.3. Allow for a recovery period in fresh, nutrient-rich medium before initiating production cultures. |
| CI-01 | Culture Inconsistency Post-Thaw | 1. Mixed population in the original culture.2. Genetic or phenotypic drift during pre-culture.3. Inconsistent freezing or thawing technique. | 1. Ensure the pre-cryopreservation culture is clonal by starting from a single colony.2. Minimize the number of passages before cryopreservation.3. Standardize all cryopreservation and thawing procedures across all vials and batches. |
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are commonly used for this compound production?
A1: Engineered strains of Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris are frequently used as microbial cell factories for producing this compound and other terpenoids.[5][6][7][8][9]
Q2: What is the most common cryoprotectant for these microbial strains?
A2: Glycerol is the most widely used cryoprotectant for yeast and bacteria.[2][4] A final concentration of 15-25% (v/v) is typically effective.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is another option, but it can be more toxic to some strains.[2][4]
Q3: What is the optimal growth phase to harvest cells for cryopreservation?
A3: Cells should be harvested in the late logarithmic to early stationary phase of growth.[1] At this stage, cells are generally more robust and better able to withstand the stresses of freezing and thawing.[1]
Q4: How critical is the cooling rate, and how can I control it?
A4: The cooling rate is critical to prevent the formation of damaging intracellular ice crystals.[4] A slow cooling rate of approximately -1°C per minute is recommended.[3] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.[3]
Q5: What is the best temperature for long-term storage?
A5: For long-term stability, storing cryopreserved vials in the vapor phase of liquid nitrogen (below -130°C) is ideal.[1] Storage at -80°C is also a common and effective option for many strains.[1]
Q6: How should I thaw my cryopreserved strains?
A6: Rapid thawing is crucial for high viability.[4] Immerse the frozen vial in a 37°C water bath and agitate gently until only a small amount of ice remains.[4] Proceed with transferring the cells to fresh culture medium immediately.
Q7: How can I assess the stability of my engineered strain's productivity after thawing?
A7: After reviving the culture, perform a small-scale fermentation and quantify this compound production using methods like gas chromatography-mass spectrometry (GC-MS). Compare the yield to that of a pre-cryopreservation culture to assess any loss in productivity.
Quantitative Data Summary
Table 1: Common Cryoprotectants and Their Recommended Concentrations for Yeast
| Cryoprotectant | Typical Final Concentration (v/v) | Notes |
| Glycerol | 15-30% | Most commonly used, low toxicity.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 5-10% | More permeable, but can be toxic at higher concentrations.[2] |
| Trehalose | 5-10% (w/v) | A non-permeating cryoprotectant, often used in combination with other agents. |
Table 2: Recommended Storage Temperatures and Expected Stability
| Storage Temperature | Expected Duration of Viability | Key Considerations |
| -20°C | Short-term (weeks to months) | Not recommended for long-term storage due to significant viability loss over time.[1] |
| -80°C | Long-term (years) | Generally sufficient for most robust strains.[1] |
| <-130°C (Liquid Nitrogen Vapor) | Indefinite | The gold standard for long-term preservation to maintain genetic and phenotypic stability.[1] |
Experimental Protocols
Protocol 1: Cryopreservation of High-Producing Yeast Strains
-
Culture Preparation: Inoculate a single colony into a suitable liquid medium (e.g., YPD for S. cerevisiae and Y. lipolytica, BMGY for P. pastoris). Incubate at the optimal temperature and agitation until the culture reaches the late logarithmic to early stationary phase.
-
Cell Harvesting: Aseptically transfer the culture to sterile centrifuge tubes. Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Resuspension: Decant the supernatant and resuspend the cell pellet in fresh, sterile growth medium to a final cell density of 1x10⁷ to 1x10⁸ cells/mL.
-
Cryoprotectant Addition: Add an equal volume of sterile cryoprotectant solution (e.g., 50% v/v glycerol in water to achieve a final concentration of 25%) to the cell suspension. Mix gently but thoroughly.
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezer set to cool at -1°C/minute down to -80°C. Alternatively, use a commercial freezing container and place it in a -80°C freezer overnight.
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen vapor phase storage tank.
Protocol 2: Post-Thaw Viability and Productivity Assessment
-
Rapid Thawing: Remove a cryovial from storage and immediately place it in a 37°C water bath until a small amount of ice remains.
-
Inoculation: Aseptically transfer the entire contents of the vial to a flask containing fresh, pre-warmed growth medium.
-
Recovery Culture: Incubate the culture under optimal conditions for 12-24 hours to allow the cells to recover.
-
Viability Assessment:
-
Take a sample of the recovered culture.
-
Perform a viable cell count using a hemocytometer and a viability stain (e.g., trypan blue) or by plating serial dilutions on solid medium and counting colony-forming units (CFUs).
-
-
Productivity Assessment:
-
Inoculate a production culture with the recovered cells.
-
Carry out the fermentation under standard production conditions.
-
At the end of the fermentation, extract the this compound from the culture broth.
-
Quantify the this compound concentration using GC-MS and compare it to pre-cryopreservation production levels.
-
Visualizations
Caption: Workflow for the cryopreservation and revival of high-producing microbial strains.
Caption: Troubleshooting logic for addressing low viability or productivity after cryopreservation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of Yarrowia lipolytica for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of Yarrowia lipolytica for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Media Optimization for Enhanced Microbial α-Bisabolene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of α-bisabolene. The information is designed to address common issues encountered during media optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for recombinant α-bisabolene production?
A1: The most commonly used microbial hosts for producing α-bisabolene are the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Each has distinct advantages regarding genetic manipulation, cultivation, and metabolic characteristics.
Q2: Which biosynthetic pathway is typically engineered for α-bisabolene synthesis?
A2: The mevalonate (B85504) (MVA) pathway is the most frequently engineered pathway for α-bisabolene production in microbial hosts.[1][2][3][4] This pathway provides the precursor molecule farnesyl pyrophosphate (FPP), which is then converted to α-bisabolene by a specific α-bisabolene synthase.
Q3: What are the key media components to consider for optimizing α-bisabolene production?
A3: Key media components to optimize include the carbon source, nitrogen source, and various supplements. The choice of these components can significantly impact cell growth and product yield.
Q4: Can complex media components like yeast extract and peptone influence α-bisabolene synthesis?
A4: Yes, complex media components such as yeast extract and peptone provide essential nutrients like amino acids, vitamins, and minerals that can significantly enhance cell growth and, consequently, α-bisabolene production.
Q5: Is product toxicity an issue for α-bisabolene, and how can it be mitigated?
A5: While α-bisabolene exhibits low to no toxicity to E. coli and S. cerevisiae at concentrations up to 20% (v/v), high concentrations can lead to phase separation from the culture medium.[5] Mitigation strategies include in-situ product recovery using an organic overlay, such as n-dodecane, to sequester the α-bisabolene as it is produced.
Troubleshooting Guides
Low α-Bisabolene Titer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Precursor Supply | Overexpress key enzymes in the MVA pathway. | Increased metabolic flux towards FPP, the precursor for α-bisabolene. |
| Balance the expression of MVA pathway genes. | Avoids the accumulation of toxic intermediates and ensures a steady supply of FPP. | |
| Competing Metabolic Pathways | Engineer compartmentalization of the biosynthetic pathway (e.g., in peroxisomes).[6][7][8] | Isolates the α-bisabolene synthesis pathway, reducing the loss of intermediates to competing pathways. |
| Suboptimal Media Composition | Optimize carbon and nitrogen sources in the culture medium. | Enhanced cell growth and metabolic activity directed towards α-bisabolene production. |
| Supplement the medium with cofactors like magnesium ions.[9] | Magnesium ions can act as cofactors for enzymes in the MVA pathway, boosting their activity.[9] | |
| Inefficient Product Export | Introduce heterologous multidrug efflux transporters.[4] | Facilitates the export of α-bisabolene from the cells, potentially reducing any intracellular toxicity and simplifying recovery. |
Poor Cell Growth
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nutrient Limitation | Increase the concentration of the limiting nutrient (e.g., carbon or nitrogen source). | Improved biomass production, which can lead to higher overall product titers. |
| Supplement with complex nutrients like yeast extract or peptone. | Provides a richer source of essential growth factors. | |
| Suboptimal pH | Monitor and control the pH of the culture medium. | Maintains an optimal pH environment for cellular enzymes and overall metabolic function. |
| Inhibitory Byproducts | Implement a fed-batch fermentation strategy. | Controls the concentration of the primary carbon source to avoid the accumulation of inhibitory byproducts like acetate. |
Quantitative Data Summary
Table 1: Effect of Host Organism and Carbon Source on α-Bisabolene Titer
| Host Organism | Carbon Source | Titer (mg/L) | Reference |
| Yarrowia lipolytica | Waste Cooking Oil | 3028.9 | [6][8] |
| Pichia pastoris | Methanol (B129727) | 1100 | [1][2] |
| Escherichia coli | Glycerol | ~900 | [10] |
| Yarrowia lipolytica | Glucose | 973.1 | [4] |
| Saccharomyces cerevisiae | N/A | >900 | [5] |
| Escherichia coli | N/A | 389 | [5] |
Table 2: Influence of Media Supplements on α-Bisabolene Titer in S. cerevisiae
| Supplement | Concentration | α-Bisabolene Titer (mg/L) | Fold Increase | Reference |
| None (Control) | - | N/A | - | [9] |
| Calcium D-pantothenate | 100 mg/L | N/A | 1.56 | [9] |
| Magnesium sulfate (B86663) heptahydrate | 6 g/L | 586 | N/A | [9] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for α-Bisabolene Production in P. pastoris
-
Prepare Minimal Medium: Prepare a minimal medium containing 10 g/L methanol as the sole carbon source.[1][2]
-
Inoculation: Inoculate the engineered P. pastoris strain into the prepared medium.
-
Incubation: Cultivate the flasks at 30°C with shaking at 220 rpm for 120 hours.[1][2]
-
Sampling and Analysis: At the end of the cultivation period, harvest the culture for α-bisabolene extraction and quantification.
Protocol 2: Fed-Batch Fermentation for α-Bisabolene Production in Y. lipolytica
-
Initial Batch Medium: Prepare a suitable batch medium, for example, containing waste cooking oil as the carbon source.[6][7][8]
-
Inoculation: Inoculate the fermenter with a seed culture of the engineered Y. lipolytica strain.
-
Fed-Batch Strategy: After an initial batch phase, continuously or intermittently feed a concentrated solution of the carbon source to maintain a desired concentration in the fermenter.
-
Process Control: Maintain optimal fermentation parameters such as pH, temperature, and dissolved oxygen throughout the process.
Visualizations
Caption: The engineered Mevalonate (MVA) pathway for α-bisabolene synthesis.
Caption: A typical experimental workflow for enhancing microbial α-bisabolene production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mines.primo.exlibrisgroup.com [mines.primo.exlibrisgroup.com]
- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jbei.org [jbei.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of alpha-Bisabolene and beta-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric sesquiterpenes, alpha-bisabolene and beta-bisabolene (B106688). The information presented is curated from peer-reviewed scientific literature to support research and development in pharmacology and drug discovery. This document summarizes key quantitative data, details experimental protocols for cited bioactivities, and visualizes the underlying molecular pathways.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | beta-Bisabolene |
| Anticancer | Evidence is primarily inferred from its derivative, α-bisabolol, and essential oils containing α-bisabolene, which show pro-apoptotic effects.[1] | Demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, by inducing apoptosis.[2][3] |
| Anti-inflammatory | Anti-inflammatory properties are suggested, with mechanisms likely involving the inhibition of key signaling pathways like NF-κB and MAPK, based on studies of its derivative, α-bisabolol.[4][5] | Exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the expression of iNOS and COX-2.[6][7] |
| Antimicrobial | Present in essential oils that exhibit antimicrobial activity.[8] | Found in essential oils with documented antimicrobial effects against various pathogens.[9] |
Quantitative Bioactivity Data
Anticancer Activity
The cytotoxic effects of beta-bisabolene have been quantified against several human and murine breast cancer cell lines. In contrast, direct quantitative data for the anticancer activity of pure this compound is less available in the current literature, with most evidence derived from its more studied derivative, alpha-bisabolol.
Table 1: Cytotoxicity of beta-Bisabolene against various cell lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Human Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 66.91 | [2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 98.39 | [2][3] |
| SKBR3 | Breast Adenocarcinoma | 70.62 | [2][3] |
| BT474 | Breast Ductal Carcinoma | 74.3 | [2][3] |
| Murine Mammary Carcinoma | |||
| 4T1 | Mammary Carcinoma | 48.99 | [2][3] |
| MG1361 | Mammary Carcinoma | 65.49 | [2][3] |
| Normal Cell Lines | |||
| MCF-10A | Human Breast Epithelial | 114.3 | [2][3] |
| EpH4 | Murine Mammary Epithelial | >200 | [2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Both alpha- and beta-bisabolene isomers are recognized for their anti-inflammatory potential. Studies on beta-bisabolol, a derivative of beta-bisabolene, have demonstrated significant inhibition of key inflammatory mediators. While direct quantitative data for this compound is sparse, studies on its derivative, alpha-bisabolol, indicate a potent anti-inflammatory profile.
Table 2: Anti-inflammatory Activity of beta-Bisabolol
| Inflammatory Mediator | Cell Line | Inhibition (%) at 50 µg/mL | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | 55.5 | [6][7][10] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | 62.3 | [6][7][10] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | 45.3 | [6][7][10] |
| Interleukin-6 (IL-6) | HS27 Fibroblasts | 63.5 | [6] |
Antimicrobial Activity
Essential oils containing both alpha- and beta-bisabolene have shown antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values for the pure isomers are not extensively documented in readily available literature. The data below is from an essential oil rich in beta-bisabolene.
Table 3: Antimicrobial Activity of an Essential Oil Containing beta-Bisabolene (25%)
| Microorganism | MIC (µg/mL) | Reference |
| Candida albicans | Low | [9] |
| Escherichia coli | Low | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Signaling Pathways
The bioactivities of alpha- and beta-bisabolene are mediated through their interaction with specific cellular signaling pathways.
This compound
The anticancer mechanism of this compound is not well-elucidated, but studies on its derivative, alpha-bisabolol , suggest the induction of apoptosis through the modulation of the PI3K/Akt/NF-κB signaling pathway and direct effects on the mitochondria.[4][11][12]
The anti-inflammatory action of alpha-bisabolol is attributed to its ability to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Comparative Analysis of the Anti-Inflammatory Effects of α-Bisabolene and α-Bisabolol
For Immediate Release: A comprehensive review of experimental data reveals distinct anti-inflammatory profiles for α-Bisabolene and α-Bisabolol, offering critical insights for researchers and drug development professionals in the field of inflammation therapeutics.
This guide provides a detailed comparison of the anti-inflammatory properties of two closely related sesquiterpenes: α-Bisabolene and α-Bisabolol. While both compounds, found in various essential oils, are recognized for their therapeutic potential, their efficacy and mechanisms of action in mitigating inflammatory responses show notable differences. This report synthesizes available in vitro and in vivo data to provide a clear, evidence-based comparison.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of α-Bisabolene and α-Bisabolol has been evaluated in numerous studies, primarily focusing on their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for inflammation research.
| Compound | Assay | Cell Line | Key Findings |
| α-Bisabolol | Nitric Oxide (NO) Production | RAW 264.7 | Significant inhibition of LPS-induced NO production.[1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Inhibition of LPS-induced PGE2 production.[1] | |
| TNF-α Production | RAW 264.7 | Dose-dependent inhibition of LPS-induced TNF-α. | |
| IL-6 Production | RAW 264.7 | Significant reduction of LPS-induced IL-6.[2] | |
| iNOS and COX-2 Expression | RAW 264.7 | Downregulation of iNOS and COX-2 protein and mRNA expression.[1] | |
| α-Bisabolene | Nitric Oxide (NO) Production | RAW 264.7 | General inhibitory properties attributed, though specific quantitative data is limited.[3] |
| Prostaglandin E2 (PGE2) Production | - | Data not available. | |
| TNF-α and IL-6 Production | - | Data not available. | |
| iNOS and COX-2 Expression | RAW 264.7 | Bisabolane-type sesquiterpenes have been shown to suppress iNOS and COX-2 expression.[3] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these sesquiterpenes are rooted in their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
α-Bisabolol has been demonstrated to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]
-
NF-κB Pathway: α-Bisabolol inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1]
-
MAPK Pathway: α-Bisabolol has been shown to attenuate the phosphorylation of key MAPK proteins, including ERK1/2 and p38. The MAPK cascade is another crucial pathway that regulates the inflammatory response, and its inhibition by α-Bisabolol contributes to the reduced expression of inflammatory mediators.
α-Bisabolene: While direct evidence for the specific mechanisms of α-Bisabolene is limited, studies on related bisabolane-type sesquiterpenes suggest a potential role in modulating the PI3K/AKT/NF-κB signaling pathway to suppress iNOS and COX-2 expression.[3] However, further research is required to elucidate the precise signaling pathways targeted by α-Bisabolene.
Experimental Protocols
A general experimental workflow for assessing the in vitro anti-inflammatory activity of compounds like α-Bisabolene and α-Bisabolol is outlined below.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To determine the inhibitory effect of test compounds on the production of inflammatory mediators (NO, PGE2, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in macrophages activated by lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (α-Bisabolene, α-Bisabolol) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Griess reagent for Nitric Oxide (NO) quantification
-
Enzyme-linked immunosorbent assay (ELISA) kits for PGE2, TNF-α, and IL-6 quantification
-
Reagents and antibodies for Western blot analysis of iNOS and COX-2 proteins
-
Reagents for quantitative real-time PCR (qRT-PCR) for iNOS and COX-2 mRNA analysis
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well plates for viability and mediator assays, larger plates for protein and RNA extraction) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE2, TNF-α, and IL-6: The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits.
-
-
Analysis of iNOS and COX-2 Expression:
-
Western Blot: Cell lysates are prepared, and the protein levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.
-
qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are quantified by qRT-PCR.
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition compared to the LPS-stimulated control group. IC50 values (the concentration required to inhibit 50% of the inflammatory response) are often calculated.
Visualizing the Mechanisms
To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of α-Bisabolol.
Conclusion
The available evidence strongly supports the potent anti-inflammatory properties of α-Bisabolol , mediated through the well-defined inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators.
In contrast, while α-Bisabolene is suggested to possess anti-inflammatory activity, there is a notable lack of specific quantitative data and detailed mechanistic studies. The anti-inflammatory effects are often inferred from studies on essential oils containing α-Bisabolene or from the activities of its derivatives.
For researchers and drug development professionals, α-Bisabolol presents a well-characterized compound with a clear mechanism of action for targeting inflammation. Future research should focus on elucidating the specific anti-inflammatory profile and mechanisms of α-Bisabolene to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with α-Bisabolol.
References
Validating the Antimicrobial Efficacy of alpha-Bisabolene Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Natural compounds, such as the sesquiterpene alpha-bisabolene found in various essential oils, are gaining attention for their therapeutic potential. This guide provides an objective comparison of the antimicrobial efficacy of this compound against established antibiotics, supported by available experimental data. It also details the standard methodologies for evaluating antimicrobial activity to aid in further research and development.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against various bacterial and fungal strains, alongside the MIC values of conventional antibiotics for a comparative perspective. It is important to note that the data for bisabolene (B7822174) derivatives are often from studies on essential oils where they are major components, or on the closely related compound alpha-bisabolol. Direct comparative studies under identical conditions are limited, and thus these values should be interpreted with this context in mind.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Microorganism | α-Bisabolene / Related Compounds (µg/mL) | Gentamicin (µg/mL) | Ciprofloxacin (B1669076) (µg/mL) | Reference |
| Staphylococcus aureus | 15.4 - 26.8 (Halogenated bisabolanes)[1] | 0.235 - 12.2[2] | 0.6[3] | |
| Escherichia coli | ≤ 8.0 (Bisabolane sesquiterpenoids)[1] | 0.002[4] | ≤0.06 - >8[5] | |
| Staphylococcus albus | 5.00 (µM) (Bisabolane sesquiterpenoid)[6] | - | - | |
| Bacillus subtilis | 2.50 (µM) (Bisabolane sesquiterpenoid)[6] | - | - |
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Microorganism | α-Bisabolene / Related Compounds (µg/mL) | Fluconazole (µg/mL) | Reference |
| Candida albicans | 64 (Bisabolane sesquiterpenoid)[1] | 0.5 - >64[7][8] | |
| Candida tropicalis | 32 (Bisabolane sesquiterpenoid)[1] | - | |
| Microsporum gypseum | 4 - 8 (Halogenated bisabolanes)[1] | - | |
| Fusarium oxysporum | 128 - 1024 (α-Bisabolol) | - |
Synergistic Effects with Conventional Antibiotics
A significant finding in the evaluation of this compound is its potential to enhance the efficacy of existing antibiotics when used in combination. This synergistic activity could be pivotal in combating drug-resistant microbial strains.
Table 3: Synergistic Activity of α-Bisabolol with Antibiotics
| Microorganism | Antibiotic | Observation | Reference |
| Staphylococcus aureus | Norfloxacin | Synergistic effect observed | |
| Escherichia coli | Gentamicin | Synergistic effect observed |
Proposed Mechanism of Action
The primary antimicrobial mechanism attributed to bisabolene sesquiterpenoids is the disruption of the microbial cell membrane's integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solution of this compound and control antibiotics.
b. Experimental Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations of the compound.
-
Repeat for each antibiotic in separate rows.
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized microbial suspension.
-
Include a growth control well containing only broth and the inoculum.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Caption: Workflow for the Broth Microdilution Assay.
Agar (B569324) Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile cotton swabs.
-
Sterile filter paper disks.
-
Solutions of this compound and control antibiotics at known concentrations.
b. Experimental Procedure:
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of this compound or a control antibiotic and place them firmly on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Caption: Workflow for the Agar Disk Diffusion Assay.
Time-Kill Curve Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
a. Preparation of Materials:
-
Flasks or tubes containing sterile broth.
-
Standardized microbial inoculum.
-
Solutions of this compound and control antibiotics at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sterile agar plates for colony counting.
b. Experimental Procedure:
-
Inoculate flasks containing broth with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add this compound or a control antibiotic to the flasks at the desired concentrations. Include a growth control flask without any antimicrobial agent.
-
Incubate all flasks under appropriate conditions with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto sterile agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Conclusion
The available data suggests that this compound and related bisabolane (B3257923) sesquiterpenoids possess notable antimicrobial properties against a range of pathogenic bacteria and fungi. While direct comparisons of MIC values with conventional antibiotics are limited and require further systematic investigation, the potential of this compound is underscored by its synergistic effects when combined with existing drugs. This suggests a promising role for this compound, not only as a potential standalone antimicrobial agent but also as an adjuvant to enhance the efficacy of current antibiotic therapies and combat the growing threat of antimicrobial resistance. Future research should focus on in vivo efficacy, toxicity profiles, and further elucidation of its mechanisms of action to fully validate its therapeutic potential.
References
- 1. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial and antibiofilm effects of gentamicin, imipenem, and fucoidan combinations against dual-species biofilms of Staphylococcus aureus and Acinetobacter baumannii isolated from diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Bisabolane Isomer Identification
For Immediate Publication
[City, State] – [Date] – In the intricate world of natural product chemistry and drug development, the precise identification of isomeric compounds is a critical step. Bisabolane-type sesquiterpenes, a diverse group of C15 isoprenoids, present a significant analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of spectroscopic data for four common bisabolane (B3257923) isomers: α-bisabolene, β-bisabolene, γ-bisabolene (E and Z isomers), and zingiberene. By cross-referencing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, researchers can achieve unambiguous isomer identification.
This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the isolation, characterization, and utilization of bisabolane sesquiterpenes.
Comparative Spectroscopic Data of Bisabolane Isomers
The subtle structural differences between bisabolane isomers give rise to distinct spectroscopic fingerprints. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry to facilitate isomer differentiation.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, values in ppm)
| Proton | α-Bisabolene | β-Bisabolene | (E)-γ-Bisabolene [1] | (Z)-γ-Bisabolene [1] | Zingiberene |
| Olefinic H | ~5.38, ~5.12 | ~5.40, ~4.68 | ~5.38 (br s) | ~5.40 (br s) | ~5.35, ~5.15 |
| Allylic CH | ~2.70 | ~2.80 | ~2.05 | ~2.15 | ~2.65 |
| Methyl H (vinyl) | ~1.65, ~1.60 | ~1.68, ~1.60 | ~1.65 (s) | ~1.62 (s) | ~1.62, ~1.55 |
| Methyl H (aliph.) | ~0.95 (d) | ~1.00 (d) | ~1.60 (s) | ~1.68 (s) | ~0.90 (d) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources.
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, values in ppm)
| Carbon | α-Bisabolene | β-Bisabolene | (E)-γ-Bisabolene [1] | (Z)-γ-Bisabolene [1] | Zingiberene |
| C=C (quat.) | ~135.2, ~131.5 | ~149.0, ~131.5 | ~135.2 | ~135.0 | ~138.0, ~131.0 |
| C=C (CH) | ~124.5, ~124.0 | ~124.5, ~108.5 | ~124.5 | ~124.8 | ~125.0, ~121.0 |
| C (quat.) | ~40.0 | ~41.0 | ~38.0 | ~38.2 | ~42.0 |
| CH | ~31.0 | ~32.0 | ~31.0 | ~31.5 | ~34.0 |
| CH₂ | ~27.0, ~23.0 | ~27.5, ~22.5 | ~26.5, ~23.5 | ~26.8, ~23.8 | ~29.0, ~24.0 |
| CH₃ (vinyl) | ~25.7, ~17.6 | ~25.7, ~17.6 | ~25.7, ~17.6 | ~25.7, ~23.3 | ~25.7, ~17.6 |
| CH₃ (aliph.) | ~20.5 | ~20.8 | - | - | ~21.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources.
Table 3: Key Mass Spectrometry Fragments (m/z) from GC-MS Analysis
| Isomer | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| α-Bisabolene | 204 | 93 | 119, 105, 69 |
| β-Bisabolene [2] | 204 | 93 | 119, 105, 69, 41 |
| γ-Bisabolene | 204 | 93 | 119, 109, 69 |
| Zingiberene | 204 | 93 | 119, 105, 69 |
Note: Fragmentation patterns can be influenced by the ionization energy and the specific mass spectrometer used.
Experimental Protocols
Accurate and reproducible spectroscopic data are paramount for correct isomer identification. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond correlations for unambiguous structure elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the purified bisabolane isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
1D Spectra:
-
¹H NMR: Acquire with a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with a spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
-
-
2D Spectra (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the carbon skeleton and the position of substituents.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the volatile bisabolane isomers and obtain their characteristic mass spectra for identification and quantification.
Sample Preparation:
-
Prepare a dilute solution of the bisabolane isomer or essential oil sample in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) (1 mg/mL).
Data Acquisition:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared with reference spectra from libraries (e.g., NIST, Wiley) and with the fragmentation patterns presented in Table 3 for isomer identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the bisabolane isomers based on their characteristic vibrational frequencies.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the neat sample directly on the ATR crystal.
Data Acquisition:
-
Instrument: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before running the sample.
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For bisabolane sesquiterpenes, key vibrational modes to observe include:
-
~3080-3010 cm⁻¹: C-H stretching of C=C-H (alkene).
-
~2960-2850 cm⁻¹: C-H stretching of C-H (alkane).
-
~1670-1640 cm⁻¹: C=C stretching (alkene).
-
~1465-1430 cm⁻¹: C-H bending of CH₂.
-
~1380-1370 cm⁻¹: C-H bending of CH₃.
-
~890 cm⁻¹: Out-of-plane C-H bending for R₂C=CH₂ (present in β-bisabolene).
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for identifying bisabolane isomers by cross-referencing data from multiple spectroscopic techniques.
Caption: Workflow for bisabolane isomer identification.
By systematically applying these spectroscopic techniques and carefully cross-referencing the resulting data, researchers can confidently distinguish between various bisabolane isomers, a crucial step in advancing research and development in natural products and medicinal chemistry.
References
Comparison of different extraction methods for alpha-Bisabolene yield and purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for obtaining alpha-bisabolene, a sesquiterpene of significant interest for its potential therapeutic properties. The choice of extraction technique critically influences the final yield and purity of the target compound. This document presents a side-by-side analysis of common extraction methodologies, supported by available experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
Comparison of Extraction Method Performance
The selection of an optimal extraction method for this compound is a balance between yield, purity, processing time, cost, and environmental impact. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Plant Source | Solvent | Yield of α-Bisabolene (mg/g of plant material) | Citation |
| Steam Distillation (SD) | Matricaria recutita (Chamomile) | Water | ~0.24 (essential oil) | [1] |
| Solvent-Free Microwave Extraction (SFME) | Matricaria recutita (Chamomile) | None | ~0.66 (essential oil) | [1] |
| Pressurized Liquid Extraction (PLE) | Eremanthus erythropappus (Candeia) | n-Hexane | ~10.8 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Eremanthus erythropappus (Candeia) | n-Hexane | ~8.9 | [2] |
| Soxhlet Extraction | Eremanthus erythropappus (Candeia) | n-Hexane | ~15.4 | [2] |
| Supercritical CO₂ Extraction (SC-CO₂) | Eremanthus erythropappus (Candeia) | CO₂ with 5% Ethanol | 16.53 | [3][4] |
Note: Data for Eremanthus erythropappus is for α-bisabolol, a closely related sesquiterpene, and is used as a proxy to indicate the potential yield for α-bisabolene due to structural similarity.
Table 2: Comparison of this compound Purity from Different Extraction Methods
| Extraction Method | Plant Source | Purity of α-Bisabolene in Extract (%) | Citation |
| Steam Distillation (SD) | Matricaria recutita (Chamomile) | Lower than SFME | [1] |
| Solvent-Free Microwave Extraction (SFME) | Matricaria recutita (Chamomile) | Higher than SD | [1] |
| Pressurized Liquid Extraction (PLE) | Eremanthus erythropappus (Candeia) | Up to 64.23 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Eremanthus erythropappus (Candeia) | High | [2] |
| Soxhlet Extraction | Eremanthus erythropappus (Candeia) | High | [2] |
| Supercritical CO₂ Extraction (SC-CO₂) | Matricaria recutita (Chamomile) | High | [5] |
Note: Purity data is often qualitative in comparative studies. Quantitative purity depends heavily on the specific plant material and optimization of the extraction parameters.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and desired outcomes.
Steam Distillation (SD)
This traditional method is widely used for extracting volatile compounds like sesquiterpenes.
Materials and Equipment:
-
Dried and ground plant material
-
Distilled water
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Condenser with cooling water supply
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Protocol:
-
Place a known quantity of the ground plant material into the biomass flask of the steam distillation apparatus.
-
Fill the boiling flask with distilled water to approximately two-thirds of its capacity.
-
Assemble the apparatus, ensuring all joints are sealed.
-
Begin heating the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile oils.
-
The steam and oil vapor mixture condenses in the condenser and is collected in the receiving vessel.
-
Continue distillation for a predetermined time (e.g., 2-4 hours) until no more oil is collected.
-
Separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified oil in a sealed, airtight container at 4°C.
Solvent Extraction (Soxhlet)
This method uses an organic solvent to dissolve the target compound from the plant matrix.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extraction apparatus
-
Thimble
-
Heating mantle
-
Rotary evaporator
-
Extraction solvent (e.g., n-hexane, ethanol)
Protocol:
-
Place a known amount of the powdered plant material into a porous thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
The solvent vaporizes, travels up to the condenser, liquefies, and drips back into the thimble, immersing the plant material.
-
Once the solvent level in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated for several hours (e.g., 6-8 hours) to ensure complete extraction.
-
After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.
References
Enantioselective Activity of alpha-Bisabolene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of α-bisabolene isomers and related compounds. Due to the limited availability of direct comparative studies on the enantiomers of α-bisabolene, this document summarizes existing data on closely related isomers and derivatives to offer valuable insights for research and development. The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Comparative Biological Activity of Bisabolene (B7822174) Isomers and Derivatives
The following table summarizes the reported cytotoxic and anti-inflammatory activities of various bisabolene isomers and their derivatives. It is important to note that direct comparisons of the enantioselective activities of (+)-α-bisabolene and (-)-α-bisabolene are not extensively documented in the currently available literature. The data presented here is derived from studies on different isomers and the closely related derivative, α-bisabolol.
| Compound | Biological Activity | Cell Line / Model | IC50 / Inhibition |
| β-Bisabolene | Cytotoxicity | 4T1 (murine breast cancer) | 48.99 µg/mL[1] |
| MCF-7 (human breast cancer) | 66.91 µg/mL | ||
| MDA-MB-231 (human breast cancer) | 98.39 µg/mL | ||
| α-Bisabolol | Cytotoxicity | Acute Leukemia Cells | 14 - 65 µM[1] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and IL-6[1] | |
| (E)-gamma-Bisabolene | Cytotoxicity | TE671 (human neuroblastoma) | CC50 of 8.2 µM[1] |
| Bisabolane-type Sesquiterpenes | Anti-inflammatory | LPS-stimulated RAW264.7 cells | >50% inhibition of NO production at 20 µM[1] |
Detailed Experimental Protocols
Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of bisabolene isomers on cancer cell lines.
a. Cell Culture and Treatment:
-
Cancer cell lines (e.g., 4T1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (e.g., β-bisabolene, α-bisabolol) and incubated for a specified period (e.g., 24, 48, or 72 hours).
b. MTT Assay Procedure:
-
Following the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
c. Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory potential of bisabolene isomers by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Stimulation:
-
RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with different concentrations of the test compounds for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
b. Measurement of Nitric Oxide Production:
-
After a 24-hour incubation period with LPS and the test compounds, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at approximately 540 nm.
c. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed p53-mediated apoptotic pathway for bisabolene isomers.
Caption: General workflow for assessing the bioactivity of natural products.
References
Microbial Titans: A Comparative Analysis of Alpha-Bisabolene Production in E. coli and S. cerevisiae
A deep dive into the metabolic engineering strategies and production capabilities of two microbial workhorses for the synthesis of the valuable sesquiterpene, alpha-bisabolene.
The quest for sustainable and economically viable production of valuable natural compounds has led researchers to harness the metabolic power of microorganisms. This compound, a sesquiterpene with applications in biofuels, cosmetics, and pharmaceuticals, is a prime target for microbial synthesis. This guide provides a comparative analysis of two of the most popular microbial chassis, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for the production of this compound and its closely related derivative, (-)-α-bisabolol. We will explore the metabolic engineering strategies, production titers, and experimental protocols employed to optimize these microbial cell factories.
Quantitative Production Comparison
The following tables summarize the key production metrics for this compound and (-)-α-bisabolol in engineered E. coli and S. cerevisiae from various studies. These values highlight the remarkable productivity achieved through metabolic engineering.
Table 1: Production of α-Bisabolene and (-)-α-Bisabolol in Engineered E. coli
| Product | Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| (-)-α-Bisabolol | E. coli | Heterologous MVA pathway, Novel (-)-α-bisabolol synthase (CcBOS) | Fed-batch | 23.4 | Not Reported | Not Reported | [1] |
| (-)-α-Bisabolol | E. coli | Heterologous MVA pathway, (-)-α-bisabolol synthase (MrBBS) | 50 L Fed-batch | 9.1 | Not Reported | Not Reported | [2][3] |
| (-)-α-Bisabolol | E. coli | FPP-resistant MvaK1, Additional lower MVA pathway genes | Fed-batch | 8.5 | Not Reported | 0.12 (initial) | [4] |
| α-Bisabolene | E. coli | Heterologous mevalonate (B85504) pathway, Codon-optimized bisabolene (B7822174) synthase | Shake Flask | >0.9 | Not Reported | Not Reported | [5] |
Table 2: Production of α-Bisabolene and (-)-α-Bisabolol in Engineered S. cerevisiae
| Product | Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| α-Bisabolene | S. cerevisiae | Iterative enhancement of MVA pathway, Temperature-sensitive regulation | 2.5 L Fed-batch | 18.6 | Not Reported | Not Reported | [6][7] |
| (-)-α-Bisabolol | S. cerevisiae | Heterologous MrBBS, Weakened ERG9, Fused ERG20-MrBBS, MVA pathway optimization | 5 L Fed-batch | 7.02 | Not Reported | Not Reported | [8][9] |
| α-Bisabolene | Yarrowia lipolytica | Compartmentalization and systemic metabolic engineering | 5 L Bioreactor | 15.5 | Not Reported | Not Reported | |
| (-)-α-Bisabolol | S. cerevisiae | Overexpression of tHMG1, ERG10, and ACS1 | Fed-batch | 0.124 | Not Reported | 0.0027 | [10] |
Metabolic Pathways and Engineering Strategies
The biosynthesis of this compound in both E. coli and S. cerevisiae relies on the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). However, the native pathways for isoprenoid precursor synthesis differ between these two microbes.
Escherichia coli: Harnessing the MEP and Heterologous MVA Pathways
E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of FPP. To enhance the precursor pool for this compound production, a common and highly effective strategy is the introduction of the heterologous mevalonate (MVA) pathway from yeast or other organisms. This engineered MVA pathway provides a parallel route to IPP and DMAPP, significantly boosting the overall flux towards FPP.
Further engineering efforts in E. coli often involve:
-
Codon optimization of the heterologous bisabolene synthase gene for improved expression.
-
Overexpression of FPP synthase (IspA) to efficiently convert IPP and DMAPP to FPP.
-
Balancing the expression levels of the MVA pathway genes to avoid the accumulation of toxic intermediates.
-
Host genome modifications to redirect carbon flux towards acetyl-CoA, the entry point of the MVA pathway.
Caption: Biosynthetic pathway for α-bisabolene and (-)-α-bisabolol in engineered E. coli.
Saccharomyces cerevisiae: Optimizing the Endogenous MVA Pathway
S. cerevisiae naturally possesses the mevalonate (MVA) pathway for isoprenoid precursor synthesis. Therefore, metabolic engineering efforts in yeast focus on enhancing the flux through this native pathway and diverting it towards this compound production.
Key engineering strategies in S. cerevisiae include:
-
Overexpression of key MVA pathway enzymes , particularly the truncated HMG-CoA reductase (tHMG1), which is a rate-limiting step.
-
Downregulation or deletion of competing pathways , such as the ergosterol (B1671047) biosynthesis pathway, by targeting the squalene (B77637) synthase gene (ERG9). This prevents the diversion of FPP away from sesquiterpene production.
-
Fusion of key enzymes , such as FPP synthase (ERG20) and bisabolene synthase, to channel the substrate directly to the final product.
-
Optimization of fermentation conditions , including temperature and nutrient feeding strategies, to maintain high productivity.
Caption: Biosynthetic pathway for α-bisabolene in engineered S. cerevisiae.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon previous research. Below are generalized methodologies for fed-batch fermentation, a common technique for achieving high-titer production of this compound in both E. coli and S. cerevisiae.
Fed-Batch Fermentation in E. coli
-
Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth) with appropriate antibiotics. The culture is grown overnight at 37°C with shaking.
-
Bioreactor Setup: A bioreactor containing a defined fermentation medium is sterilized. The medium typically contains a carbon source (e.g., glycerol (B35011) or glucose), nitrogen source, salts, and trace elements.
-
Inoculation and Batch Phase: The bioreactor is inoculated with the seed culture to a starting OD600 of approximately 0.1. The batch phase is carried out at a controlled temperature (e.g., 30-37°C) and pH.
-
Induction: Once the culture reaches a specific cell density (e.g., mid- to late-exponential phase), gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-inducible promoters.
-
Fed-Batch Phase: A concentrated feeding solution containing the carbon source is fed into the bioreactor at a controlled rate to maintain a low substrate concentration, thereby avoiding the formation of inhibitory byproducts and sustaining cell growth and product formation.
-
Two-Phase Culture (Optional): An organic solvent (e.g., dodecane) can be added to the fermentation broth to create a second phase for in situ extraction of the hydrophobic this compound, which can alleviate product toxicity.
-
Harvesting and Analysis: Samples are taken periodically to monitor cell growth, substrate consumption, and product formation. The final product is typically extracted from the organic phase or the whole broth and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
Fed-Batch Fermentation in S. cerevisiae
-
Inoculum Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed culture in a rich medium (e.g., YPD) and grown for 24-48 hours at 30°C with shaking.
-
Bioreactor Setup: A bioreactor with a complex or defined fermentation medium is prepared and sterilized. The medium contains a carbon source (e.g., glucose), nitrogen source, yeast extract, peptone, and salts.
-
Inoculation and Batch Phase: The bioreactor is inoculated with the seed culture. The batch phase is conducted at a controlled temperature (e.g., 30°C), pH, and dissolved oxygen level.
-
Fed-Batch Phase: After the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing glucose and other nutrients is supplied to the bioreactor. The feed rate can be controlled to maintain a low glucose concentration and avoid ethanol (B145695) formation (Crabtree effect).
-
Two-Stage Temperature Control (Optional): Some strategies employ a two-stage temperature profile, with an initial growth phase at a higher temperature (e.g., 30°C) followed by a production phase at a lower temperature (e.g., 20-26°C) to enhance product stability and enzyme activity.
-
Harvesting and Analysis: The fermentation is monitored for cell density, substrate consumption, and product accumulation. This compound is typically extracted from the culture broth using an organic solvent and quantified by GC-MS.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the development of a microbial platform for this compound production.
Caption: General experimental workflow for microbial α-bisabolene production.
Conclusion
Both E. coli and S. cerevisiae have proven to be highly effective platforms for the production of this compound and related sesquiterpenes. E. coli offers rapid growth and well-established genetic tools, with recent studies demonstrating exceptionally high titers for (-)-α-bisabolol. The necessity of introducing a heterologous MVA pathway is a key engineering step in this host. S. cerevisiae, with its native MVA pathway, provides a robust chassis for metabolic engineering, and has also achieved very high titers of this compound. The choice between these two microbial titans will depend on the specific research or industrial goals, including the desired final product, scale of production, and existing expertise. The continuous advancements in synthetic biology and metabolic engineering are poised to further enhance the capabilities of both microorganisms, paving the way for a truly sustainable and bio-based production of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. sysbio.se [sysbio.se]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Saccharomyces cerevisiae for enhanced (-)-α-bisabolol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of (-)-α-bisabolol in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sesquiterpene Showdown: Unraveling the Mechanisms of α-Bisabolene in Cancer and Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
In the burgeoning field of natural product pharmacology, sesquiterpenes have emerged as a promising class of compounds with diverse therapeutic potential. Among them, α-Bisabolene is gaining significant attention for its anti-inflammatory and anticancer properties. This guide provides an objective comparison of the mechanism of action of α-Bisabolene with other notable sesquiterpenes—β-caryophyllene, α-humulene, and nerolidol (B1678203)—supported by experimental data to inform future research and drug development.
At a Glance: Comparative Bioactivities of Sesquiterpenes
| Sesquiterpene | Primary Mechanism of Action | Key Molecular Targets | Therapeutic Potential |
| α-Bisabolene | Induction of apoptosis, Anti-inflammatory | Caspases, Bcl-2 family proteins, NF-κB, PI3K/AKT | Anticancer, Anti-inflammatory |
| β-Caryophyllene | Selective agonism of CB2 receptor | Cannabinoid Receptor 2 (CB2), PPARs | Anti-inflammatory, Analgesic, Neuroprotective |
| α-Humulene | Modulation of inflammatory pathways, Induction of apoptosis | TNF-α, IL-1β, NF-κB, ROS generation | Anti-inflammatory, Anticancer |
| Nerolidol | Antioxidant, Anti-inflammatory, Induction of apoptosis | Nrf-2/HO-1, TLR-4/NF-κB, COX-2 | Neuroprotective, Anti-inflammatory, Anticancer |
Delving Deeper: A Mechanistic Comparison
Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
A primary focus of sesquiterpene research is their ability to induce programmed cell death, or apoptosis, in cancer cells.
α-Bisabolene has been shown to induce apoptosis through the mitochondrial-mediated pathway.[1] While direct studies on α-bisabolene are emerging, research on plant extracts containing it points towards the activation of caspase-3 and caspase-9, and the release of cytochrome C.[1] Its alcoholic analogue, α-bisabolol, has demonstrated pro-apoptotic effects in leukemia by directly damaging mitochondrial integrity.[2]
β-Caryophyllene , in contrast, exerts its anticancer effects partly through its interaction with the endocannabinoid system.[3][4] Its oxide derivative, β-caryophyllene oxide, has been shown to activate the mitogen-activated protein kinase (MAPK) pathway and inhibit the PI3K/AKT/mTOR/S6K1 and STAT3 signaling pathways, leading to apoptosis and suppression of cancer cell proliferation.[4]
α-Humulene demonstrates a multifactorial anticancer mechanism that includes the production of reactive oxygen species (ROS) and the induction of apoptosis.[5] It has also been associated with the depletion of glutathione, rendering cancer cells more susceptible to oxidative stress.[5]
Nerolidol 's anticancer activity is linked to the induction of apoptosis and the disruption of cell membrane integrity.[6] It also modulates oxidative stress pathways, contributing to its cytotoxic effects on cancer cells.[6]
Quantitative Comparison of Cytotoxic Activity
| Sesquiterpene | Cancer Cell Line | IC50 Value | Reference |
| α-Bisabolol (related to α-Bisabolene) | Acute Leukemia Cells | 14 - 65 µM | [2] |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/ml | [7] |
| β-Bisabolene | MCF-7 (Human Breast Cancer) | 66.91 µg/ml | [7] |
| α-Humulene | HCT-116 (Colon Cancer) | 3.1 x 10⁻⁴ mol/L | [5] |
| α-Humulene | MCF-7 (Breast Cancer) | 4.2 x 10⁻⁴ mol/L | [5] |
Anti-inflammatory Mechanisms: Targeting Key Signaling Pathways
Chronic inflammation is a key driver of many diseases, and sesquiterpenes exhibit potent anti-inflammatory effects by modulating critical signaling pathways.
α-Bisabolene and its related compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the PI3K/AKT/NF-κB signaling pathway.[2] The direct inhibitory action of purified α-bisabolene on pro-inflammatory enzymes like 5-lipoxygenase (5-LOX) is an area of ongoing investigation.[1]
β-Caryophyllene is unique among sesquiterpenes for its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily involved in regulating immune function and inflammation.[3][8][9] This interaction inhibits the release of pro-inflammatory cytokines and modulates various signaling pathways, including Toll-like receptors and MAPK/ERK.[8]
α-Humulene interferes with multiple inflammatory pathways by inhibiting the release of TNF-α and interleukin (IL)-1β.[5][10] It also inhibits the activation of the transcription factors NF-κB and AP-1, which are central to the inflammatory response.[11]
Nerolidol alleviates neuroinflammation by inhibiting the TLR-4/NF-κB and COX-2/NF-κB inflammatory signaling pathways.[12] It also demonstrates antioxidant properties by modulating the Nrf-2/HO-1 signaling pathway.[12]
Signaling Pathways Visualized
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways modulated by these sesquiterpenes.
References
- 1. Alpha-Bisabolene [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beta-Caryophyllene: The Science of Pain Management and Inflammation Control - The Orange Plan [theorangeplan.weebly.com]
- 4. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Caryophyllene - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the purity of synthetic alpha-Bisabolene using reference standards
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic α-Bisabolene, with a focus on the use of reference standards. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most appropriate methods for quality control and characterization.
Introduction to α-Bisabolene and the Importance of Purity
α-Bisabolene is a natural sesquiterpene with several isomers (α-, β-, γ-) and stereoisomers that can be found in various essential oils.[1][2][3] It serves as a precursor to bisabolane, a potential diesel fuel alternative, and is an intermediate in the synthesis of other valuable compounds.[1] Given that commercial bisabolene (B7822174) can be a mixture of multiple isomers and other related sesquiterpenes like farnesene, rigorous purity analysis is crucial to accurately attribute biological or chemical activity to α-Bisabolene.[4]
Comparison of Analytical Techniques for Purity Validation
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, including the need for qualitative identification, quantitative measurement, and structural elucidation. The table below compares the key performance characteristics of the most common techniques used for α-Bisabolene analysis.
| Feature | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation by GC followed by mass-based identification and quantification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification and separation of volatile isomers.[5] | Identification and quantification of volatile compounds and impurities.[1] | Absolute structure confirmation and purity determination.[1][6] |
| Sample Throughput | High | High | Low to Medium |
| Limit of Detection | Low (µg/mL to ng/mL) | Very Low (pg/mL to fg/mL) | High (mg/mL) |
| Strengths | Excellent for quantifying known components against a reference standard.[7][8] | Gold standard for identifying unknown volatile impurities.[1] | Provides unambiguous structural information and can identify non-volatile impurities.[9] |
| Limitations | Co-elution of isomers can be challenging. Requires a reference standard for identification.[5] | Isomers can have similar mass spectra, requiring retention time comparison. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample. |
Experimental Protocols
Accurate and reproducible data are paramount in purity validation. The following sections detail standardized protocols for the analysis of α-Bisabolene.
Gas Chromatography (GC) Protocol for α-Bisabolene Quantification
This protocol is designed for the quantification of (E)-α-Bisabolene using an external standard calibration curve.[7][8]
1. Preparation of Standards and Samples:
-
Primary Stock Solution: Accurately weigh and dissolve a certified (E)-α-Bisabolene reference standard in dodecane (B42187) to create a 1 mg/mL primary stock solution.[10]
-
Internal Standard (Optional): A stock solution of an internal standard, such as β-caryophyllene, can be prepared in dodecane (e.g., 250 µg/mL).[7][10]
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution in dodecane to achieve concentrations ranging from 0.5 to 800 µg/mL.[7][10]
-
Sample Preparation: Dilute the synthetic α-Bisabolene sample in dodecane to fall within the calibration range.
2. GC Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250°C with a split ratio of 50:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Final hold: 5 minutes at 240°C.[5]
-
-
Detector Temperature: 300°C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the (E)-α-Bisabolene standards against their known concentrations.
-
Determine the concentration of α-Bisabolene in the synthetic sample by comparing its peak area to the calibration curve. The purity is expressed as a percentage of the total sample weight.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is the definitive method for identifying and tentatively quantifying impurities in volatile samples.[1]
1. Sample Preparation:
-
Dilute the synthetic α-Bisabolene sample in a suitable solvent like hexane (B92381) or dodecane to a concentration of approximately 10-100 µg/mL.[5]
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions: Use the same column and temperature program as described in the GC protocol.
-
MS Conditions:
3. Data Analysis:
-
Identify α-Bisabolene and any impurities by comparing their mass spectra to a spectral library (e.g., NIST).[11]
-
Confirm identities by comparing retention times with a certified reference standard.
-
Estimate the relative percentage of each component based on their peak areas in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and for assessing purity, especially for identifying non-volatile impurities.[6][9]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified synthetic α-Bisabolene in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
2. NMR Instrumentation and Acquisition:
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional): Techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[12]
3. Data Analysis:
-
Compare the acquired ¹H and ¹³C NMR spectra with published data for α-Bisabolene or with the spectrum of a certified reference standard.[12][13][14]
-
The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard with a known concentration to determine the absolute purity of the sample.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for validating the purity of synthetic α-Bisabolene.
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for NMR Structural Confirmation.
Conclusion
Validating the purity of synthetic α-Bisabolene requires a multi-faceted analytical approach. Gas Chromatography is a robust method for quantification when a reliable reference standard is available. GC-MS is indispensable for the identification of volatile impurities, providing a detailed profile of the sample's composition. NMR spectroscopy offers definitive structural confirmation and can detect non-volatile impurities that may be missed by GC-based methods. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity and identity of their synthetic α-Bisabolene, ensuring the integrity of their subsequent research and development activities.
References
- 1. Alpha-Bisabolene [benchchem.com]
- 2. (E)-α-Bisabolene [webbook.nist.gov]
- 3. cis-α-Bisabolene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. α-Bisabolene [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Pherobase NMR: (S)-1-Methyl-4-(1,5-dimethyl-(Z)-1,4-hexadienyl)-cyclohexene|S,Z-alpha-bisabolene|C15H24 [pherobase.com]
- 14. This compound, (E)- | C15H24 | CID 5315468 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of alpha-Bisabolene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of alpha-bisabolene, a significant sesquiterpene hydrocarbon found in various plant essential oils and recognized for its potential therapeutic properties. The accurate and reproducible quantification of this compound is critical for quality control in pharmaceutical and cosmetic industries, as well as for standardization in preclinical and clinical research.
This document outlines a framework for an inter-laboratory comparison, offering an objective look at method performance based on collated experimental data. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), the most common and effective techniques for volatile compounds like this compound.[1][2] A general protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also included as a potential alternative.
Quantitative Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.[3] The following table summarizes the key performance parameters of these methods as reported in various validation studies for terpenes.
| Parameter | GC-MS | GC-FID | HPLC-UV | Unit |
| Linearity (R²) | >0.99 | >0.99 | >0.9999 | - |
| Limit of Detection (LOD) | 0.25 | 0.3 | 0.0005 | µg/mL |
| Limit of Quantification (LOQ) | 0.75 | 1.0 | 0.0016 | µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.7 | 89 - 111 | 100.69 ± 1.05 | % |
| Precision (%RSD) | 0.32 - 8.47 | < 10 | < 3.03 | % |
| Selectivity | High | Moderate | Moderate | - |
Note: Data for GC-MS and GC-FID are based on studies of various terpenes.[1] Data for HPLC-UV is based on the analysis of alpha-bisabolol, a structurally related sesquiterpene alcohol, and is provided for comparative purposes as specific data for this compound is limited.[3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. A successful inter-laboratory comparison relies on the use of standardized protocols and homogeneous, stable test materials.[4]
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a standard method for the extraction of this compound from a plant matrix for chromatographic analysis.
-
Homogenization: Accurately weigh approximately 100 mg of the homogenized, dried plant material into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).[1] If an internal standard is used, add it to the solvent (e.g., n-tridecane at 100 µg/mL).[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analytes.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[1]
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter directly into a GC or HPLC autosampler vial.[1]
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, allowing for both quantification and confident identification based on mass spectra.[5]
-
Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometry detector.[1]
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 15:1.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1] This program may require optimization.
-
-
Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity. Key fragment ions for this compound isomers include m/z 93, 119, and 161, though the molecular ion (m/z 204) may also be monitored.[5]
-
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
Protocol 3: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective method for quantification, especially suitable for high-throughput analysis where the identity of the analyte is already known.[6]
-
Instrumentation: A standard Gas Chromatography system equipped with a Flame Ionization Detector.[1]
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 15:1.[1]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1]
-
Detector Temperature: 280-300 °C.
-
-
Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
While less common for volatile sesquiterpenes, HPLC-UV can be an alternative method, particularly for less volatile derivatives or when GC is unavailable.[2]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[3]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water is often employed.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Approximately 200-210 nm, as terpenes typically lack strong chromophores at higher wavelengths.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Based on a calibration curve generated from certified reference standards of this compound.[2]
Visualizing Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for an inter-laboratory comparison study.
Caption: Logical relationship between analytical methods and key attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 7. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative genomics of alpha-Bisabolene producing plant species
A Comparative Genomic Guide to Alpha-Bisabolene Producing Plant Species: Matricaria recutita, Helianthus annuus, and Abies grandis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomics of three key α-bisabolene producing plant species: German Chamomile (Matricaria recutita), Common Sunflower (Helianthus annuus), and Grand Fir (Abies grandis). The focus is on the genetic architecture and biosynthetic pathways that lead to the production of α-bisabolene, a sesquiterpene of significant interest for its anti-inflammatory, antimicrobial, and potential anticancer properties.
Introduction to this compound Biosynthesis
This compound, a monocyclic sesquiterpene, is synthesized via the isoprenoid biosynthetic pathway. In plants, the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are produced through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. Farnesyl diphosphate (B83284) synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). The final step is the cyclization of FPP to α-bisabolene, a reaction catalyzed by the enzyme α-bisabolene synthase (α-BS), a member of the terpene synthase (TPS) family of enzymes.
Comparative Performance: this compound and Related Sesquiterpene Content
The production of α-bisabolene and its derivatives varies significantly across different plant species, influenced by genetics, environmental conditions, and the specific plant tissue. While direct, standardized comparisons of α-bisabolene yield are limited, analysis of essential oil composition provides valuable insights into the productive capacity of each species.
| Plant Species | Family | Key Sesquiterpenoid Components in Essential Oil | Typical Concentration Range (%) | Primary Plant Part Used |
| Matricaria recutita | Asteraceae | (-)-α-bisabolol, Bisabolol oxides A & B, Chamazulene, (E)-β-farnesene | α-bisabolol: 5.6 - 20.9%[1][2] | Flowers |
| Helianthus annuus | Asteraceae | α-pinene, Sabinene, β-pinene, Limonene, β-bisabolene | β-bisabolene: 0.63 - 2.09%[3] | Receptacles, Leaves, Flowers |
| Abies grandis | Pinaceae | β-pinene, Bornyl acetate, β-phellandrene, (E)-α-bisabolene | (E)-α-bisabolene is a wound-inducible product | Needles, Stem |
Note: The table presents data from various studies and conditions; direct comparison should be made with caution. The primary product in Matricaria recutita is often the alcohol derivative, α-bisabolol.
Genomic Organization of Terpene Synthase Genes
The genomic arrangement of terpene synthase (TPS) genes can influence their regulation and evolution. In many plant species, TPS genes are found in clusters, which may facilitate coordinated expression and the generation of metabolic diversity.
| Feature | Matricaria recutita | Helianthus annuus | Abies grandis |
| Genome Size | ~1.6 Gb (estimated) | ~3.6 Gb[4] | Not fully assembled |
| TPS Gene Family Size | Multiple TPS genes identified[5] | Large and diverse TPS family[6] | Multiple TPS genes characterized[7][8][9] |
| Bisabolene (B7822174) Synthase Gene(s) | (-)-α-bisabolol synthase (MrBBS) identified[10] | Two (Z)-γ-bisabolene synthases identified[11] | (E)-α-bisabolene synthase gene isolated[7][12] |
| Genomic Clustering | Evidence of sesquiterpenoid biosynthesis genes[13] | Large and highly repetitive genome[4][14] | (E)-α-bisabolene synthase gene has 12 introns[7][8] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of α-bisabolene begins with the universal isoprenoid precursors, IPP and DMAPP, which are converted to FPP. The terpene synthase, α-bisabolene synthase, then catalyzes the cyclization of FPP to form α-bisabolene.
Experimental Workflow for Comparative Genomics
A typical workflow for the comparative genomics of α-bisabolene synthase genes involves several key steps, from sample collection to phylogenetic analysis.
Experimental Protocols
Genomic DNA Extraction from Recalcitrant Plant Species
This protocol is adapted from methods designed for plants rich in secondary metabolites, which can interfere with DNA extraction.
Materials:
-
Fresh or freeze-dried leaf/flower tissue
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 1.4 M NaCl, 20 mM EDTA, 2% (w/v) CTAB, 1% (w/v) PVP, 0.2% (v/v) β-mercaptoethanol (added just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326), chilled
-
70% Ethanol, chilled
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Grind 1-2 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 50 mL tube containing 10 mL of pre-warmed (65°C) Extraction Buffer.
-
Incubate at 65°C for 60 minutes with occasional gentle inversion.
-
Add an equal volume of chloroform:isoamyl alcohol, mix by inversion for 10 minutes.
-
Centrifuge at 5,000 x g for 15 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of chilled isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Pellet the DNA by centrifugation at 10,000 x g for 10 minutes.
-
Wash the pellet with 5 mL of chilled 70% ethanol, centrifuge for 5 minutes.
-
Air dry the pellet and resuspend in 200-500 µL of TE buffer.
-
Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.
-
Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
Phylogenetic Analysis of Terpene Synthase Genes
Methodology:
-
Sequence Retrieval: Obtain candidate TPS gene sequences from the annotated genomes of the target species. Use known α-bisabolene synthase protein sequences as queries for BLAST searches.
-
Sequence Alignment: Align the deduced amino acid sequences of the candidate TPS genes using a multiple sequence alignment tool such as ClustalW or MAFFT.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using a method such as Maximum Likelihood (e.g., with RAxML or PhyML) or Neighbor-Joining (e.g., with MEGA). Use a suitable substitution model (e.g., JTT, WAG) and perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
Tree Visualization: Visualize and annotate the phylogenetic tree using a tool like FigTree or iTOL.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression levels of candidate α-bisabolene synthase genes in different plant tissues.
Materials:
-
Plant tissues (e.g., flowers, leaves, stems)
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qRT-PCR instrument
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction: Extract total RNA from the different plant tissues using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design and Validation: Design primers specific to the target TPS genes and one or more stably expressed reference genes (e.g., Actin, Ubiquitin). Validate primer efficiency through a standard curve analysis.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions containing cDNA, primers, and qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene(s).[15]
Conclusion
The comparative genomic analysis of Matricaria recutita, Helianthus annuus, and Abies grandis reveals both conserved and divergent features in the biosynthesis of α-bisabolene and related sesquiterpenoids. While all three species possess the fundamental enzymatic machinery for sesquiterpene production, the specific TPS enzymes, their genomic organization, and their expression patterns contribute to the distinct chemical profiles of each plant. The Asteraceae species, M. recutita and H. annuus, offer a particularly interesting comparison for understanding the evolution of sesquiterpene diversity within a large and medicinally important plant family. Further research, including high-quality genome assemblies for more species and detailed functional characterization of their TPS genes, will continue to illuminate the complex evolutionary history of this important class of natural products and provide new avenues for their biotechnological production.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Compounds, Antioxidant Activities, and Inhibitory Activities Against Xanthine Oxidase of the Essential Oils From the Three Varieties of Sunflower (Helianthus annuus L.) Receptacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helianthus_annuus - Ensembl Genomes 62 [plants.ensembl.org]
- 5. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG GENOME: Helianthus annuus (common sunflower) [kegg.jp]
- 7. Genomic organization of plant terpene synthases and molecular evolutionary implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic organization of plant terpene synthases and molecular evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoterpene synthases from grand fir (Abies grandis). cDNA isolation, characterization, and functional expression of myrcene synthase, (-)-(4S)-limonene synthase, and (-)-(1S,5S)-pinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of two bisabolene synthases from linear glandular trichomes of sunflower (Helianthus annuus L., Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC Herbalgram Website [herbalgram.org]
- 14. mdpi.com [mdpi.com]
- 15. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Bisabolene: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of alpha-bisabolene, contrasting its laboratory performance in controlled cellular environments with its efficacy in living organisms.
The natural sesquiterpene this compound has garnered interest within the scientific community for its potential as an anticancer agent. As a constituent of various essential oils, its biological activities, along with those of its more extensively studied derivative, alpha-bisabolol (B1667320), have been the subject of numerous investigations. This guide provides a detailed comparison of the in vitro and in vivo anticancer efficacy of this compound and its related compounds, supported by experimental data to inform future research and drug development endeavors.
In Vitro Efficacy: Direct Cytotoxic and Pro-Apoptotic Effects
In vitro studies are fundamental in elucidating the direct effects of a compound on cancer cells. For this compound and its derivatives, these studies have primarily focused on assessing cytotoxicity and the induction of apoptosis (programmed cell death).
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of alpha-bisabolol, a closely related and more extensively researched sesquiterpene alcohol, against various cancer cell lines. While direct IC50 values for this compound are less reported, essential oils containing it have demonstrated cytotoxic effects.[1] It is important to note that the anticancer potential of this compound is often inferred from studies on alpha-bisabolol.[1]
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| Various Leukemia Cells | Acute Leukemia | α-Bisabolol | 14 - 65 µM | [1] |
| MCF-7 | Human Breast Cancer | β-Bisabolene | 66.91 µg/ml | [1] |
| SKBR3 | Human Breast Cancer | β-Bisabolene | 70.62 µg/ml | [1] |
| BT474 | Human Breast Cancer | β-Bisabolene | 74.3 µg/ml | [1] |
| MDA-MB-231 | Human Breast Cancer | β-Bisabolene | 98.39 µg/ml | [1] |
| 4T1 | Murine Breast Cancer | β-Bisabolene | 48.99 µg/ml | [1] |
| PC-3 | Prostate Cancer | α-Bisabolol | Not explicitly stated, but cytotoxicity observed | [2] |
| Hela | Cervical Cancer | α-Bisabolol | Not explicitly stated, but cytotoxicity observed | [2] |
| ECA-109 | Esophageal Carcinoma | α-Bisabolol | Not explicitly stated, but cytotoxicity observed | [2] |
| HepG2 | Liver Carcinoma | α-Bisabolol | Not explicitly stated, but cytotoxicity observed | [2] |
| K-562 | Myeloid Leukemia | (-)-alpha-bisabolol based thiosemicarbazones | GI50 0.01-4.22 µM | [3] |
| HTB-26 | Breast Cancer | Oleoyl-quercetin hybrids | 10 - 50 µM | [4] |
| PC-3 | Pancreatic Cancer | Oleoyl-quercetin hybrids | 10 - 50 µM | [4] |
| HepG2 | Hepatocellular Carcinoma | Oleoyl-quercetin hybrids | 10 - 50 µM | [4] |
| KLM1, Panc1, KP4 | Pancreatic Cancer | α-Bisabolol derivative | >62.5 (for α-bisabolol) | [5] |
| U-87, U-251, GL-261 | Glioma | α-bisabolol α-L-rhamnopyranoside | 40-64 | [5] |
| TE671 | Human Neuroblastoma | γ-Bisabolene | CC50 8.2 μM | [6] |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into factors such as bioavailability, metabolism, and overall systemic effects.
Quantitative Analysis of Tumor Growth Inhibition
Animal models, particularly xenograft models in mice, are commonly used to assess the in vivo antitumor efficacy of compounds like alpha-bisabolol.[7]
| Animal Model | Cancer Type | Treatment | Key Quantitative Findings | Reference |
| HER-2/neu transgenic mice | Spontaneous Mammary Tumors | α-Bisabolol (10 mg/mouse, intramammary) | Decreased number of palpable tumor masses; tumor-free for more weeks after surgical resection. | [8] |
| Xenograft nude mouse models | Pancreatic Cancer | α-Bisabolol (1000 mg/kg, intragastric) | Significantly inhibited tumor growth in both subcutaneous and peritoneal models. | [9] |
| Transplanted 4T1 mammary tumors | Murine Mammary Carcinoma | β-Bisabolene | 37.5% reduction in tumor volume. | [10] |
Signaling Pathways Modulated by Alpha-Bisabolol
The anticancer effects of alpha-bisabolol are attributed to its ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.[11]
Caption: Proposed signaling pathways modulated by α-Bisabolol leading to apoptosis.
Studies have shown that alpha-bisabolol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax and Bad.[11] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and -3), ultimately resulting in apoptosis.[11] Furthermore, alpha-bisabolol has been shown to suppress cell survival pathways such as PI3K/Akt and NF-κB.[11] The tumor suppressor protein p53 and the Fas death receptor have also been implicated in its mechanism of action.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro and in vivo experiments.
In Vitro Experimental Workflow
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Cell Viability (MTT) Assay Protocol: [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of alpha-bisabolol for the desired time.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692).[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis (Annexin V-FITC/PI) Assay Protocol: [5]
-
Cell Treatment: Treat cells with alpha-bisabolol at various concentrations.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
In Vivo Experimental Workflow
Caption: General workflow for in vivo xenograft tumor model studies.
Xenograft Tumor Model Protocol: [7]
-
Cell Preparation: Culture and harvest cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.[7]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³) and monitor growth regularly with calipers.[7]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer alpha-bisabolol or a vehicle control via a predetermined route and schedule.[7]
-
Endpoint: Continue treatment until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors.[7]
-
Analysis: Measure tumor weight and perform further analyses such as histology and western blotting.[7]
Conclusion
The available evidence, largely derived from its cogener alpha-bisabolol, suggests that this compound holds promise as a potential anticancer agent. In vitro studies have consistently demonstrated its ability to induce cytotoxicity and apoptosis in a variety of cancer cell lines through the modulation of key signaling pathways. These findings are corroborated by in vivo studies, which have shown significant tumor growth inhibition in animal models.
However, it is crucial to acknowledge that much of the detailed mechanistic and quantitative data is for alpha-bisabolol. Further research is warranted to specifically elucidate the anticancer efficacy and mechanisms of action of this compound itself. Direct comparative studies between this compound and alpha-bisabolol would be invaluable in determining their relative potency and therapeutic potential. Future investigations should also focus on optimizing delivery systems to enhance bioavailability and therapeutic efficacy in preclinical and, eventually, clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. alpha-Bisabolol induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo effect of alpha-bisabolol, a nontoxic sesquiterpene alcohol, on the induction of spontaneous mammary tumors in HER-2/neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Effects of Alpha-Bisabolene with Other Essential Oil Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between components of essential oils is a burgeoning field in phytopharmacology. These interactions can lead to enhanced therapeutic efficacy, broader spectrum of activity, and reduced doses, thereby minimizing potential side effects. This guide focuses on the synergistic effects of alpha-bisabolene, a sesquiterpene found in various essential oils, with other essential oil components. Due to the limited direct research on this compound, this guide will also draw upon studies of its more abundant and well-researched isomer, alpha-bisabolol, as a close proxy to infer potential synergistic activities.
Antimicrobial Synergy
This compound and its isomer have demonstrated significant potential in enhancing the efficacy of other antimicrobial agents against a range of pathogens.
Synergistic Antibacterial Activity: α-Bisabolol and Tea Tree Oil
A notable example of synergy is the combination of α-bisabolol and tea tree oil against Solobacterium moorei, a bacterium associated with halitosis. While tea tree oil alone exhibits potent antibacterial properties, the addition of α-bisabolol at sub-inhibitory concentrations significantly enhances this effect.
Experimental Data:
| Organism | Compound | Concentration | Viability Reduction (log CFU/ml) | Synergy Observed |
| S. moorei CCUG39336 | Tea Tree Oil | ≥0.5% | >5 | - |
| S. moorei CCUG39336 | α-Bisabolol | - | Less effective than Tea Tree Oil | - |
| S. moorei CCUG39336 & 2 clinical isolates | α-Bisabolol + Tea Tree Oil | 0.1% + 0.05% | Significant synergistic killing | Yes[1][2] |
Experimental Protocol: Direct Exposure Test
This protocol is based on the methodology described by Forrer et al. (2012).[1]
-
Inoculum Preparation: Solobacterium moorei strains are cultured on Columbia blood agar (B569324) plates under anaerobic conditions at 37°C. Colonies are harvested and suspended in a suitable broth to a defined optical density corresponding to a specific bacterial concentration (e.g., 10⁸ CFU/ml).
-
Test Preparation: The test agents (α-bisabolol and tea tree oil) are prepared at various concentrations in an appropriate solvent and then diluted in the test medium.
-
Exposure: The bacterial suspension is added to the test solutions containing the individual components or their combination. Control tubes contain the bacterial suspension with the solvent only.
-
Incubation: The mixtures are incubated for a defined period (e.g., 1, 5, 15, and 30 minutes) at 37°C.
-
Viability Assessment: Following incubation, aliquots are serially diluted and plated on Columbia blood agar. The plates are incubated anaerobically, and the colony-forming units (CFU/ml) are counted to determine the reduction in bacterial viability.
Experimental Workflow for Direct Exposure Test
References
Head-to-head comparison of different chiral columns for bisabolene separation
A Head-to-Head Comparison of Chiral Columns for Bisabolene (B7822174) Separation
For researchers, scientists, and professionals in drug development and natural product analysis, the stereochemistry of bioactive molecules like bisabolene is of paramount importance. Bisabolene exists as a variety of isomers and enantiomers, each potentially possessing distinct biological activities. The accurate separation and quantification of these chiral variants are crucial for efficacy and safety assessment. This guide offers a comparative overview of chiral gas chromatography (GC) columns for the separation of bisabolene enantiomers, supported by experimental protocols and data interpretation guidelines.
The primary technique for the separation of volatile compounds like bisabolene isomers is gas chromatography.[1] For the specific task of separating enantiomers, capillary columns with a chiral stationary phase (CSP) are required. Derivatized cyclodextrins are the most common and effective CSPs for this purpose.[1][2]
Performance Comparison of Chiral GC Columns
While direct head-to-head quantitative data for the separation of bisabolene enantiomers on a wide range of commercial columns is limited in published literature, performance can be inferred from the successful separation of other structurally related terpenes. The following table summarizes potential candidate columns and their characteristics. Researchers are encouraged to use this table as a starting point for column screening.
| Column Name | Chiral Stationary Phase (CSP) | Principle | Key Performance Highlights for Terpene/Bisabolene Separation | Manufacturer |
| Cyclosil-B | Based on cyclodextrin (B1172386) derivatives | Gas Chromatography (GC) - Chiral Stationary Phase | Demonstrated efficacy in the chiral analysis of nerolidol (B1678203) (a bisabolene precursor) and bisabolene. | Agilent Technologies |
| Rt-βDEXsm | Derivatized β-cyclodextrin | Gas Chromatography (GC) - Chiral Stationary Phase | Offers broad applicability for the enantiomeric separation of a wide range of terpenes, with 16 out of 21 tested compounds being baseline resolved in one study.[3] | Restek |
| Rt-βDEXse | Derivatized β-cyclodextrin | Gas Chromatography (GC) - Chiral Stationary Phase | Provides extensive enantiomeric separation for monoterpenes and related compounds.[4] | Restek |
| CP-Chirasil-Dex CB | Chemically bonded derivatized β-cyclodextrin | Gas Chromatography (GC) - Chiral Stationary Phase | Shows high selectivity and inertness for a variety of optical isomers, including common terpenes like α-pinene and limonene.[5] | Agilent Technologies |
| CHIRALDEX® G-TA | Trifluoroacetyl-permethyl-γ-cyclodextrin | Gas Chromatography (GC) - Chiral Stationary Phase | Known to provide baseline separation for various terpene enantiomers and offers the potential for elution order reversal. | Supelco/Merck |
Experimental Protocol: Chiral GC-MS Analysis of Bisabolene Enantiomers
This protocol provides a generalized method for the enantioselective analysis of bisabolene using a cyclodextrin-based chiral GC column. Optimization of parameters, particularly the temperature program, is often necessary to achieve baseline separation.
1. Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: e.g., Agilent Cyclosil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: Bisabolene standard or sample extract, diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to approximately 10-100 µg/mL.[1]
2. Chromatographic Conditions
-
Injector:
-
Oven Temperature Program:
-
Carrier Gas Flow Rate: Constant flow, e.g., 1.0-1.2 mL/min for Helium. For Hydrogen, optimal linear velocities may be higher (e.g., 60-80 cm/s).[6]
-
Detector (FID):
-
Temperature: 250-300 °C
-
-
Detector (MS):
3. Data Analysis
-
Identify the bisabolene enantiomer peaks by comparing their retention times with those of authentic standards, if available.
-
For MS detection, confirm the identity of the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Logical Workflow for Chiral Method Development
The development of a robust chiral separation method is a systematic process. The following diagram illustrates the key steps from initial column screening to the final validated method.
Caption: Workflow for Chiral GC Method Development.
References
A Comparative Guide: Microbial Synthesis vs. Plant Extraction of α-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpene α-bisabolene, a valuable precursor for pharmaceuticals, biofuels, and fragrances, has traditionally been sourced through the extraction from specific plants. However, recent advancements in metabolic engineering have positioned microbial fermentation as a promising alternative. This guide provides an objective comparison of these two production methodologies, supported by experimental data, to aid researchers and industry professionals in making informed decisions.
At a Glance: Quantitative Comparison
The following tables summarize the key quantitative metrics for the microbial production and plant- A side-by-side comparison of microbial production and plant extraction of α-bisabolene reveals distinct advantages and disadvantages for each method. Microbial fermentation offers the potential for significantly higher yields and titers in a controlled environment, independent of geographical and climatic constraints. In contrast, plant extraction is a well-established process, but yields are generally lower and more variable.
| Metric | Microbial Production (Engineered Microorganisms) | Plant Extraction (from Matricaria chamomilla and Vanillosmopsis arborea) |
| Highest Reported Titer/Yield | 18.6 g/L (in Saccharomyces cerevisiae) | Essential Oil Yield: 0.3% - 0.7% from M. chamomilla flowers. α-Bisabolene content in oil: variable (e.g., up to ~40%). Overall α-Bisabolene yield: up to 8.9 g/kg from V. arborea wood. |
| Feedstock | Sugars (glucose, sucrose), waste streams (e.g., waste cooking oil) | Plant biomass (Matricaria chamomilla flowers, Vanillosmopsis arborea wood) |
| Production Time | 2-7 days for fermentation | Months for plant cultivation and growth |
| Scalability | High, through standard fermentation scale-up | Limited by agricultural land availability and cultivation conditions |
| Purity (Crude Product) | Variable, dependent on downstream processing | Variable, dependent on extraction method and plant chemotype |
| Environmental Impact | Lower land and water use, potential for using renewable feedstocks. Energy-intensive fermentation and downstream processing. | High land and water use for cultivation.[1][2][3][4] Energy-intensive extraction processes.[1][5] Potential for over-harvesting of wild species.[1][2][3][4] |
| Economic Viability | Potentially lower cost at scale, dependent on feedstock price and fermentation efficiency. Currently, can be economically challenging for some terpenes.[6][7] | Established market, but subject to price volatility of raw materials. |
Experimental Methodologies: A Closer Look
Microbial Production of α-Bisabolene
The microbial synthesis of α-bisabolene is achieved by engineering the native metabolic pathways of microorganisms, primarily the mevalonate (B85504) (MVA) pathway in yeast and some bacteria.
1. Strain Engineering:
-
Host Organisms: Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli are commonly used.
-
Metabolic Pathway: The MVA pathway is typically upregulated by overexpressing key enzymes such as HMG-CoA reductase (tHMG1), farnesyl pyrophosphate (FPP) synthase (ERG20), and introducing a heterologous α-bisabolene synthase (BIS).
-
Gene Sources: The α-bisabolene synthase gene is often sourced from plants like the Grand Fir (Abies grandis).
2. Fermentation Protocol (Fed-Batch):
-
Medium: A defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements is used. For example, a medium could consist of 20 g/L glucose, 15 g/L (NH₄)₂SO₄, and 6 g/L MgSO₄·7H₂O.
-
Inoculum: A seed culture of the engineered microbial strain is grown to a specific optical density.
-
Bioreactor Conditions:
-
Temperature: Maintained at a specific temperature, for instance, 30°C. Some processes utilize a two-stage temperature control to balance cell growth and product formation.
-
pH: Controlled at a setpoint (e.g., 5.5) through the addition of acid or base.
-
Aeration and Agitation: Sparging with air and agitation are controlled to maintain dissolved oxygen levels.
-
-
Feeding Strategy: A concentrated feed solution (e.g., high-concentration glucose) is fed into the bioreactor to sustain cell growth and production.
-
In-situ Product Recovery: To mitigate product toxicity and improve yield, an organic solvent overlay (e.g., dodecane) can be used to continuously extract α-bisabolene from the fermentation broth.
3. Downstream Processing and Purification:
-
Extraction: If an in-situ extraction method is not used, the fermentation broth is harvested, and the α-bisabolene is extracted from the cells and/or the broth using solvents.
-
Purification: The crude extract is then purified using techniques such as fractional distillation or chromatography to achieve high-purity α-bisabolene.
Plant Extraction of α-Bisabolene
The primary methods for extracting α-bisabolene from plant sources are steam distillation and solvent extraction.
1. Plant Material Preparation:
-
Source: Dried flower heads of German chamomile (Matricaria chamomilla) or wood from the Candeia tree (Vanillosmopsis arborea).
-
Preparation: The plant material is typically ground or powdered to increase the surface area for extraction.
2. Steam Distillation Protocol:
-
Apparatus: A Clevenger-type apparatus is commonly used.
-
Process:
-
The ground plant material is placed in a flask with water.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor is condensed.
-
The essential oil, which is immiscible with water, is collected.
-
-
Duration: The distillation process can take several hours to ensure complete extraction.[5]
3. Solvent Extraction Protocol:
-
Solvents: Organic solvents like hexane (B92381) or ethanol (B145695) are used.
-
Process:
-
The powdered plant material is mixed with the solvent.
-
The mixture is agitated for a period to allow the α-bisabolene and other compounds to dissolve in the solvent.
-
The solid plant material is filtered out.
-
The solvent is evaporated to obtain the crude extract.
-
4. Purification:
-
The crude essential oil or extract is further purified by fractional distillation under reduced pressure to isolate α-bisabolene from other components of the essential oil.
Visualizing the Processes
To better understand the workflows and underlying biological pathways, the following diagrams are provided.
Conclusion
The choice between microbial production and plant extraction of α-bisabolene depends on the specific requirements of the application. Microbial fermentation presents a highly promising and sustainable alternative to traditional plant extraction, offering the potential for higher yields, greater scalability, and a more controlled and consistent supply chain. While the initial investment in strain development and fermentation infrastructure can be significant, the long-term economic and environmental benefits are compelling.
Conversely, plant extraction is a mature technology with a well-established supply chain for certain applications. However, it is subject to the vagaries of agriculture, including climate change and land availability, and can have a larger environmental footprint. For niche applications where specific plant-derived profiles are desired, it may remain a viable option.
For researchers and drug development professionals focused on securing a reliable, high-purity, and scalable source of α-bisabolene, the continued development and optimization of microbial fermentation processes represent a critical and strategic direction.
References
- 1. mdpi.com [mdpi.com]
- 2. primeopenaccess.com [primeopenaccess.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 5. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Efficiency of Essential Oil Distillation via Recurrent Water and Steam Distillation: Application of a 500-L Prototype Distillation Machine and Different Raw Material Packing Grids [mdpi.com]
- 7. Synthesis and techno-economic assessment of microbial-based processes for terpenes production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-Bisabolene: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of alpha-Bisabolene, ensuring laboratory safety and environmental compliance.
This compound, a common sesquiterpene in various essential oils, requires careful handling and disposal due to its chemical properties. Adherence to proper procedures is critical to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides detailed operational and disposal plans, immediate safety information, and logistical considerations.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin and eye irritation and is harmful if swallowed.[1][2] In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If symptoms develop, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water and remove contaminated clothing. If irritation persists, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1]
When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] Ensure adequate ventilation to avoid inhaling vapors.[1] Keep the compound away from heat, sparks, open flames, and strong oxidizing agents, with which it is incompatible.[1]
Storage and Spill Management
Proper storage is crucial for maintaining the stability of this compound and ensuring laboratory safety. Store the compound in a cool, dry, well-ventilated area away from heat and oxidizing agents.[1]
In the event of a spill, take the following steps:
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection if ventilation is inadequate.[1]
-
Absorb the spill with an inert material, such as dry clay, sand, or diatomaceous earth.[1][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]
-
Prevent the spill from entering drains and waterways, as it may be harmful to aquatic life.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound and general laboratory chemical waste.
| Parameter | Value | Source |
| Flash Point | < 140°F (Combustible Liquid) | [1][5][6] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons | [5][6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | [5][6] |
| Container Headroom | At least 1-inch to allow for expansion | [7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[1][4] Do not discharge this compound or its containers into the sewer system or the general trash without proper treatment.[1][4][8]
1. Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.[8]
-
Segregate this compound waste from other chemical waste streams, especially from incompatible materials like strong oxidizing agents.[1][7]
2. Containerization:
-
Use a chemically compatible and properly labeled waste container.[5][9] The container must be in good condition, with a secure, leak-proof cap.[7][9]
-
The label should clearly identify the contents as "Hazardous Waste" and list "this compound."
-
Keep the waste container closed at all times, except when adding waste.[5][6][8]
3. Storage in Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA at or near the point of generation.[5][6][7]
-
Ensure the SAA is inspected weekly for any signs of leakage.[7]
4. Disposal Request and Pickup:
-
Once the container is full or you are ready for disposal, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pickup.[5]
-
The material will be collected by EHS and transferred to a licensed hazardous waste disposal company.[5] Approved disposal methods include sending it to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[4]
5. Empty Container Disposal:
-
A container that has held this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) before it can be disposed of as regular trash.[8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the regular trash.[8]
Disposal Workflow for this compound
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. This compound | C15H24 | CID 86597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling alpha-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of alpha-Bisabolene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can be harmful if swallowed or inhaled, and it is known to cause skin and eye irritation.[1][2] It may also cause an allergic skin reaction.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a suitable option).[4] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2][3] |
| Eye Protection | Safety goggles or a face shield.[1][5] | To protect against splashes that can cause serious eye irritation.[1] |
| Body Protection | A lab coat or a chemical-resistant suit.[5] | To protect skin and clothing from accidental splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1][5] | To avoid inhalation of vapors, which can be harmful.[1][2] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to mitigate the risks associated with this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[1]
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.[1][6] Smoking is strictly prohibited in handling areas.
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Accidental Release and First Aid Measures
Immediate and appropriate responses to spills and exposures are critical.
Table 2: Emergency Procedures for this compound
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting as it may be fatal if swallowed and enters airways.[2][3] Immediately call a poison center or doctor.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms develop, seek medical attention. |
| Spill or Leak | Eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, lab coats) in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[1] Do not dispose of it down the drain or into the environment, as it can be toxic to aquatic life.[2]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service for chemical waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. This compound | C15H24 | CID 86597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. marijuanapackaging.com [marijuanapackaging.com]
- 5. Material Safety Data Sheet | Medical Terpenes [medicalterpenes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
